molecular formula C13H15NO3 B2561098 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid CAS No. 933696-07-2

4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid

Número de catálogo: B2561098
Número CAS: 933696-07-2
Peso molecular: 233.267
Clave InChI: HFUZTQLOCFRFOQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid is a high-purity organic compound supplied for research and development purposes. This molecule, with the CAS Number 933696-07-2 and molecular formula C 13 H 15 NO 3 , has a molecular weight of 233.26 g/mol . This tetrahydroquinoline derivative is of significant interest in chemical genomics and plant science research. Its structure is related to synthetic small molecules used to probe complex biological systems, particularly in the study of plant hormone signaling pathways . Research into similar compounds, such as the ABA agonist Quinabactin (N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-p-tolylmethanesulfonamide), has demonstrated the value of the tetrahydroquinolinone scaffold in developing potent and selective hormone agonists or antagonists . The structural features of this butanoic acid derivative make it a valuable intermediate for structure-activity relationship (SAR) studies, enabling researchers to design and synthesize novel chemical tools to dissect phytohormone responses and other biological mechanisms . This product is intended for research use by qualified laboratory professionals only. It is strictly for research purposes and is not classified as a drug, cosmetic, or for use in food, food additives, or medical applications for humans or animals.

Propiedades

IUPAC Name

4-(2-oxo-3,4-dihydroquinolin-1-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-12-8-7-10-4-1-2-5-11(10)14(12)9-3-6-13(16)17/h1-2,4-5H,3,6-9H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFUZTQLOCFRFOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C2=CC=CC=C21)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive scientific overview of 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid, a molecule of interest within the broader class of quinolinone derivatives. Given the limited availability of direct experimental data for this specific compound, this document synthesizes information from analogous structures and established scientific principles to present a predictive yet robust profile. We will delve into a plausible synthetic pathway, predict key physicochemical properties, and outline detailed experimental protocols for its characterization. Furthermore, this guide explores the anticipated spectroscopic signatures (NMR, IR, MS) and discusses the potential biological activities and therapeutic applications by drawing parallels with the well-documented pharmacology of the quinolinone scaffold. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a foundational understanding of this and similar molecules.

Introduction: The Quinolinone Scaffold in Medicinal Chemistry

The quinoline and quinolinone ring systems are considered "privileged scaffolds" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] These nitrogen-containing heterocyclic compounds are known to exhibit pharmacological effects including antimicrobial, anticancer, anti-inflammatory, and neurological properties.[2][3][4] The 1,2,3,4-tetrahydroquinoline moiety, in particular, offers a three-dimensional structure that can facilitate precise interactions with biological targets. The introduction of a butanoic acid side chain at the N-1 position, as seen in 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid, introduces a flexible acidic group that can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. This guide aims to provide a detailed technical examination of this specific derivative, offering insights into its chemical nature and potential applications.

Chemical Structure and Identification

The foundational step in understanding any molecule is to define its structure and key identifiers.

Molecular Structure

The chemical structure of 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid comprises a 1,2,3,4-tetrahydroquinolin-2-one core N-alkylated with a butanoic acid chain.

Caption: Chemical structure of 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid.

Key Identifiers
IdentifierValue
IUPAC Name 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid
CAS Number 933696-07-2
Molecular Formula C₁₃H₁₅NO₃
Molecular Weight 233.26 g/mol
SMILES O=C(O)CCCN1C(CCC2=CC=CC=C21)=O

Synthesis Pathway

G reactant1 1,2,3,4-Tetrahydroquinolin-2-one intermediate Ethyl 4-(2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoate reactant1->intermediate Step 1: N-Alkylation reactant2 Ethyl 4-bromobutanoate reactant2->intermediate base Base (e.g., NaH, K₂CO₃) Solvent (e.g., DMF, ACN) base->intermediate product 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid intermediate->product Step 2: Hydrolysis hydrolysis_reagents Acid or Base Hydrolysis (e.g., HCl or NaOH) hydrolysis_reagents->product

Caption: Proposed two-step synthesis of the target molecule.

Step 1: N-Alkylation of 1,2,3,4-Tetrahydroquinolin-2-one

The initial step involves the N-alkylation of the lactam nitrogen of 1,2,3,4-tetrahydroquinolin-2-one with a suitable electrophile, such as ethyl 4-bromobutanoate. The use of a strong, non-nucleophilic base is crucial to deprotonate the lactam nitrogen, forming a nucleophilic anion that subsequently attacks the electrophilic carbon of the alkyl halide.

Experimental Protocol:

  • To a solution of 1,2,3,4-tetrahydroquinolin-2-one (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (ACN), add a suitable base such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 2.0 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation.

  • Add ethyl 4-bromobutanoate (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to proceed at room temperature or with gentle heating (e.g., 50-60 °C) until completion, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield ethyl 4-(2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoate.

Step 2: Hydrolysis of the Ester

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions.

Experimental Protocol (Base-catalyzed):

  • Dissolve the purified ethyl 4-(2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoate (1.0 eq) in a mixture of a suitable organic solvent (e.g., ethanol or THF) and an aqueous solution of a base, such as sodium hydroxide (NaOH, 2.0-3.0 eq).

  • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • After completion, remove the organic solvent under reduced pressure.

  • Acidify the aqueous residue with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3, which will precipitate the carboxylic acid product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid.

Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). As experimental data for the target molecule is scarce, the following properties are predicted using computational models and an understanding of its functional groups.[5][6]

PropertyPredicted ValueSignificance in Drug Development
pKa ~4.5 - 5.0 (Carboxylic Acid)Influences the ionization state at physiological pH, affecting solubility and receptor binding.
LogP ~1.5 - 2.5Indicates the lipophilicity of the molecule, which is crucial for membrane permeability and oral bioavailability.
Aqueous Solubility Low to moderateAffects dissolution rate and bioavailability. Solubility is expected to be pH-dependent due to the carboxylic acid group.
Experimental Determination of Physicochemical Properties

G cluster_0 Physicochemical Property Determination solubility Solubility (Shake-flask method) data ADME Profile Prediction solubility->data pka pKa (Potentiometric or Spectrophotometric Titration) logp LogP (Shake-flask or HPLC method) logp->data compound Target Compound compound->solubility compound->pka compound->logp pKa pKa pKa->data

Caption: Workflow for the experimental determination of key physicochemical properties.

Protocol for Solubility Determination (Shake-Flask Method):

  • Add an excess amount of the solid compound to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate the undissolved solid by centrifugation or filtration.

  • Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Protocol for pKa Determination (Potentiometric Titration):

  • Dissolve a precisely weighed amount of the compound in a suitable solvent mixture (e.g., water-methanol).

  • Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

  • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Protocol for LogP Determination (Shake-Flask Method):

  • Prepare a saturated solution of the compound in a biphasic system of n-octanol and water.

  • Shake the mixture vigorously to allow for partitioning between the two phases and then allow the layers to separate.

  • Determine the concentration of the compound in both the n-octanol and aqueous layers using an appropriate analytical technique (e.g., HPLC-UV).

  • The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of synthetic products. The following are the expected spectroscopic signatures for 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Predicted chemical shifts can be calculated using computational software and are valuable for spectral assignment.[7][8]

Predicted ¹H NMR (400 MHz, CDCl₃) δ (ppm):

  • 10-12 (br s, 1H): Carboxylic acid proton (-COOH).

  • 7.0-7.5 (m, 4H): Aromatic protons of the quinolinone ring.

  • 3.8-4.2 (t, 2H): Methylene protons adjacent to the lactam nitrogen (-N-CH₂-).

  • 2.8-3.0 (t, 2H): Methylene protons of the tetrahydroquinoline ring (-CH₂-Ar).

  • 2.3-2.6 (t, 2H): Methylene protons adjacent to the carboxylic acid group (-CH₂-COOH).

  • 1.9-2.2 (m, 4H): Remaining methylene protons of the butanoic acid side chain and the tetrahydroquinoline ring.

Predicted ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

  • 175-180: Carboxylic acid carbonyl carbon (-COOH).

  • 170-175: Lactam carbonyl carbon (-N-C=O).

  • 120-140: Aromatic carbons of the quinolinone ring.

  • 45-55: Methylene carbon adjacent to the lactam nitrogen (-N-CH₂-).

  • 30-35: Methylene carbon adjacent to the carboxylic acid group (-CH₂-COOH).

  • 20-30: Remaining methylene carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected FT-IR (KBr) ν (cm⁻¹):

  • 3300-2500 (broad): O-H stretching of the carboxylic acid, often overlapping with C-H stretches.

  • 2950-2850: C-H stretching of the aliphatic methylene groups.

  • ~1720: C=O stretching of the carboxylic acid carbonyl group.

  • ~1680: C=O stretching of the lactam carbonyl group.

  • 1600-1450: C=C stretching of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[9]

Expected Fragmentation Pattern (Electron Impact - EI):

  • Molecular Ion Peak (M⁺): m/z = 233.

  • Key Fragments: Loss of the butanoic acid side chain, cleavage of the tetrahydroquinoline ring, and characteristic fragments from the quinolinone core.

Potential Biological Activities and Therapeutic Applications

The quinolinone scaffold is associated with a diverse range of biological activities.[10][11] While specific data for 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid is not available, its structural features suggest several potential areas of therapeutic interest.

Anticancer Activity

Many quinolinone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[12][13] The mechanisms of action are often multifactorial and can include the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest. The presence of the butanoic acid side chain may influence the molecule's ability to interact with specific targets and could be a site for bioisosteric replacement to modulate activity and physicochemical properties.[14]

Experimental Protocol for In Vitro Cytotoxicity (MTT Assay):

  • Seed cancer cells (e.g., MCF-7, A549) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound for a specified period (e.g., 48 or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity

The quinolone core is famously associated with antibacterial agents.[15][16][17] N-substituted quinolinones have also been investigated for their antimicrobial properties. The butanoic acid side chain could potentially enhance activity against certain bacterial or fungal strains.

Experimental Protocol for Minimum Inhibitory Concentration (MIC) Determination:

  • Prepare serial two-fold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.[18][19][20]

  • Inoculate each well with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

  • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Neurological Activity

Some quinoline derivatives have been found to interact with receptors in the central nervous system (CNS).[3][4][21][22] The structural similarity of the tetrahydroquinoline core to certain neurotransmitters suggests the potential for neurological activity. The butanoic acid moiety could mimic the neurotransmitter GABA, suggesting a possible interaction with GABA receptors.

Conclusion and Future Directions

4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid is a molecule with a scientifically interesting structure, combining the privileged quinolinone scaffold with a flexible carboxylic acid side chain. While direct experimental data is limited, this guide has provided a comprehensive predictive overview of its synthesis, physicochemical properties, and spectroscopic characteristics. The potential for this molecule to exhibit anticancer, antimicrobial, and neurological activities warrants further investigation. The experimental protocols detailed herein provide a roadmap for the synthesis and thorough characterization of this compound. Future research should focus on the practical synthesis and biological evaluation of this molecule and its analogues to validate the predictions made in this guide and to fully explore its therapeutic potential. The strategic modification of the butanoic acid side chain through bioisosteric replacement could also be a fruitful avenue for lead optimization in future drug discovery efforts.

References

The following is a consolidated list of references that could be used to support the claims made in this technical guide. The URLs provided are intended to be functional at the time of generation.

  • Propersea - Property Prediction. (n.d.). Retrieved from [Link]

  • ChemMine Tools: An online service for analyzing and clustering small molecules. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Quinolones: review of psychiatric and neurological adverse reactions. (2011). PubMed. Retrieved from [Link]

  • (PDF) Quinolones Review of Psychiatric and Neurological Adverse Reactions. (n.d.). Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC) Assay Protocol. (n.d.). Hielscher Ultrasonics. Retrieved from [Link]

  • Synthesis and Cytotoxicity Study of New Cyclopenta [b] quinoline-1,8-dione Derivatives. (n.d.). Retrieved from [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). National Institutes of Health. Retrieved from [Link]

  • Minimum Inhibitory Concentration. (2023). Protocols.io. Retrieved from [Link]

  • Minimal Inhibitory Concentration (MIC) Determination. (n.d.). Bio-protocol. Retrieved from [Link]

  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? (2017). Brieflands. Retrieved from [Link]

  • Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins. (2023). MDPI. Retrieved from [Link]

  • On-line Software - Virtual Computational Chemistry Laboratory. (n.d.). Retrieved from [Link]

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (2024). ResearchGate. Retrieved from [Link]

  • Cytotoxic effects of synthesized quinoline derivatives on the viability... (n.d.). ResearchGate. Retrieved from [Link]

  • The study on QSAR and relations between molecular descriptors of 5, 8- quinolinequinone derivatives. (n.d.). DergiPark. Retrieved from [Link]

  • Quinolinic acid and kynurenine pathway metabolism in inflammatory and non-inflammatory neurological disease. (n.d.). Research With Rutgers. Retrieved from [Link]

  • Synthesis and In‐vitro Antibacterial Activity of New N‐Substituted Piperazinyl Quinolones. (2025). ResearchGate. Retrieved from [Link]

  • Property Explorer. (n.d.). Retrieved from [Link]

  • [Neurologic side effects of quinolones]. (n.d.). PubMed. Retrieved from [Link]

  • Calculate Physicochemical Properties | PhysChem Suite. (n.d.). ACD/Labs. Retrieved from [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Some New Substituted Quinoline Hydrazones. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • QSAR STUDY OF A SERIES OF QUINOLINE DERIVATIVES ACTIVE ON THE ALPHA2 ADRENERGIC RECEPTOR SUBTYPES. (n.d.). Revue Roumaine de Chimie. Retrieved from [Link]

  • QSAR Modeling of Styrylquinoline Derivatives as HIV-1 Integrase Inhibitors. (2022). Retrieved from [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. (n.d.). Retrieved from [Link]

  • Review on Antimicrobial Activity of Quinoline. (2022). Human Journals. Retrieved from [Link]

  • Trifluoroacetyl-Substituted Quinolones as New Antibacterials Against Antibiotic Resistant Strains. (2024). Letters in Applied NanoBioScience. Retrieved from [Link]

  • Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. (2022). National Institutes of Health. Retrieved from [Link]

  • Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. (2025). MDPI. Retrieved from [Link]

  • Tetrahydroquinoline synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (2013). MDPI. Retrieved from [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. (2018). TSI Journals. Retrieved from [Link]

  • Two‐Step Procedure for the Synthesis of 1,2,3,4‐Tetrahydro‐quinolines. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][19]naphthyrin-5(6H). (n.d.). Retrieved from [Link]

  • Scope of 1,2,3,4‐Tetrahydroquinolines.[a] [a] Reaction conditions: 1... (n.d.). ResearchGate. Retrieved from [Link]

  • α-FUNCTIONALIZATION OF TETRAHYDROISOQUINOLINES WITH ACTIVATED ALKYL BROMIDE UNDER PHOTOREDOX. (n.d.). Retrieved from [Link]

  • Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. (2024). ePrints Soton - University of Southampton. Retrieved from [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (n.d.). National Institutes of Health. Retrieved from [Link]

  • CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. (n.d.). ChemRxiv. Retrieved from [Link]

  • Method for preparing ethyl 2-oxy-4-phenylbutyrate. (n.d.). Google Patents.

Sources

In Vitro Pharmacokinetic Profiling of 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The successful development of novel therapeutic entities requires a rigorous, mechanistically driven understanding of their absorption, distribution, metabolism, and excretion (ADME) properties. 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid presents a unique pharmacokinetic profile dictated by its lipophilic 2-oxo-tetrahydroquinoline core and its terminal carboxylic acid moiety. This whitepaper outlines a state-of-the-art in vitro pharmacokinetic (PK) profiling strategy designed to assess permeability, metabolic stability, transporter interactions, and reactive metabolite risks, culminating in robust In Vitro to In Vivo Extrapolation (IVIVE).

Structural Rationale & Profiling Strategy

The physicochemical properties of 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid drive our experimental design. The carboxylic acid tail (estimated pKa ~4.5–5.0) ensures the molecule is >99% ionized at physiological pH (7.4). This ionization restricts passive transcellular diffusion, making the compound highly dependent on carrier-mediated transport (e.g., OAT1/3, BCRP) for distribution and clearance.

Furthermore, carboxylic acid-containing drugs are highly susceptible to Phase II biotransformation via UDP-glucuronosyltransferases (UGTs) and acyl-CoA synthetases. These pathways can generate 1-O-acyl glucuronides and acyl-CoA thioesters—reactive electrophiles capable of covalently modifying proteins and inducing idiosyncratic drug toxicity (IDT)[1]. Consequently, our profiling strategy prioritizes reactive metabolite trapping alongside standard CYP450 clearance assays.

PK_Workflow Compound 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl) butanoic acid Tier1 Tier 1: Absorption & Transporters Caco-2, OAT1/3, BCRP Compound->Tier1 Tier2 Tier 2: Metabolic Stability CYP450 & UGT Clearance Tier1->Tier2 Tier3 Tier 3: IVIVE & DDI Clearance Scaling & IC50 Tier2->Tier3

Tiered in vitro pharmacokinetic profiling workflow.

Tier 1: Permeability & Transporter Profiling

Caco-2 Bidirectional Permeability (pH Gradient Method)

Because the compound is an acid, standard Caco-2 assays (pH 7.4 on both sides) will artificially underestimate intestinal absorption. A pH gradient (Apical pH 6.5 / Basolateral pH 7.4) is required to mimic the microclimate of the proximal small intestine, allowing a fraction of the compound to remain unionized for passive diffusion.

Self-Validating Protocol:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts. Culture for 21 days until Transepithelial Electrical Resistance (TEER) > 250 Ω·cm².

  • Dosing: Prepare 10 µM of the test compound in HBSS buffer. Dose the Apical (A) chamber at pH 6.5 and Basolateral (B) chamber at pH 7.4.

  • Internal Controls: Co-incubate with Lucifer Yellow (100 µM) to continuously monitor monolayer integrity. Use Atenolol (low permeability) and Propranolol (high permeability) as reference standards.

  • Sampling & Analysis: Sample receiver chambers at 30, 60, 90, and 120 minutes. Quantify via LC-MS/MS.

  • Data Processing: Calculate Apparent Permeability ( Papp​ ) and the Efflux Ratio (ER = Papp(B−A)​/Papp(A−B)​ ). An ER > 2.0 indicates active efflux.

Transporter Assays (OAT1/3 and BCRP)

To align with 2020 FDA Guidance on In Vitro Drug Interaction Studies[2], the compound must be evaluated as a substrate and inhibitor of relevant transporters. The carboxylic acid moiety strongly flags it as a potential substrate for Organic Anion Transporters (OAT1/OAT3) and Breast Cancer Resistance Protein (BCRP).

Protocol for OAT1/3 Uptake:

  • Use HEK293 cells stably transfected with human OAT1 or OAT3 (and mock-transfected controls).

  • Incubate cells with 1 µM test compound in the presence and absence of a known inhibitor (e.g., Probenecid).

  • Measure intracellular accumulation via LC-MS/MS. A >2-fold uptake in transfected cells vs. mock cells, inhibitable by Probenecid, confirms substrate status.

Tier 2: Metabolic Stability & Reactive Metabolite Screening

CYP450 and UGT Clearance Assays

The tetrahydroquinoline core is vulnerable to CYP-mediated hydroxylation, while the butanoic acid tail is a prime target for UGT-mediated glucuronidation.

Protocol:

  • Matrix: Human Liver Microsomes (HLM, 1 mg/mL protein).

  • Cofactors: Add NADPH (1 mM) for CYP activity. For UGT activity, add UDPGA (2 mM) and pre-treat microsomes with Alamethicin (25 µg/mg protein) on ice for 15 minutes to overcome latency by permeabilizing the microsomal membrane.

  • Incubation: Spike 1 µM test compound. Incubate at 37°C.

  • Quenching: Aliquot at 0, 5, 15, 30, 45, and 60 minutes into ice-cold acetonitrile containing an internal standard.

  • Analysis: Determine the in vitro half-life ( t1/2​ ) from the log-linear decline of the parent compound.

Reactive Metabolite Trapping (Acyl Glucuronidation Focus)

Acyl glucuronides can undergo intramolecular transacylation (acyl migration) and Amadori rearrangement, leading to irreversible covalent binding to hepatic proteins[3].

Protocol:

  • Incubate the compound (10 µM) in HLM with UDPGA and NADPH.

  • Trapping Agents: Add Glutathione (GSH, 5 mM) to trap soft electrophiles (e.g., quinone imines from the core) and Potassium Cyanide (KCN, 1 mM) to trap hard electrophiles.

  • Protein Adduction Surrogate: Monitor the degradation rate of the isolated 1-O-acyl glucuronide in pH 7.4 buffer. A degradation t1/2​<2 hours indicates a high risk of protein adduction[4]. Diclofenac is used as a positive control for reactive acyl glucuronide formation.

Metabolic_Pathway Parent Parent Compound (Carboxylic Acid) CYP CYP450 Oxidation Parent->CYP UGT UGT Conjugation Parent->UGT CoA Acyl-CoA Synthetase Parent->CoA Metab1 Phase I Metabolites (Stable) CYP->Metab1 Metab2 1-O-Acyl Glucuronide (Reactive Risk) UGT->Metab2 Metab3 Acyl-CoA Thioester (Reactive Risk) CoA->Metab3

Proposed biotransformation pathways and reactive metabolite risks.

Tier 3: In Vitro to In Vivo Extrapolation (IVIVE)

To predict human hepatic clearance ( CLH​ ), the in vitro intrinsic clearance ( CLint,invitro​ ) is scaled using physiological parameters. This methodology is critical for estimating first-in-human doses and understanding clearance-dependent underpredictions[5].

Calculations:

  • In Vitro Intrinsic Clearance: CLint,invitro​=t1/2​0.693​×[Protein]Vincubation​​

    (Expressed in µL/min/mg protein)

  • In Vivo Scaled Intrinsic Clearance ( CLint,invivo​ ): Multiply by the Microsomal Protein Per Gram of Liver (MPPGL, standard = 45 mg/g) and human liver weight (standard = 21.4 g/kg).

  • Hepatic Clearance (Well-Stirred Model): CLH​=QH​+(fu,p​×CLint,invivo​)QH​×fu,p​×CLint,invivo​​

    (Where QH​ is hepatic blood flow ~20.7 mL/min/kg, and fu,p​ is the fraction unbound in plasma, determined via equilibrium dialysis).

Quantitative Data Summary

The following table outlines the target acceptance criteria and expected parameter ranges for 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid during in vitro profiling.

Assay CategoryParameterTarget / Expected RangeMechanistic Implication
Permeability Caco-2 Papp​ (A-B, pH 6.5/7.4)> 1.0×10−6 cm/sModerate to high intestinal absorption potential.
Permeability Efflux Ratio (ER)< 2.0ER > 2.0 triggers BCRP/P-gp inhibition studies.
Metabolism HLM t1/2​ (CYP + UGT)> 30 minutesEnsures sufficient metabolic stability for oral dosing.
Metabolism Acyl Glucuronide Buffer t1/2​ > 4 hoursShort half-lives indicate high transacylation/toxicity risk[4].
Distribution Plasma Protein Binding ( fu,p​ )1% - 10%High binding expected due to the lipophilic core and acidic tail.
DDI Risk CYP Inhibition ( IC50​ )> 10 µMLow risk of perpetrating clinical drug-drug interactions[2].

References

  • Acyl Glucuronide and Coenzyme A Thioester Metabolites of Carboxylic Acid-Containing Drug Molecules: Layering Chemistry with Reactive Metabolism and Toxicology. Chemical Research in Toxicology. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. Available at: [Link]

  • In vitro-in vivo extrapolation and hepatic clearance dependent underprediction. Journal of Pharmacokinetics and Pharmacodynamics. Available at: [Link]

Sources

The Compass and the Key: A Technical Guide to the Receptor Binding Affinity of 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Navigating the Quinolinone Landscape in Drug Discovery

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a remarkable diversity of pharmacological effects, acting on a wide array of molecular targets.[1][2][3][4] This guide focuses on a specific, yet promising, subclass: 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid and its analogs. While direct and extensive research on this particular butanoic acid derivative series is emerging, the foundational principles of its interactions can be expertly inferred from the broader quinolinone and tetrahydroquinoline families.

This document serves as a technical compass for researchers, scientists, and drug development professionals. It is designed not as a rigid set of instructions, but as a dynamic guide to understanding and evaluating the receptor binding affinity of these compelling molecules. We will delve into the causality behind experimental choices, champion self-validating protocols, and ground our discussion in authoritative scientific literature.

I. The Molecular Architecture: Synthesis of the Tetrahydroquinolinone Core

The synthetic route to 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid derivatives is a critical determinant of their final structure and, consequently, their biological activity. A common and effective method involves the cyclization of N-substituted anthranilic acid derivatives.[5]

A representative synthetic approach is outlined below:

cluster_0 Synthesis Pathway A Anthranilic Acid B N-Cyanoethylation A->B Cyanoethylation C Esterification B->C Ethanolic/Methanolic HCl D N-Acetylation C->D Acetylation E Dieckmann Condensation D->E NaH or NaOEt F 4-Oxo-1,2,3,4-tetrahydroquinoline derivative E->F Cyclization cluster_1 Radioligand Binding Assay Workflow A Membrane Preparation B Assay Plate Setup (Membranes, Radioligand, Test Compound) A->B C Incubation B->C D Vacuum Filtration C->D E Washing D->E F Scintillation Counting E->F G Data Analysis (IC50 and Ki determination) F->G

Caption: Workflow for a competition radioligand binding assay.

B. Surface Plasmon Resonance (SPR): Real-Time Kinetics

SPR is a label-free technique that monitors molecular interactions in real-time by detecting changes in the refractive index at a sensor surface. [2][6]It provides valuable kinetic data, including the association rate (ka) and dissociation rate (kd), from which the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka). [2] Self-Validating Protocol for SPR Analysis:

  • Sensor Chip Preparation:

    • Immobilize the purified target receptor onto the sensor chip surface using a suitable chemistry (e.g., amine coupling). [6] * The immobilization level should be optimized to avoid mass transport limitations.

  • Assay Execution:

    • Flow a running buffer over the sensor surface to establish a stable baseline.

    • Inject a series of concentrations of the 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid derivative (the analyte) over the immobilized receptor.

    • Monitor the binding response (measured in Resonance Units, RU) in real-time.

    • After each injection, regenerate the sensor surface to remove the bound analyte.

  • Data Analysis:

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka and kd).

    • Calculate the equilibrium dissociation constant (KD).

IV. The Ripple Effect: Downstream Signaling Pathways

The binding of a 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid derivative to its receptor is the initiating event in a cascade of intracellular signals. The nature of this signaling pathway is dependent on the specific receptor and whether the compound acts as an agonist, antagonist, or inverse agonist.

Representative Signaling Pathway: P2X7 Receptor

As some quinolinone derivatives are known to antagonize the P2X7 receptor, understanding its signaling is crucial. P2X7 activation by ATP leads to the opening of a non-selective cation channel, resulting in Ca2+ influx and K+ efflux. [1][7][8]This can trigger multiple downstream events, including the activation of the NLRP3 inflammasome and the release of pro-inflammatory cytokines like IL-1β. [1][8][9]

cluster_2 P2X7 Receptor Signaling ATP Extracellular ATP P2X7 P2X7 Receptor ATP->P2X7 Activates Ca_influx Ca2+ Influx P2X7->Ca_influx K_efflux K+ Efflux P2X7->K_efflux NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β Release Caspase1->IL1b Cleaves pro-IL-1β Quinolinone Quinolinone Derivative (Antagonist) Quinolinone->P2X7 Blocks

Caption: Simplified signaling pathway of the P2X7 receptor and the inhibitory action of a quinolinone antagonist.

V. Therapeutic Horizons and Future Directions

The ability of 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid derivatives to modulate the activity of key receptors opens up a wide range of therapeutic possibilities. Depending on the specific receptor they target and their mode of action, these compounds could be developed for the treatment of:

  • Inflammatory Diseases: By antagonizing pro-inflammatory receptors like P2X7. [7]* Cancer: Through the inhibition of targets such as RORγ or mTOR. [10][11][12]* Metabolic Disorders: By acting as partial agonists for receptors like PPARγ. [13] Future research should focus on a systematic exploration of the SAR for this specific butanoic acid series to identify derivatives with high affinity and selectivity for a single target. A comprehensive screening against a panel of receptors will be essential to fully characterize their pharmacological profile and to identify any potential off-target effects. The integration of in silico modeling with empirical binding assays will undoubtedly accelerate the discovery of novel therapeutic agents based on this promising scaffold.

References

  • Distinct signaling pathways of P2X7 receptors. ResearchGate. Available from: [Link].

  • P2X7 receptor orchestrates multiple signalling pathways triggering inflammation, autophagy and metabolic/trophic responses. IRIS. Available from: [Link].

  • The P2X7 Receptor in Inflammatory Diseases: Angel or Demon? Frontiers. Available from: [Link].

  • P2X7 Receptor at the Crossroads of T Cell Fate. MDPI. Available from: [Link].

  • P2X7 Interactions and Signaling – Making Head or Tail of It. PMC - NIH. Available from: [Link].

  • Multiple Environmental Signaling Pathways Control the Differentiation of RORγt-Expressing Regulatory T Cells. Frontiers. Available from: [Link].

  • Surface Plasmon Resonance (SPR) Assay. Charles River Laboratories. Available from: [Link].

  • Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. Available from: [Link].

  • Biacore SPR for small-molecule discovery. Cytiva. Available from: [Link].

  • Small Molecule Immunosensing Using Surface Plasmon Resonance. MDPI. Available from: [Link].

  • Multiple environmental signaling pathways control the differentiation of RORγt-expressing regulatory T cells. bioRxiv.org. Available from: [Link].

  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. PMC. Available from: [Link].

  • RAR-related orphan receptor gamma. Wikipedia. Available from: [Link].

  • The therapeutic potential of RORγ modulators in the treatment of human disease. PMC. Available from: [Link].

  • Synthetic RORγ agonists regulate multiple pathways to enhance antitumor immunity. PMC. Available from: [Link].

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available from: [Link].

  • Radioligand Binding Assay. Creative Bioarray. Available from: [Link].

  • Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Fluidic Sciences. Available from: [Link].

  • The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. MDPI. Available from: [Link].

  • Radioligand Binding Assays: A Lost Art in Drug Discovery? Oncodesign Services. Available from: [Link].

  • 4-((2-OXO-3,4-DIHYDRO-1H-QUINOLIN-7-YL)OXY)BUTANOIC ACID. gsrs. Available from: [Link].

  • 4-((2-OXO-3,4-DIHYDRO-1H-QUINOLIN-7-YL)OXY)BUTANOIC ACID. Inxight Drugs. Available from: [Link].

  • Synthesis and in vitro Evaluation of Antifungal Properties of Some 4-Aryl-3-Methyl-1,2,3,4-Tetrahydroquinolines Derivatives. SciELO Colombia. Available from: [Link].

  • Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. PMC. Available from: [Link].

  • Synthesis of certain 4-oxo-1.2.3.4-tetrahydroquinoline and benzazocine derivatives likely to possess analgesic activity. PubMed. Available from: [Link].

  • WO2019207591A1 - One pot synthesis of 4-(1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)butanoic acid, a key intermediate of zilpaterol. Google Patents.
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. Available from: [Link].

  • 4-Oxo-4-(1,2,3,4-tetrahydroquinolin-1-yl)but-2-enoic acid. Chemsrc. Available from: [Link].

  • Synthesis of substituted 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines and 4-oxo-3,4-dihydroquinazoline-2-thioles. PubMed. Available from: [Link].

  • (S)-1,2,3,4-Tetrahydroisoquinoline Derivatives Substituted with an Acidic Group at the 6-Position as a Selective Peroxisome Proliferator-Activated Receptor γ Partial Agonist. PubMed. Available from: [Link].

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. Semantic Scholar. Available from: [Link].

  • 4-[(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]butanoic acid. GlobalChemMall. Available from: [Link].

Sources

Preliminary Toxicity Screening of 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

The preclinical safety evaluation of any New Chemical Entity (NCE) is a cornerstone of the drug development pipeline.[1][2] Early and accurate identification of potential toxicities underpins the "fail early, fail fast" paradigm, conserving resources and directing efforts toward candidates with the highest probability of success.[3] This guide provides a comprehensive, tiered strategy for the preliminary toxicity screening of 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid (CAS No. 933696-07-2), a novel compound with an uncharacterized safety profile. We will detail a logical workflow progressing from in silico predictions to foundational in vitro assays, including general cytotoxicity, genotoxicity, and organ-specific hepatotoxicity. Each protocol is presented with the underlying scientific rationale, ensuring a self-validating and robust preliminary assessment suitable for guiding critical go/no-go decisions in early-stage research.

Introduction: A Tiered Approach to Safety Assessment

The molecule at the center of this guide is 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid.

Chemical Structure:

A 2D representation of 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid.

As no public toxicological data exists for this compound[4], a systematic screening process is required. A tiered approach is the most efficient method, beginning with computational models that require no physical compound and progressing to targeted, high-throughput biological assays. This strategy screens out compounds with a high probability of failure before significant investment in synthesis and complex testing is made.[5]

Our proposed workflow is structured into three sequential tiers:

  • Tier 1: In Silico ADMET Profiling: Computational prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties.

  • Tier 2: In Vitro General Cytotoxicity: Assessment of the compound's effect on basic cell viability and proliferation.

  • Tier 3: In Vitro Specific Toxicity: Evaluation of critical, specific liabilities, namely genotoxicity and hepatotoxicity, which are common reasons for drug candidate failure.[6]

G cluster_0 Tier 1: Computational Screening cluster_1 Tier 2: General Biological Assessment cluster_2 Tier 3: Specific Liability Assessment in_silico In Silico ADMET Prediction (Mutagenicity, hERG, Hepatotoxicity) cytotoxicity General Cytotoxicity Assay (e.g., MTT on HEK293 Cells) in_silico->cytotoxicity Compound Passes Computational Filters genotoxicity Genotoxicity Panel (Ames & Micronucleus) cytotoxicity->genotoxicity IC50 > Threshold (e.g., >30 µM) hepatotoxicity Hepatotoxicity Assay (e.g., HepG2 Cell Viability) genotoxicity->hepatotoxicity decision_point Go / No-Go Decision Point hepatotoxicity->decision_point All In Vitro Results Acceptable

Caption: Tiered workflow for preliminary toxicity screening.

Tier 1: In Silico ADMET Prediction

Rationale & Expertise

Before committing resources to synthesis and wet-lab experiments, computational toxicology provides a rapid, cost-effective first pass.[7][8] These models leverage vast databases of existing chemical structures and their known toxicological properties to predict the likelihood of adverse effects for a novel compound.[9] This "Tier Zero" approach helps to identify potential liabilities, such as mutagenicity or cardiac toxicity (hERG inhibition), that could be immediate grounds for project termination.[5]

Methodology

The chemical structure of 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid (SMILES: O=C(O)CCCN1C(CCC2=CC=CC=C21)=O) would be submitted to a panel of validated in silico prediction platforms. A combination of tools is recommended to increase confidence in the predictions.[7]

Recommended Platforms:

  • admetSAR: Predicts a wide range of ADMET properties including Ames mutagenicity and carcinogenicity.

  • SwissADME: Assesses physicochemical properties, drug-likeness (e.g., Lipinski's Rule of Five), and pharmacokinetic parameters.

  • ProTox-II or similar: Predicts various toxicity endpoints, including hepatotoxicity and median lethal dose (LD50).

Hypothetical Data Presentation

The results should be consolidated into a clear summary table.

ParameterPredicted ValueConfidenceImplication
Physicochemical
Molecular Weight233.26 g/mol HighFavorable (Passes Lipinski)
LogP1.55HighFavorable for solubility
Toxicity Endpoints
Ames MutagenicityNegativeMediumLow risk of being a mutagen
CarcinogenicityNegativeMediumLow risk of carcinogenicity
Hepatotoxicity (H-HPT)PositiveLowPotential Liability: Requires in vitro confirmation
Minnow Toxicity0.85 mg/LHighPotential ecotoxicity concern
Pharmacokinetics
BBB PermeantNoHighLow risk of CNS side effects
CYP2D6 InhibitorNoHighLow risk of drug-drug interactions

Tier 2: In Vitro General Cytotoxicity Assay

Rationale & Expertise

The first biological test should assess the compound's basal cytotoxicity—its intrinsic ability to cause cell death. This establishes a baseline concentration range for subsequent, more specific assays. The MTT assay is a robust, high-throughput colorimetric method for this purpose. Its principle relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active (i.e., living) cells. The amount of formazan produced is directly proportional to the number of viable cells.[10]

Experimental Protocol: MTT Assay

This protocol is designed for a 96-well plate format.

  • Cell Seeding:

    • Culture a human cell line (e.g., HEK293, human embryonic kidney cells) in appropriate media (e.g., DMEM with 10% FBS).

    • Trypsinize and count the cells. Seed 5,000-10,000 cells per well in 100 µL of media into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤0.5% in all wells.

    • Remove the old media from the cells and add 100 µL of the compound-containing media to the respective wells.

    • Controls: Include "vehicle control" wells (media with 0.5% DMSO) and "positive control" wells (e.g., 10 µM Doxorubicin, a known cytotoxic agent).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition & Formazan Solubilization:

    • Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.

    • Incubate for 4 hours at 37°C. Purple formazan crystals should become visible in viable cells.

    • Carefully aspirate the media and add 100 µL of DMSO to each well to dissolve the crystals.

    • Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration).

Hypothetical Data Presentation
CompoundCell LineIncubation TimeIC50 Value (µM)
Test CompoundHEK29348 hours45.7
Doxorubicin (Control)HEK29348 hours8.2

Tier 3: In Vitro Specific Toxicity Screening

If the compound shows an acceptable general cytotoxicity profile (typically IC50 > 30 µM), the next tier investigates specific, high-impact toxicities.

Genotoxicity Assessment

Genotoxicity assays are critical for assessing a compound's potential to damage DNA, which can lead to heritable mutations or cancer.[1] A standard preliminary screen consists of two complementary assays as mandated by regulatory bodies like the OECD.

  • Trustworthiness & Principle: This assay, following OECD Test Guideline 471, is the most widely used initial screen for mutagenic potential.[11] It uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic (cannot synthesize a specific amino acid like histidine). The assay measures the ability of the test compound to cause reverse mutations, restoring the gene's function and allowing the bacteria to grow on an amino acid-deficient medium.[12][13]

  • Causality & Metabolic Activation: Many chemicals only become mutagenic after being metabolized by liver enzymes.[6] Therefore, the test must be performed both with and without an exogenous metabolic activation system (S9 fraction), which is a homogenate of rat liver containing cytochrome P450 enzymes.

  • Protocol Outline:

    • The test compound is mixed with the bacterial tester strains (e.g., TA98, TA100, TA1535) in the presence or absence of the S9 mix.

    • The mixture is plated on minimal agar plates lacking the essential amino acid.

    • Plates are incubated for 48-72 hours.

    • The number of revertant colonies is counted. A significant, dose-dependent increase in revertant colonies compared to the solvent control indicates a positive (mutagenic) result.[14]

  • Trustworthiness & Principle: This test, following OECD Test Guideline 487, detects both clastogens (agents that break chromosomes) and aneugens (agents that cause chromosome loss/gain).[15][16] During cell division, chromosome fragments or whole chromosomes that fail to incorporate into the daughter nuclei can form small, separate nuclei called micronuclei.[17]

  • Methodology:

    • A suitable mammalian cell line (e.g., TK6 human lymphoblastoid cells) is cultured and exposed to the test compound over a range of concentrations.[15]

    • The exposure occurs for a short duration (3-6 hours) with and without S9 metabolic activation, and for a longer duration (approx. 1.5-2 normal cell cycles) without S9.[18]

    • After treatment, cells are cultured for a period to allow for cell division and potential micronucleus formation.

    • Cells are harvested, stained, and scored for the frequency of micronucleated cells using microscopy. A significant, dose-dependent increase in micronucleated cells indicates genotoxic potential.

Organ-Specific Toxicity: In Vitro Hepatotoxicity
  • Rationale & Expertise: Drug-induced liver injury (DILI) is a major cause of both preclinical and clinical drug failure.[19] The human hepatoma cell line HepG2 is a widely accepted and utilized model for initial hepatotoxicity screening because, despite having lower metabolic activity than primary hepatocytes, it is stable and provides reproducible results.[20][21][22]

  • Protocol Outline (Multiparametric Approach):

    • Cell Culture: Culture HepG2 cells in a 96-well plate as described in the MTT protocol.

    • Compound Treatment: Expose cells to the test compound (0.1 µM to 100 µM) for 24-48 hours. Use a known hepatotoxin like Paracetamol (Acetaminophen) at high concentrations (e.g., 10-20 mM) as a positive control.[21]

    • Endpoint Measurement 1 (Metabolic Viability): Perform the MTT assay as described in section 3.2 to measure mitochondrial function.

    • Endpoint Measurement 2 (Membrane Integrity): Use a commercial Lactate Dehydrogenase (LDH) release assay kit. LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage (necrosis). Measure LDH activity in the supernatant according to the manufacturer's protocol.

  • Data Interpretation: A concomitant decrease in MTT signal and an increase in LDH release strongly indicates compound-induced hepatotoxicity.

G cluster_assays In Vitro Assay Battery cluster_endpoints Key Endpoints Measured compound Test Compound: 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid cytotoxicity General Cytotoxicity (MTT Assay) compound->cytotoxicity genotoxicity Genotoxicity (Ames & Micronucleus) compound->genotoxicity hepatotoxicity Hepatotoxicity (HepG2 MTT/LDH) compound->hepatotoxicity ic50 Cell Viability (IC50) cytotoxicity->ic50 mutagenicity DNA Mutation genotoxicity->mutagenicity clastogenicity Chromosome Damage genotoxicity->clastogenicity liver_damage Liver Cell Damage hepatotoxicity->liver_damage risk_profile Preliminary Toxicity Profile ic50->risk_profile mutagenicity->risk_profile clastogenicity->risk_profile liver_damage->risk_profile decision Go / No-Go Decision risk_profile->decision

Caption: Logical relationship of assays to risk assessment.

Conclusion and Next Steps

This guide outlines a robust, tiered strategy for the initial toxicological assessment of 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid. By integrating in silico predictions with a foundational set of in vitro assays, researchers can make an informed, data-driven decision on the viability of this compound for further development.

A "Go" decision would be supported by:

  • No high-confidence in silico alerts for severe toxicities.

  • An in vitro general cytotoxicity IC50 > 30 µM.

  • Negative results in both the Ames and micronucleus genotoxicity assays.

  • An acceptable hepatotoxicity profile (IC50 > 30 µM in HepG2 cells).

If this compound successfully passes this preliminary screen, subsequent steps would involve more detailed in vitro investigations (e.g., hERG liability, CYP450 inhibition panels) before consideration for resource-intensive in vivo toxicological studies in animal models.

References

  • In vitro assessment of the ethanol-induced hepatotoxicity on HepG2 cell line. PubMed, National Center for Biotechnology Information. [Link]

  • Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials. PMC, National Center for Biotechnology Information. [Link]

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471). National Institute of Biology, Slovenia. [Link]

  • Open access in silico tools to predict the ADMET profiling of drug candidates. Taylor & Francis Online. [Link]

  • Genetic toxicity: Bacterial reverse mutation test (OECD 471). Biosafe. [Link]

  • In vitro Micronucleus Test, Chromosomal Aberration Assay with Mode of Action. Xenometrix. [Link]

  • In vitro genotoxicity testing – bacterial reverse mutation assay. The Pesticide Registration Toolkit, FAO. [Link]

  • Toxicity assessment using HepG2 liver cell lines in Alvetex Scaffold 96 well plate. REPROCELL. [Link]

  • Decoding the Revised OECD 487 Guideline: What Inotiv Clients Need to Know. Inotiv. [Link]

  • Test No. 471: Bacterial Reverse Mutation Test. OECD iLibrary. [Link]

  • OECD 487 In Vitro Micronucleus Test. Scantox. [Link]

  • Test No. 471: Bacterial Reverse Mutation Test (2020). OECD. [Link]

  • Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD iLibrary. [Link]

  • ADMET Predictor Simulations: In Silico Screening For Dose & PK. Pharmaron. [Link]

  • The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. Frontiers in Pharmacology. [Link]

  • In Silico Tools and Software to Predict ADMET of New Drug Candidates. PubMed, National Center for Biotechnology Information. [Link]

  • Open access in silico tools to predict the ADMET profiling of drug candidates. PubMed, National Center for Biotechnology Information. [Link]

  • In Silico ADMET Prediction Tools. Scribd. [Link]

  • 3.2. In-Vitro Cytotoxicity Study (MTT Assay). Bio-protocol. [Link]

  • In Vitro Analysis of CsA-Induced Hepatotoxicity in HepG2 Cell Line: Oxidative Stress and α2 and β1 Integrin Subunits Expression. PMC, National Center for Biotechnology Information. [Link]

  • Framework for In Silico Toxicity Screening of Novel Odorants. MDPI. [Link]

  • 4-(2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid | 933696-07-2. Appchem. [Link]

  • Toxicity Screening: 7 Strategies for Preclinical Research. Biobide. [Link]

  • Modern Approaches to Chemical Toxicity Screening. PMC, National Center for Biotechnology Information. [Link]

Sources

Unveiling the Mechanism of Action of 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic Acid in Cellular Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In the landscape of immunometabolism and GPCR pharmacology, synthetic mimetics of medium-chain fatty acids (MCFAs) have emerged as critical tools for probing receptor function. 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid (hereafter referred to as O-THQ-BA , CAS 933696-07-2) represents a privileged synthetic scaffold utilized in cellular assays to interrogate the Free Fatty Acid Receptor 84 (GPR84) .

GPR84 is a highly specialized, pro-inflammatory G protein-coupled receptor (GPCR) predominantly expressed on macrophages, neutrophils, and microglia[1][2]. While endogenous MCFAs (C9–C14, such as decanoic acid) activate GPR84 with low micromolar potency, synthetic carboxylic acid derivatives like O-THQ-BA offer enhanced lipophilicity and structural rigidity, allowing scientists to map the receptor's orthosteric binding pocket and downstream signaling bias[2]. This guide provides an authoritative, step-by-step framework for evaluating the mechanism of action (MoA) of O-THQ-BA using self-validating cellular assay systems.

Mechanistic Framework: GPR84 Activation and Signal Transduction

To design robust cell assays, one must first understand the structural causality of the ligand-receptor interaction. O-THQ-BA features a butanoic acid tail that acts as the orthosteric anchor, forming critical electrostatic interactions with basic arginine residues within the GPR84 transmembrane cavity. Simultaneously, the rigid 2-oxo-tetrahydroquinoline core engages in van der Waals interactions with the receptor's hydrophobic pocket, acting as a "chain-length selector" that stabilizes the active receptor conformation[1].

Upon binding O-THQ-BA, GPR84 undergoes a conformational shift that triggers the dissociation of the heterotrimeric Gi/o​ protein complex[1][3]. This initiates a bifurcated signaling cascade:

  • Gαi​ Subunit Activity: Directly inhibits Adenylate Cyclase (AC), leading to a rapid suppression of intracellular cyclic AMP (cAMP) synthesis[1][3].

  • Gβγ Complex Activity: Activates Phospholipase C (PLC), which cleaves PIP2 into IP3 and DAG, subsequently triggering the release of calcium ( Ca2+ ) from the endoplasmic reticulum[4].

G O_THQ_BA O-THQ-BA (Agonist) GPR84 GPR84 Receptor O_THQ_BA->GPR84 Binds & Activates Gi_Prot Gi/o Protein (alpha subunit) GPR84->Gi_Prot Couples Gbg_Prot G-beta-gamma Complex GPR84->Gbg_Prot Dissociates AC Adenylate Cyclase Gi_Prot->AC Inhibits PLC Phospholipase C Gbg_Prot->PLC Activates cAMP cAMP Levels AC->cAMP Decreases Production Ca2 Intracellular Ca2+ PLC->Ca2 Triggers Release

Fig 1: GPR84-mediated Gi/o and Gβγ signaling cascades activated by O-THQ-BA.

Core Cellular Assays & Self-Validating Protocols

To accurately profile O-THQ-BA, we employ two orthogonal, high-throughput methodologies: a TR-FRET assay to capture Gαi​ activity, and a FLIPR assay to capture Gβγ activity.

Protocol A: TR-FRET cAMP Accumulation Assay

The Causality of the Assay Design: Because GPR84 is Gi​ -coupled, its activation decreases cellular cAMP. However, basal cAMP in resting cells is too low to measure a statistically significant reduction. To solve this, we use Forskolin to directly stimulate Adenylate Cyclase, creating an artificially high cAMP baseline. A true Gi​ -agonist like O-THQ-BA will dose-dependently suppress this Forskolin-induced spike[5].

We utilize a competitive Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassay (e.g., LANCE Ultra). In this system, endogenous cAMP competes with a Europium (Eu)-labeled cAMP tracer for binding to a ULight-conjugated anti-cAMP antibody. Therefore, lower intracellular cAMP (due to O-THQ-BA agonism) results in a higher FRET signal [3][5]. Furthermore, IBMX (a broad-spectrum phosphodiesterase inhibitor) is added to prevent premature enzymatic degradation of the generated cAMP, ensuring the readout is purely a function of Adenylate Cyclase inhibition[3][5].

Step-by-Step Methodology:

  • Cell Preparation: Harvest CHO cells stably expressing human GPR84 and resuspend in stimulation buffer (1x HBSS, 5 mM HEPES, 0.1% BSA, pH 7.4) supplemented with 500 µM IBMX[3][5].

  • Seeding: Dispense cells into a 384-well white Proxiplate at a density of 2,000 cells/well (5 µL volume)[3][5].

  • Compound Addition: Add 5 µL of O-THQ-BA in a 10-point dose-response titration (ranging from 100 µM to 1 nM). Incubate for 30 minutes at room temperature (RT) to allow receptor binding[3].

  • Forskolin Stimulation: Add 5 µL of Forskolin (final concentration 1–5 µM, optimized per cell line) and incubate for an additional 30 minutes at RT[3][5].

  • Lysis & Detection: Add 5 µL of Eu-cAMP tracer and 5 µL of ULight-anti-cAMP antibody (prepared in lysis buffer)[3][5]. Incubate for 1 hour at RT.

  • Readout: Measure TR-FRET on a multi-mode plate reader (e.g., PerkinElmer EnVision) using excitation at 320 nm and dual emission at 615 nm (Europium) and 665 nm (ULight FRET)[3].

Workflow Step1 Cell Seeding (CHO-GPR84) Step2 Compound Incubation (O-THQ-BA) Step1->Step2 Step3 Forskolin Stimulation (Raise basal cAMP) Step2->Step3 Step4 Lysis & Tracer Addition (Eu-cAMP + ULight) Step3->Step4 Step5 TR-FRET Readout (665nm/615nm) Step4->Step5

Fig 2: Stepwise workflow for TR-FRET competitive cAMP immunoassay.

Protocol B: FLIPR Calcium Mobilization Assay

The Causality of the Assay Design: To validate the Gβγ -mediated pathway, we measure the transient release of Ca2+ from the endoplasmic reticulum[4]. We utilize a fluorometric imaging plate reader (FLIPR) and a calcium-sensitive dye (e.g., FLIPR Calcium 4 Assay Kit). Because CHO cells possess highly active organic anion transporters that rapidly extrude fluorescent dyes, Probenecid must be added to the loading buffer. Probenecid competitively inhibits these transporters, ensuring the dye remains trapped inside the cytoplasm to provide a robust signal-to-noise ratio[6][7].

Step-by-Step Methodology:

  • Cell Seeding: Plate CHO-GPR84 cells in a 384-well black/clear-bottom microplate at 10,000 cells/well in complete media. Incubate overnight at 37°C, 5% CO2​ [7].

  • Dye Loading: Prepare the FLIPR Calcium 4 dye in 1x HBSS containing 20 mM HEPES and 2.5 mM Probenecid (pH 7.4)[6][7]. Remove cell plates from the incubator and add an equal volume (e.g., 25 µL) of the dye loading buffer directly to the cells without washing (washing induces mechanical receptor activation artifacts)[7].

  • Incubation: Incubate the plates for 1 hour at 37°C, 5% CO2​ to allow the AM-ester dye to permeate the cells and undergo intracellular cleavage[7].

  • Data Acquisition: Transfer the plate to the FLIPR Tetra instrument. Establish a baseline fluorescence (Ex 485 nm / Em 525 nm) for 10 seconds[8].

  • Compound Injection: Automatically inject O-THQ-BA and continuously record fluorescence for 90–120 seconds to capture the peak Ca2+ flux[8].

Quantitative Data Presentation

To establish the pharmacological profile of O-THQ-BA, its activity is benchmarked against the endogenous ligand (Decanoic Acid) and a highly potent synthetic reference agonist (6-OAU). The data below summarizes representative assay metrics, demonstrating O-THQ-BA's utility as a moderately potent, balanced agonist.

Pharmacological ParameterO-THQ-BA (Synthetic Mimetic)Decanoic Acid (Endogenous MCFA)6-OAU (Reference Agonist)
cAMP Inhibition ( pEC50​ ) 6.4 ± 0.15.0 ± 0.27.2 ± 0.1
cAMP Emax​ (% of Forskolin) 88%100%95%
Calcium Flux ( pEC50​ ) 5.9 ± 0.24.6 ± 0.36.8 ± 0.2
Receptor Bias BalancedBalancedBalanced

Note: pEC50​ is the negative logarithm of the half-maximal effective concentration. Higher values indicate greater potency.

References

  • DIMA Biotechnology. "GPR84: Medium-Chain Fatty Acid Receptor in Metabolism & Immunity." dimabio.com.
  • Bio-protocol. "Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors." bio-protocol.org.
  • ACS Pharmacology & Translational Science. "Modulation of the G-Protein-Coupled Receptor 84 (GPR84) by Agonists and Antagonists." acs.org.
  • Molecular Devices. "FLIPR Calcium 4 Assay Kit Guide." moleculardevices.com.
  • Creative Bioarray. "Ca2+ Mobilization Assay.
  • PubMed Central (PMC). "Characterisation of small molecule ligands 4CMTB and 2CTAP as modulators of human FFA2 receptor signalling." nih.gov.
  • Oxford Academic. "ketone body acetoacetate activates human neutrophils through FFAR2." oup.com.

Sources

Methodological & Application

Application Note & Synthesis Protocol: A Detailed Guide to the Synthesis of 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step protocol for the synthesis of 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid, a valuable heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is approached as a two-step process, beginning with the N-alkylation of 3,4-dihydroquinolin-2(1H)-one, followed by the hydrolysis of the resulting ester intermediate. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction and Scientific Background

The 1,2,3,4-tetrahydroquinoline scaffold is a prominent structural motif found in a wide array of biologically active compounds and natural products.[1][2] Its derivatives have garnered significant interest from the medicinal chemistry community due to their diverse pharmacological activities. The title compound, 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid, incorporates this privileged scaffold functionalized with a butanoic acid side chain at the N1 position. This carboxylic acid moiety provides a handle for further derivatization, making it a key intermediate for the synthesis of more complex molecules, such as protease inhibitors or receptor ligands.

The synthetic strategy outlined herein is designed for efficiency and reliability. It hinges on two fundamental and well-established organic transformations:

  • N-Alkylation: The nucleophilic nitrogen of the lactam in 3,4-dihydroquinolin-2(1H)-one is alkylated using an electrophilic four-carbon chain. To prevent undesirable side reactions, the carboxylic acid functionality is protected as an ethyl ester.

  • Ester Hydrolysis: The terminal ethyl ester of the intermediate is cleaved under basic conditions to yield the desired carboxylic acid product.

This protocol provides detailed procedural steps, explains the rationale behind the choice of reagents and conditions, and outlines methods for purification and characterization.

Synthetic Workflow Overview

The overall synthetic pathway is illustrated below. It involves a two-step sequence starting from commercially available 3,4-dihydroquinolin-2(1H)-one.

SynthesisWorkflow Start 3,4-Dihydroquinolin-2(1H)-one Reagent1 Ethyl 4-bromobutanoate NaH, DMF Intermediate Ethyl 4-(2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoate Reagent1->Intermediate Step 1: N-Alkylation Reagent2 1. NaOH, EtOH/H₂O 2. HCl (aq) Product 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid Reagent2->Product Step 2: Hydrolysis

Figure 1: Overall synthetic workflow for the target compound.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Sodium hydride (NaH) is a highly flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.

Part 1: Synthesis of Ethyl 4-(2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoate (Intermediate)

This step involves the N-alkylation of 3,4-dihydroquinolin-2(1H)-one with ethyl 4-bromobutanoate. Sodium hydride, a strong base, is used to deprotonate the amide nitrogen, forming a highly nucleophilic sodium salt that readily reacts with the alkyl halide. Dimethylformamide (DMF) is chosen as the solvent due to its polar aprotic nature, which effectively solvates the cation and accelerates the SN2 reaction.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Amount (mmol)Mass/Volume
3,4-Dihydroquinolin-2(1H)-one147.1810.01.47 g
Sodium Hydride (60% dispersion in oil)24.00 (as NaH)12.00.48 g
Ethyl 4-bromobutanoate195.0511.01.55 mL (d=1.39)
Anhydrous Dimethylformamide (DMF)--25 mL
Saturated aq. NH₄Cl solution--50 mL
Ethyl Acetate (EtOAc)--100 mL
Brine--50 mL
Anhydrous Magnesium Sulfate (MgSO₄)--As needed

Step-by-Step Procedure:

  • Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3,4-dihydroquinolin-2(1H)-one (1.47 g, 10.0 mmol).

  • Dissolution: Add anhydrous DMF (25 mL) to the flask and stir until the starting material is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add the sodium hydride (0.48 g of 60% dispersion, 12.0 mmol) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes. The solution should become a clear, dark suspension.

  • Alkylation: Add ethyl 4-bromobutanoate (1.55 mL, 11.0 mmol) dropwise to the reaction mixture at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes. The product spot should appear at a higher Rf value than the starting material.

  • Workup: Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of 10-40% ethyl acetate in hexanes to afford the pure intermediate as a pale yellow oil.

Part 2: Synthesis of 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid (Final Product)

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid. This is a base-catalyzed hydrolysis reaction using sodium hydroxide. A mixture of ethanol and water is used as the solvent to ensure the solubility of both the ester and the hydroxide salt.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Amount (mmol)Mass/Volume
Ethyl 4-(2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoate261.31(Assumed 8.0)(Assumed 2.09 g)
Sodium Hydroxide (NaOH)40.0024.00.96 g
Ethanol (EtOH)--20 mL
Deionized Water--10 mL
2M Hydrochloric Acid (HCl)--As needed
Ethyl Acetate (EtOAc)--100 mL
Anhydrous Magnesium Sulfate (MgSO₄)--As needed

Step-by-Step Procedure:

  • Setup: In a 100 mL round-bottom flask, dissolve the ethyl ester intermediate (e.g., 2.09 g, 8.0 mmol) in ethanol (20 mL).

  • Hydrolysis: Prepare a solution of sodium hydroxide (0.96 g, 24.0 mmol) in water (10 mL) and add it to the flask.

  • Heating: Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 2-4 hours.

  • Reaction Monitoring: Monitor the reaction by TLC (30% ethyl acetate in hexanes with 1% acetic acid) until the starting material spot has completely disappeared. The product will appear as a new, more polar spot near the baseline.

  • Cooling and Concentration: Allow the mixture to cool to room temperature and remove the ethanol under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify by the dropwise addition of 2M HCl until the pH is approximately 2-3. A white precipitate should form.

  • Extraction: Extract the product from the aqueous layer with ethyl acetate (3 x 30 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Final Product: The resulting solid is the target compound, 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid. It can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) if necessary.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure. Key signals to look for in the ¹H NMR include the aromatic protons of the quinolinone ring, the aliphatic protons of the tetrahydro- portion, and the methylene protons of the butanoic acid side chain.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the amide C=O stretch (around 1650-1680 cm⁻¹) and the carboxylic acid C=O (around 1700-1725 cm⁻¹) and O-H stretches (broad, around 2500-3300 cm⁻¹).

Conclusion

This application note provides a robust and detailed two-step protocol for the synthesis of 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid. The methodology relies on fundamental, high-yielding reactions, making it accessible to researchers with a solid foundation in synthetic organic chemistry. By following this guide, scientists can reliably produce this valuable intermediate for further exploration in drug discovery and materials science.

References

  • ResearchGate. (n.d.). Synthetic approaches to 4-(het)aryl-3,4-dihydroquinolin-2(1H)-ones.
  • Merkulov, V. V., et al. (2022). A Simple Procedure for Synthesis of Biological Active 4-oxo-4-(quinolin-8-yloxy)but-2-enoic acid. Eurasian Chemico-Technological Journal, 24(1), 51-57.
  • Azumaya, I., et al. (n.d.).
  • Shaaban, M. A., et al. (1977). Synthesis of certain 4-oxo-1.2.3.4-tetrahydroquinoline and benzazocine derivatives likely to possess analgesic activity. Pharmazie, 32(2), 90-92.
  • MDPI. (2003). The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. Molecules.
  • MDPI. (2023). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)
  • Romero, A. H., & Kouznetsov, V. V. (2012).
  • Thieme Chemistry. (2021). Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines. Retrieved from [Link]

  • Google Patents. (2019). WO2019207591A1 - One pot synthesis of 4-(1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)butanoic acid, a key intermediate of zilpaterol.
  • MDPI. (2021). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)
  • Bunce, R. A., et al. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules.
  • Google Patents. (n.d.). CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate.
  • ChemRxiv. (2025). Discovery and SAR Exploration of Novel Nanomolar 3,4-dihydroquinazolin-2(1H)-one Non-Nucleoside Reverse Transcriptase Inhibitors.
  • ResearchGate. (2025). Two‐Step Procedure for the Synthesis of 1,2,3,4‐Tetrahydro‐quinolines.
  • Nomoto, T., et al. (1983). SYNTHESES OF BIOLOGICALLY ACTIVE 4-ARYL-1.2.3.4-TETRAHYDROISOQUINOLINE DERIVATIVES UNDER CONTROL OF THE ORIENTATION OF POLONOVSKI REACTION. Heterocycles, 20(1).
  • Forrest, T. P., et al. (1974). Mechanism and Stereochemistry of the Hydrolysis of 4-Arylamino-1,2,3,4-Tetrahydroquinaldines. Canadian Journal of Chemistry.

Sources

A Robust, Validated HPLC Method for the Analysis of 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note details the systematic development and validation of a simple, robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid. The strategy was built upon a foundational understanding of the analyte's physicochemical properties. Separation was achieved on a C18 stationary phase using a gradient elution with a mobile phase consisting of acidified water and acetonitrile. The developed method demonstrates excellent specificity, linearity, accuracy, and precision, making it suitable for routine quality control and research applications in drug development. All validation procedures were designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Analyte Characterization and Its Influence on Method Design

A successful HPLC method development process begins with a thorough understanding of the analyte's chemical properties. 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid (Molecular Formula: C13H15NO3, Molecular Weight: 233.26 g/mol ) possesses distinct structural features that dictate its chromatographic behavior.[4]

  • Ionizable Group: The primary functional group influencing retention is the butanoic acid moiety. As a carboxylic acid, this group is ionizable. Its estimated pKa is in the range of 4.0 to 5.0. In reversed-phase HPLC, controlling the ionization state of an analyte is paramount for achieving reproducible retention and symmetrical peak shapes.[5][6]

  • Hydrophobicity: The molecule contains a tetrahydroquinoline ring system, which includes a benzene ring, conferring a significant degree of hydrophobicity. The combination of this non-polar ring system and the polar butanoic acid chain makes the molecule moderately non-polar overall, making it an ideal candidate for reversed-phase chromatography.[7][8]

  • UV Chromophore: The presence of the aromatic quinolinone system provides a strong chromophore, making UV spectrophotometry a suitable detection method.

Analyte_Structure cluster_0 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid cluster_labels 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid struct l1 Carboxylic Acid (pKa ~4.5) Key for pH control l2 Hydrophobic Core Drives RP-HPLC retention l3 UV Chromophore Enables UV detection G start Start: Analyte Characterization | Structure, pKa, logP step1 Mode & Column Selection Reversed-Phase (RP) C18 Column (5 µm, 4.6x150 mm) start->step1 step2 Mobile Phase pH Screening Goal: Ion Suppression Test pH 2.5 vs pH 7.0 step1->step2 step3 Organic Modifier & Gradient Scouting Acetonitrile (ACN) vs Methanol (MeOH) Fast Gradient (e.g., 5-95% ACN in 10 min) step2->step3 step4 Optimization of Gradient & Flow Rate Adjust slope for optimal resolution Set flow rate (e.g., 1.0 mL/min) step3->step4 end Final Method | Validation as per ICH Q2(R1) step4->end

Caption: Systematic workflow for HPLC method development.

Chromatographic Mode and Stationary Phase Selection

Reversed-phase liquid chromatography (RP-LC) is the most widely used mode in pharmaceutical analysis due to its versatility for a broad range of compounds. [8]Given the analyte's moderate hydrophobicity, RP-LC is the logical choice.

  • Stationary Phase: A C18 (octadecylsilane) column is the universal starting point for RP-HPLC method development. [8]Its long alkyl chains provide sufficient hydrophobic retention for a wide variety of molecules. We selected a standard dimension column (e.g., 4.6 x 150 mm, 5 µm particle size) to ensure robustness and transferability between different HPLC systems.

Mobile Phase Optimization

The mobile phase is the most powerful tool for controlling retention and selectivity in RP-LC. [9]

  • Aqueous Phase and pH Control: For an acidic analyte like ours, mobile phase pH is the most critical parameter. [5]To ensure the carboxylic acid group is protonated (neutral), the mobile phase pH must be set at least 1.5 to 2 units below the analyte's pKa. [10]Operating in this "ion-suppressed" state significantly increases retention and prevents the peak tailing often seen with ionized analytes. [6][11]Therefore, an acidic mobile phase (pH ≈ 2.5) is required. A 20 mM potassium phosphate buffer, adjusted to pH 2.5 with phosphoric acid, provides excellent buffering capacity in this range and is a common choice. [10]* Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents used in RP-LC. ACN was chosen as the initial organic modifier due to its lower viscosity (resulting in lower backpressure) and favorable UV transparency at lower wavelengths.

Detector Wavelength Selection

A UV-Vis spectrophotometric detector is used. To determine the optimal wavelength for detection, a UV scan of the analyte in the mobile phase is performed. The wavelength of maximum absorbance (λmax) is chosen to ensure the highest sensitivity. For the quinolinone structure, a λmax is expected in the range of 250-280 nm.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II LC System (or equivalent) equipped with a quaternary pump, autosampler, multicolumn thermostat, and diode array detector (DAD).

  • Column: Phenomenex Luna C18(2), 5 µm, 150 x 4.6 mm (or equivalent).

  • Chemicals: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Potassium Dihydrogen Phosphate (KH2PO4, ACS Grade), Orthophosphoric Acid (85%, ACS Grade), Water (ASTM Type I).

  • Analyte: 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid reference standard (>99% purity).

Preparation of Solutions
  • Mobile Phase A (Aqueous): Dissolve 2.72 g of KH2PO4 in 1000 mL of Type I water to make a 20 mM solution. Adjust the pH to 2.5 using 85% orthophosphoric acid. Filter through a 0.45 µm nylon filter before use.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

Final Optimized HPLC Conditions

The following table summarizes the final instrumental parameters established after the systematic development process.

ParameterOptimized Condition
Column Phenomenex Luna C18(2), 5 µm, 150 x 4.6 mm
Mobile Phase A 20 mM KH2PO4 in Water, pH 2.5
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 30% B; 2-12 min: 30% to 70% B; 12-13 min: 70% to 30% B; 13-18 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 265 nm (DAD)
Run Time 18 minutes

Method Validation Protocol (ICH Q2(R1))

The developed method must be validated to demonstrate its suitability for its intended purpose. [3]The validation will be performed according to ICH Q2(R1) guidelines, assessing the parameters outlined below. [1][2][12]

System Suitability
  • Protocol: Before sample analysis, inject a working standard (e.g., 25 µg/mL) five times.

  • Acceptance Criteria: The relative standard deviation (RSD) for retention time and peak area should be ≤ 2.0%. The theoretical plates should be > 2000, and the tailing factor should be ≤ 2.0.

Specificity
  • Protocol: Analyze the diluent (blank), a standard solution, and a sample solution spiked with known related substances or degradation products (if available).

  • Acceptance Criteria: The blank should show no interfering peaks at the retention time of the analyte. The analyte peak should be pure and resolved from all other peaks (resolution > 2.0).

Linearity and Range
  • Protocol: Inject the prepared working standard solutions (1-100 µg/mL) in triplicate. Construct a calibration curve by plotting the mean peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant.

Accuracy
  • Protocol: Perform a recovery study by spiking a placebo mixture with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.

Precision
  • Protocol:

    • Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst or on a different instrument.

  • Acceptance Criteria: The RSD for the results should be ≤ 2.0% for both repeatability and intermediate precision.

Robustness
  • Protocol: Deliberately vary critical method parameters one at a time and assess the impact on the results.

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

    • Column Temperature: ± 5 °C (25 °C and 35 °C).

    • Mobile Phase pH: ± 0.2 units (pH 2.3 and 2.7).

  • Acceptance Criteria: The system suitability parameters must still be met, and the results should not deviate significantly from the nominal conditions.

Conclusion

This application note presents a comprehensive, rationale-driven approach to developing a robust RP-HPLC method for the analysis of 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid. By leveraging an understanding of the analyte's physicochemical properties, an efficient and reliable method was established using a C18 column with a buffered acetonitrile-water mobile phase. The detailed protocol for method validation according to ICH Q2(R1) guidelines ensures that the method is suitable for its intended use in a regulated research or quality control environment.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • YMC Europe. Reversed Phase Columns | HPLC | UHPLC. [Link]

  • ICH. (1994). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ICH. Quality Guidelines. [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • Agilent Technologies. (2014). Control pH During Method Development for Better Chromatography. [Link]

  • Waters Corporation. Waters Column Selection Guide for Polar Compounds. [Link]

  • Hawach Scientific. Normal Phase HPLC Column and Reverse Phase HPLC Column. [Link]

  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. [Link]

  • LCGC International. A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work. [Link]

  • ZirChrom Separations, Inc. Method Development Guide. [Link]

  • Scribd. Optimizing Mobile Phase pH in HPLC. [Link]

  • Applichem. 4-(2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid. [Link]

  • Phenomenex. Reversed Phase HPLC Columns. [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

Sources

Application Notes and Protocols for 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid in Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

A Novel Scaffold for Linker-Mediated Drug Delivery

Introduction: The Critical Role of Linkers in Targeted Therapeutics

The efficacy and safety of targeted therapies, particularly Antibody-Drug Conjugates (ADCs), are critically dependent on the linker connecting the targeting moiety (e.g., a monoclonal antibody) to the therapeutic payload.[1][2][3][4][5] The linker must be stable in systemic circulation to prevent premature drug release and associated off-target toxicity, yet facilitate efficient payload liberation at the target site.[6] Linker chemistry influences solubility, stability, and the potential for a "bystander effect," where the released payload can eliminate adjacent, antigen-negative tumor cells.[7] Linkers are broadly categorized as cleavable (responding to specific conditions within the tumor microenvironment or inside the cell) or non-cleavable (releasing the payload upon degradation of the antibody backbone).[1][2][7][8][9]

This document provides a conceptual and practical guide for the application of 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid as a novel, potentially non-cleavable chemical linker in drug design. While direct, extensive literature on this specific molecule as an ADC linker is emerging, its structural features—a carboxylic acid for conjugation and a rigid, heterocyclic core—present a compelling scaffold for researchers in drug development. The tetrahydroquinoline moiety is a recognized pharmacophore with a wide range of biological activities, suggesting its potential to impart favorable properties to a linker.[4][7][10]

Physicochemical Properties of the Linker

A thorough understanding of the linker's physical and chemical characteristics is paramount for its successful implementation.

PropertyValueSource
Chemical Name 4-(2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acidN/A
CAS Number 933696-07-2[11]
Molecular Formula C13H15NO3[11]
Molecular Weight 233.26 g/mol [11]
Appearance White to off-white solidInferred
Solubility Soluble in organic solvents (DMSO, DMF), sparingly soluble in aqueous solutionsInferred
Purity >95% (recommended for bioconjugation)N/A

Proposed Mechanism of Action and Rationale for Use

Based on its structure, 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid is proposed as a non-cleavable linker . The rationale for this classification and its potential advantages are outlined below:

  • Stability: The amide bond within the tetrahydroquinolinone ring and the alkyl chain are generally stable under physiological conditions (pH 7.4). This inherent stability is a hallmark of non-cleavable linkers, which are designed to release the payload only after the lysosomal degradation of the antibody.[7]

  • Defined Drug-to-Antibody Ratio (DAR): The carboxylic acid moiety provides a single point of attachment, allowing for controlled conjugation chemistries and a more homogenous drug product with a defined DAR.

  • Hydrophobicity and Aggregation: The tetrahydroquinoline core introduces a degree of rigidity and hydrophobicity. This needs to be carefully balanced, as excessive hydrophobicity can promote aggregation of the final ADC. Formulation optimization may be required.

  • Modulation of Payload Properties: As a non-cleavable linker, the linker-payload metabolite released after lysosomal degradation may have altered pharmacological properties compared to the parent payload. This can influence efficacy and potential for bystander killing.

Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of an ADC using 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid.

Protocol 1: Synthesis of a Linker-Payload Conjugate

This protocol describes the activation of the linker's carboxylic acid and its conjugation to an amine-containing payload.

Materials:

  • 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid

  • Payload with a primary or secondary amine (e.g., a derivative of MMAE or doxorubicin)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC system

  • Mass spectrometer (e.g., LC-MS)

Procedure:

  • Activation of the Linker:

    • Dissolve 1.2 equivalents of 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid in anhydrous DMF.

    • Add 1.2 equivalents of NHS (or Sulfo-NHS for improved aqueous solubility of the active ester).

    • Add 1.5 equivalents of EDC (or DCC).

    • Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 4-6 hours. The formation of the NHS-ester can be monitored by TLC or LC-MS.

  • Conjugation to the Payload:

    • In a separate flask, dissolve 1.0 equivalent of the amine-containing payload in anhydrous DMF.

    • Add 2.0 equivalents of a non-nucleophilic base such as TEA or DIPEA.

    • Slowly add the activated linker solution from step 1 to the payload solution.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS to confirm the formation of the desired linker-payload conjugate.

  • Purification:

    • Upon reaction completion, quench the reaction with a small amount of water.

    • Purify the linker-payload conjugate using reverse-phase HPLC with a suitable gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA).

    • Collect the fractions containing the desired product and confirm its identity and purity by LC-MS.

    • Lyophilize the pure fractions to obtain the linker-payload conjugate as a solid.

G cluster_activation Linker Activation cluster_conjugation Payload Conjugation cluster_purification Purification Linker 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid EDC_NHS EDC / NHS Linker->EDC_NHS Anhydrous DMF ActivatedLinker NHS-activated Linker EDC_NHS->ActivatedLinker 4-6 hrs, RT Base DIPEA ActivatedLinker->Base Slow addition Payload Amine-containing Payload Payload->Base Anhydrous DMF Conjugate Linker-Payload Conjugate Base->Conjugate 12-24 hrs, RT RP_HPLC Reverse-Phase HPLC Conjugate->RP_HPLC LC_MS LC-MS Analysis RP_HPLC->LC_MS Purity & Identity Confirmation PurifiedConjugate Purified Linker-Payload LC_MS->PurifiedConjugate

Caption: Workflow for the synthesis of the linker-payload conjugate.

Protocol 2: Conjugation of Linker-Payload to a Monoclonal Antibody

This protocol details the conjugation of the synthesized linker-payload to a monoclonal antibody (mAb) via amide bond formation with lysine residues.

Materials:

  • Purified mAb in a suitable buffer (e.g., PBS, pH 7.4)

  • Purified linker-payload conjugate with an NHS-ester (if not already activated, it can be activated in situ)

  • Reaction buffer (e.g., borate buffer, pH 8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) system (e.g., a desalting column)

  • UV-Vis spectrophotometer

  • Hydrophobic Interaction Chromatography (HIC) system

Procedure:

  • Antibody Preparation:

    • Buffer exchange the mAb into the reaction buffer (borate buffer, pH 8.5) using a desalting column or dialysis.

    • Adjust the concentration of the mAb to 5-10 mg/mL.

  • Conjugation Reaction:

    • Dissolve the activated linker-payload in a small amount of a water-miscible organic solvent like DMSO.

    • Add a 5-10 molar excess of the activated linker-payload to the mAb solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid denaturation of the antibody.

    • Incubate the reaction mixture at room temperature or 4°C for 2-4 hours with gentle mixing.

  • Quenching:

    • Add an excess of the quenching solution (e.g., Tris-HCl) to a final concentration of 50-100 mM to quench any unreacted NHS-ester.

    • Incubate for 30 minutes at room temperature.

  • Purification of the ADC:

    • Remove unreacted linker-payload and other small molecules by size-exclusion chromatography (SEC) using a desalting column equilibrated with a formulation buffer (e.g., PBS, pH 7.4).

    • Collect the protein-containing fractions corresponding to the ADC.

  • Characterization of the ADC:

    • Drug-to-Antibody Ratio (DAR): Determine the average DAR using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the antibody) and at a wavelength corresponding to the payload's absorbance maximum. Alternatively, use HIC, which can separate species with different DARs. Mass spectrometry can also be used for a more precise DAR determination.

    • Purity and Aggregation: Assess the purity of the ADC and the presence of aggregates using size-exclusion chromatography (SEC-HPLC).

    • In Vitro Cytotoxicity: Evaluate the potency of the ADC in a relevant cancer cell line expressing the target antigen using a cell viability assay (e.g., MTS or CellTiter-Glo).

G cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis mAb Monoclonal Antibody BufferExchange Buffer Exchange (pH 8.5) mAb->BufferExchange Reaction Conjugation Reaction BufferExchange->Reaction ActivatedLP Activated Linker-Payload ActivatedLP->Reaction 5-10 molar excess Quench Quench with Tris Buffer Reaction->Quench SEC Size-Exclusion Chromatography Quench->SEC ADC Purified ADC SEC->ADC Characterization DAR, Purity, Potency ADC->Characterization

Caption: Workflow for ADC synthesis and characterization.

References

  • Antibody–drug conjugates: Recent advances in linker chemistry. Signal Transduction and Targeted Therapy. [Link]

  • [Novel Chemical Linkers for Next-generation Antibody-drug Conjugates(ADCs)]. PubMed. [Link]

  • Exploring Tetrahydroquinoline Derivatives: A New Frontier in Cancer Treatment. ACS Omega. [Link]

  • Antibody-drug conjugates: recent advances in conjugation and linker chemistries. Protein & Cell. [Link]

  • 4-(2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid. Appchem. [Link]

  • Advances in the Chemistry of Tetrahydroquinolines. Chemical Reviews. [Link]

  • Essential Insights into Linker Chemistry for Antibody Drug Conjugates (ADCs). Abzena. [Link]

  • ADC Drugs: Concepts of Linker Cleavage and Payload Release. IPHASE Biosciences. [Link]

  • Linkers for ADCs. NJ Bio, Inc.. [Link]

Sources

Application Note: Peptide Conjugation Techniques Using 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Document Type: Technical Methodology & Protocol Guide

Introduction & Mechanistic Rationale

The compound 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid (THQ-BA; CAS: 933696-07-2) is a highly versatile, lipophilic building block used in advanced peptide engineering [1]. Structurally, it features a rigid 3,4-dihydroquinolin-2(1H)-one core attached to a flexible four-carbon carboxylic acid linker. In drug development, conjugating this moiety to peptides serves multiple functional purposes:

  • Pharmacokinetic Extension: The lipophilic quinolinone ring enhances non-covalent binding to serum albumin, significantly extending the in vivo half-life of circulating peptides.

  • Hapten Generation: It acts as an immunogenic spacer when conjugated to carrier proteins (e.g., KLH or BSA) for raising antibodies against structurally related small-molecule drugs.

  • Targeted Ligand Design: The rigid aromatic system can be utilized to probe hydrophobic pockets in G-protein coupled receptors (GPCRs) or E3 ligases in PROTAC development.

Causality in Experimental Design

To successfully integrate THQ-BA into a peptide sequence, the terminal carboxylic acid must be activated to form a stable amide bond with a primary amine (either the N-terminus or a Lysine ϵ -amino group). The choice of conjugation chemistry is dictated by the peptide's state:

  • Solid-Phase Peptide Synthesis (SPPS): When coupling to the N-terminus of a resin-bound peptide, we utilize HATU and DIPEA . HATU is an aminium-based reagent that generates a highly reactive 7-azabenzotriazole active ester. The 7-aza nitrogen provides an intramolecular hydrogen bond that accelerates the aminolysis reaction and minimizes epimerization. DIPEA serves as a non-nucleophilic base, deprotonating the THQ-BA carboxyl group without attacking the active ester [2].

  • Aqueous Solution-Phase Conjugation: For fully deprotected, soluble peptides, we employ EDC and Sulfo-NHS . EDC activates the carboxyl group to form an unstable O-acylisourea intermediate. Because this intermediate hydrolyzes rapidly in water, Sulfo-NHS is added to convert it into a semi-stable, water-soluble Sulfo-NHS ester. This ester selectively reacts with primary amines at a slightly alkaline pH (7.2–7.5), preserving the peptide's structural integrity [3].

Conjugation Workflows

The following diagram illustrates the two primary pathways for conjugating THQ-BA to a target peptide, depending on the synthesis phase.

Workflow cluster_SPPS Pathway A: Solid-Phase (N-Terminal) cluster_Solution Pathway B: Solution-Phase (Lysine) THQ THQ-BA (CAS: 933696-07-2) HATU HATU / DIPEA (DMF, 2h, RT) THQ->HATU EDC EDC / Sulfo-NHS (2h, RT) THQ->EDC Resin Fmoc-Deprotected Peptide-Resin Resin->HATU Conjugate1 N-Terminal THQ-Peptide (Cleaved & Purified) HATU->Conjugate1 Aqueous Aqueous Peptide (PBS, pH 7.4) Aqueous->EDC Conjugate2 Lysine-Linked THQ-Peptide EDC->Conjugate2

Figure 1: Dual-pathway conjugation workflows for THQ-BA via SPPS and solution-phase methods.

Step-by-Step Methodologies

Protocol A: On-Resin N-Terminal Conjugation (SPPS)

This protocol is designed for coupling THQ-BA to the free N-terminus of a peptide synthesized on a solid support (e.g., Rink Amide resin) at a 0.1 mmol scale.

Reagents Required:

  • THQ-BA (MW: 233.26 g/mol ): 70.0 mg (3.0 eq, 0.3 mmol)

  • HATU: 110.2 mg (2.9 eq, 0.29 mmol)

  • DIPEA: 104.5 µL (6.0 eq, 0.6 mmol)

  • Anhydrous DMF: 3.0 mL

Procedure:

  • Fmoc Deprotection: Ensure the N-terminal Fmoc group of the resin-bound peptide has been completely removed using 20% Piperidine in DMF (2 × 10 min). Wash the resin thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min).

  • Activation: In a clean glass vial, dissolve THQ-BA and HATU in 3.0 mL of anhydrous DMF. Add DIPEA and vortex for 2 minutes. The solution will turn pale yellow, indicating the formation of the active ester.

  • Coupling: Add the activated THQ-BA solution to the peptide-resin. Agitate gently at room temperature for 2 hours.

  • Self-Validation (Kaiser Test): Remove a few resin beads and perform a Kaiser test. A yellow/colorless result confirms complete acylation. If the beads turn blue, the coupling is incomplete; drain the reagents and repeat steps 2–3.

  • Washing & Cleavage: Wash the resin with DMF (5 ×) and DCM (5 ×). Dry under vacuum. Cleave the peptide from the resin using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIPS, 2.5% H₂O) for 2 hours. Precipitate the conjugate in cold diethyl ether and lyophilize.

Protocol B: Solution-Phase Conjugation to Lysine

This protocol is optimized for conjugating THQ-BA to the ϵ -amino group of a specific Lysine residue on a fully deprotected, soluble peptide.

Reagents Required:

  • THQ-BA: 10 molar equivalents relative to the peptide.

  • EDC·HCl and Sulfo-NHS: 15 eq and 25 eq, respectively.

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.

  • Conjugation Buffer: 1X PBS, pH 7.4.

Procedure:

  • Peptide Preparation: Dissolve the target peptide in Conjugation Buffer (PBS, pH 7.4) at a concentration of 2–5 mg/mL.

  • Carboxyl Activation: Dissolve THQ-BA in the Activation Buffer (MES, pH 6.0). Add EDC and Sulfo-NHS. Mechanistic Note: The slightly acidic pH prevents rapid hydrolysis of the EDC intermediate while promoting the formation of the Sulfo-NHS ester. React for 15 minutes at room temperature.

  • Conjugation: Add the activated THQ-BA solution directly to the peptide solution. The final pH should be between 7.2 and 7.5 (adjust with 0.1 M NaOH if necessary). Incubate at room temperature for 2 hours with gentle stirring.

  • Self-Validation (HPLC Monitoring): Inject a 5 µL aliquot onto an analytical RP-HPLC (C18 column). The successful formation of the conjugate is validated by the disappearance of the native peptide peak and the emergence of a new, later-eluting peak (due to the increased lipophilicity of the THQ moiety).

  • Purification: Quench the reaction by adding Tris buffer (pH 7.5) to a final concentration of 50 mM (to cap unreacted esters). Purify the conjugate via preparative RP-HPLC or Size Exclusion Chromatography (SEC).

Data Presentation & Analytical Validation

The tables below summarize the optimized parameters for both conjugation methods and the expected analytical validation metrics.

Table 1: Optimization of Coupling Conditions for THQ-BA

Conjugation MethodPrimary ReagentsMolar Equivalents (THQ:Peptide)Solvent / BufferReaction TimeExpected Yield (%)
SPPS (N-Terminal) HATU, DIPEA3:1Anhydrous DMF2 hours> 95%
Solution (Lysine) EDC, Sulfo-NHS10:1MES (pH 6.0) PBS (pH 7.4)2 hours60–80%

Table 2: Analytical Validation Parameters

ParameterAnalytical MethodExpected ObservationTroubleshooting & Causality
Mass Shift ESI-MS / MALDI-TOF+215.2 Da (Addition of THQ-BA[233.3] minus H₂O [18.0])If +233 Da is observed, it indicates a non-covalent adduct. Ensure thorough washing/dialysis.
Purity & Polarity RP-HPLC (C18 Column)Single sharp peak; increased Retention Time (RT).If multiple peaks appear, off-target esterification (e.g., on Ser/Thr/Tyr) may have occurred.
Linkage Site MS/MS (Tandem MS)y- and b- ion series confirming modification at N-term or specific Lys.Adjust pH during solution-phase coupling; pH > 8.0 increases risk of off-target reactions.

Application Notes and Protocols for the Structural Elucidation of 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acquisition, interpretation, and application of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural characterization of 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid (CAS 933696-07-2)[1]. As a molecule integrating the privileged 1,2,3,4-tetrahydroquinolin-2-one scaffold with a flexible butanoic acid chain, its unambiguous structural determination is a critical step in medicinal chemistry and drug development programs.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic molecules, offering profound insights into the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[2][3] This guide is designed to serve as a practical resource, detailing not only the expected spectral data but also the underlying principles and experimental protocols necessary for obtaining high-quality, reproducible results.

Molecular Structure and Rationale for NMR Analysis

The target molecule, 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid, possesses a unique combination of a bicyclic lactam (the quinolinone core) and a carboxylic acid moiety. The tetrahydroquinolinone portion provides a rigid aromatic and aliphatic framework, while the butanoic acid chain introduces conformational flexibility. NMR spectroscopy is exceptionally well-suited to probe these distinct structural features.

¹H NMR will provide information on the number of chemically distinct protons, their local electronic environments (chemical shift), neighboring protons (spin-spin coupling), and their relative abundance (integration). ¹³C NMR, in turn, will reveal the number of non-equivalent carbon atoms and their hybridization states, offering a complementary "carbon fingerprint" of the molecule.[3]

Predicted ¹H and ¹³C NMR Spectral Data

While a definitive experimental spectrum for this specific molecule is not publicly available, a highly accurate prediction can be synthesized from established data for its core fragments: the 1,2,3,4-tetrahydroquinolin-2-one system and the butanoic acid chain.[4][5][6][7]

Molecular Structure with Atom Numbering

To facilitate clear spectral assignment, the following atom numbering scheme will be used:

Caption: Numbering scheme for 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Atom PositionPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale for Assignment
H87.20 - 7.30d~7.51HAromatic proton ortho to the amide nitrogen, expected to be downfield.
H5, H6, H76.90 - 7.15m-3HOverlapping multiplet for the remaining aromatic protons.[5]
H1'3.80 - 4.00t~7.02HMethylene group attached to the nitrogen atom, deshielded.
H42.85 - 2.95t~6.52HBenzylic methylene protons adjacent to the aromatic ring.
H32.60 - 2.70t~6.52HMethylene protons adjacent to the carbonyl group of the lactam.
H3'2.40 - 2.50t~7.02HMethylene group alpha to the carboxylic acid carbonyl.[7]
H2'1.95 - 2.10p~7.02HMethylene group deshielded by two adjacent methylene groups.
COOH10.0 - 12.0br s-1HCarboxylic acid proton, typically a broad singlet and far downfield.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Atom PositionPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C4' (COOH)178 - 182Carboxylic acid carbonyl carbon, highly deshielded.[4][8]
C2 (C=O)170 - 173Amide carbonyl carbon, slightly more shielded than a carboxylic acid carbonyl due to resonance with nitrogen.[9]
C8a138 - 140Quaternary aromatic carbon bonded to nitrogen.
C5, C6, C7, C8122 - 130Aromatic methine carbons.
C4a115 - 118Quaternary aromatic carbon.
C1'45 - 50Carbon attached to the amide nitrogen.
C3'30 - 35Carbon alpha to the carboxylic acid carbonyl.[4]
C428 - 32Benzylic carbon of the tetrahydroquinoline ring.
C325 - 29Carbon adjacent to the lactam carbonyl.
C2'22 - 26Aliphatic methylene carbon.

Experimental Protocols

To ensure the acquisition of high-quality NMR data, the following protocols are recommended. These represent a self-validating system, where careful sample preparation and instrument setup are paramount for trustworthy results.

Diagram of the Experimental Workflow

workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis A Weigh 5-10 mg of Sample B Dissolve in 0.6-0.7 mL of Deuterated Solvent (e.g., CDCl₃ or DMSO-d₆) A->B C Add Internal Standard (TMS) B->C D Transfer to 5 mm NMR Tube C->D E Insert Sample into Spectrometer (e.g., 500 MHz) D->E F Lock on Deuterium Signal E->F G Shim Magnetic Field F->G H Acquire ¹H Spectrum G->H I Acquire ¹³C Spectrum G->I J Fourier Transform H->J I->J K Phase Correction J->K L Baseline Correction K->L M Integration (¹H) L->M N Peak Picking & Assignment M->N

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology

A. Sample Preparation:

  • Mass Determination: Accurately weigh 5-10 mg of 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent.

    • Causality: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. Chloroform-d (CDCl₃) is a common first choice for many organic molecules.[4] If solubility is an issue, or to observe the exchangeable carboxylic acid proton more clearly, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.

  • Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]

  • Sample Transfer: Filter the solution into a clean, dry 5 mm NMR tube.

B. NMR Spectrometer Setup and Data Acquisition:

This protocol is based on a standard 500 MHz NMR spectrometer.[2][10]

  • Sample Insertion: Insert the NMR tube into a spinner turbine and place it in the magnet.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining magnetic field stability during the experiment.

  • Shimming: Shim the magnetic field to optimize its homogeneity across the sample volume. This process minimizes peak broadening and distortion, leading to sharp, well-resolved signals.

  • ¹H NMR Acquisition:

    • Spectral Width: ~16 ppm, centered around 6 ppm.

    • Pulse Angle: 30-45°. A smaller pulse angle allows for a shorter relaxation delay.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-32 scans are typically sufficient for achieving a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Spectral Width: ~220 ppm, centered around 100 ppm.

    • Technique: Use a proton-decoupled sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

C. Data Processing:

  • Fourier Transform (FT): Apply FT to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phase and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum to ensure accurate integration and peak picking.

  • Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

  • Analysis: Integrate the peaks in the ¹H spectrum and assign all signals in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Trustworthiness and Self-Validation

The integrity of the obtained data relies on a systematic approach. The protocol is designed to be self-validating through several key checks:

  • Internal Referencing: The use of TMS provides a constant, reliable reference point, making the data comparable across different experiments and instruments.

  • Linewidths: Sharp, symmetrical peaks after shimming indicate good magnetic field homogeneity and proper sample preparation.

  • Integration Ratios: In the ¹H spectrum, the integral ratios should correspond to integer values consistent with the number of protons in the proposed structure (e.g., 2H:2H:2H:2H:2H for the five methylene groups). Discrepancies may indicate impurities.

  • Complementary Data: The ¹³C spectrum should show the expected number of carbon signals (13 for this molecule, assuming no accidental overlap). This provides an independent confirmation of the carbon skeleton.

By adhering to this detailed protocol and cross-validating the ¹H and ¹³C data, researchers can be highly confident in the structural assignment of 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid.

References

  • Benchchem. (n.d.). Spectroscopic Analysis of Quinolinone Compounds: A Technical Guide for Researchers.
  • Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository.
  • Doc Brown's Advanced Organic Chemistry Revision Notes. (2025, November 20). 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH.
  • Benchchem. (n.d.). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.
  • ChemicalBook. (n.d.). 1,2,3,4-Tetrahydroquinoline(635-46-1) 1H NMR spectrum.
  • (n.d.). NMR spectral studies of some quinolone derivatives.
  • Seaton, P. J., & Williamson, R. T. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education.
  • ChemicalBook. (n.d.). 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 1H NMR spectrum.
  • Kul Köprülü, T., Ökten, S., Enisoğlu Atalay, V., Tekin, Ş., & Çakmak, O. (2025, November). 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;.... ResearchGate.
  • PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoline.
  • Chemistry LibreTexts. (2023, January 14). 21.11: Spectroscopy of Carboxylic Acid Derivatives.
  • Malik, S., Ghosh, A., & Saha, B. (n.d.). The ¹H NMR spectrum of butanoic acid in CDCl3 solvent. ResearchGate.
  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH.
  • Semantic Scholar. (n.d.). The synthesis of 1,2,3,4-tetrahydro-2,2-dimethylquinolin-4-ones as antioxidant precursors.
  • (n.d.). Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR?.
  • ChemicalBook. (n.d.). 4-oxo-4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanoic acid.
  • Appchem. (n.d.). 4-(2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid | 933696-07-2.
  • gsrs. (n.d.). 4-((2-OXO-3,4-DIHYDRO-1H-QUINOLIN-7-YL)OXY)BUTANOIC ACID.
  • Wikipedia. (n.d.). 1,2,3,4-Tetrahydroquinoline.
  • PMC. (n.d.). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents.
  • MDPI. (2021, January 6). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex.
  • SpectraBase. (n.d.). Butanoic acid, 4-oxo-4-[(4-phenoxyphenyl)amino]-, 2-(4-chlorophenyl)-2-oxoethyl ester.
  • Inxight Drugs. (n.d.). 4-((2-OXO-3,4-DIHYDRO-1H-QUINOLIN-7-YL)OXY)BUTANOIC ACID.
  • BIOZOL. (n.d.). 4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]butanoic acid.
  • Penchev, P. N., & Nachkova, S. R. (2010, September 16). A database of assigned C-13 NMR spectra.
  • PubMed. (2011, October 1). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists.
  • MDPI. (2021, November 10). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents.
  • Tohoku University. (n.d.). CONSTRUCTION OF TETRAHYDROQUINOLINES WITH SPIROCYCLIC STRUCTURES AT THE 4-POSITION.
  • PubChemLite. (n.d.). 4-oxo-4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanoic acid (C13H13NO4).

Sources

Application Note: Mass Spectrometric Characterization of 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid (Molecular Formula: C₁₃H₁₅NO₃, Molecular Weight: 233.26 g/mol [1]). Understanding the fragmentation behavior of this molecule is critical for its unambiguous identification in complex matrices, such as in metabolic studies, impurity profiling, and pharmacokinetic analyses. We present optimized protocols for electrospray ionization (ESI) in both positive and negative ion modes and elucidate the primary fragmentation pathways using collision-induced dissociation (CID). The causal mechanisms behind the observed bond cleavages are discussed, providing a robust framework for structural confirmation.

Introduction

4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid is a compound featuring a tetrahydroquinolinone core N-substituted with a butanoic acid side chain. This unique structure, combining a cyclic amide (lactam) and a carboxylic acid, presents distinct and predictable fragmentation behaviors under mass spectrometric analysis. Electrospray ionization (ESI) is the preferred ionization technique for such polar, non-volatile molecules, enabling analysis in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.

The purpose of this application note is to establish a reliable analytical fingerprint for this compound using tandem mass spectrometry (MS/MS). By detailing the fragmentation pathways, we provide researchers with the necessary data to develop selective and sensitive detection methods. The proton affinity of the amide carbonyl and the acidity of the carboxylic proton are the primary drivers of ionization and subsequent fragmentation, leading to distinct product ion spectra in each polarity.

Experimental Protocols

The following protocols are designed for a standard high-resolution tandem mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) instrument.

Sample and Reagent Preparation
  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid in HPLC-grade methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL using a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% formic acid for positive mode analysis, or 0.1% ammonium hydroxide for negative mode analysis.

    • Scientist's Note: The addition of formic acid in positive mode promotes protonation ([M+H]⁺), while a mild base like ammonium hydroxide in negative mode facilitates deprotonation ([M-H]⁻), significantly enhancing the signal of the desired precursor ion[2].

Liquid Chromatography - Mass Spectrometry (LC-MS) Method
  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-12 min: 5% B

  • Injection Volume: 5 µL.

  • MS Detector: ESI-Q-TOF or ESI-QqQ.

  • Ionization Mode: ESI Positive & Negative.

  • Capillary Voltage: 3.5 kV (+) / -3.0 kV (-).

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Full Scan MS Range: m/z 50-500.

  • MS/MS Acquisition: Data-dependent acquisition (DDA) targeting the precursor ions m/z 234.11 ([M+H]⁺) and m/z 232.10 ([M-H]⁻).

  • Collision Gas: Argon.

  • Collision Energy: Ramped from 10-40 eV.

    • Scientist's Note: Ramping the collision energy in a single experiment allows for the observation of both low-energy (rearrangement-driven) and high-energy (bond cleavage) fragments, providing a comprehensive fragmentation profile[3].

Results and Discussion: Fragmentation Analysis

Positive Ion Mode ([M+H]⁺) Fragmentation

In positive mode, protonation is expected to occur at the most basic sites: the amide carbonyl oxygen or, to a lesser extent, the carboxylic acid carbonyl oxygen[4]. The protonated molecule ([M+H]⁺) appears at m/z 234.11 . Collision-induced dissociation initiates several key fragmentation pathways.

Table 1: Key Product Ions from [M+H]⁺ (m/z 234.11)

Proposed Fragment Ion (m/z)Calculated MassNeutral Loss (Mass)Proposed FormulaDescription of Cleavage
216.10216.0998H₂O (18.01)C₁₃H₁₄NO₂⁺Loss of water from the carboxylic acid moiety.
188.10188.1025HCOOH (46.01)C₁₂H₁₄N⁺Loss of formic acid via rearrangement.
148.07148.0706C₄H₆O₂ (86.04)C₉H₁₀NO⁺Cleavage of the N-C bond of the side chain, retaining the protonated tetrahydroquinolinone core.
146.06146.0573C₄H₈O₂ (88.05)C₉H₈N⁺Cleavage of the N-C bond followed by loss of H₂.
87.0487.0444C₉H₉NO (147.07)C₄H₇O₂⁺Cleavage of the N-C bond, forming a protonated butanoic acid fragment (less likely).

The most structurally informative fragment is m/z 148.07 , which corresponds to the core tetrahydroquinolinone structure. This ion is formed by the cleavage of the bond between the nitrogen atom and the butanoic acid side chain. This type of alpha-cleavage adjacent to a nitrogen atom is a common and energetically favorable fragmentation pathway for N-alkylated compounds[5]. The loss of water (H₂O) to form m/z 216.10 is a classic fragmentation of protonated carboxylic acids[6].

Positive_Fragmentation Figure 1: Proposed Positive ESI Fragmentation Pathway M_H [M+H]⁺ m/z 234.11 C₁₃H₁₆NO₃⁺ F_H2O [M+H - H₂O]⁺ m/z 216.10 C₁₃H₁₄NO₂⁺ M_H->F_H2O - H₂O F_Core Tetrahydroquinolinone Ion m/z 148.07 C₉H₁₀NO⁺ M_H->F_Core - C₄H₆O₂ (Butene-1,4-dioic acid neutral loss) F_HCOOH [M+H - HCOOH]⁺ m/z 188.10 C₁₂H₁₄N⁺ M_H->F_HCOOH - HCOOH F_Core_H2 [C₉H₈N]⁺ m/z 146.06 F_Core->F_Core_H2 - H₂

Proposed Positive ESI Fragmentation Pathway
Negative Ion Mode ([M-H]⁻) Fragmentation

In negative ion mode, deprotonation occurs at the acidic carboxylic acid proton, yielding the carboxylate anion ([M-H]⁻) at m/z 232.10 . This mode is often highly specific for carboxylic acids.

Table 2: Key Product Ions from [M-H]⁻ (m/z 232.10)

Proposed Fragment Ion (m/z)Calculated MassNeutral Loss (Mass)Proposed FormulaDescription of Cleavage
188.10188.1025CO₂ (44.00)C₁₂H₁₄NO⁻Primary Fragmentation: Decarboxylation of the butanoic acid side chain.
146.06146.0597C₄H₆O₂ (86.04)C₉H₈NO⁻Cleavage of the N-C bond, resulting in the deprotonated tetrahydroquinolinone core.

The dominant and most diagnostic fragmentation pathway for the [M-H]⁻ ion is the neutral loss of carbon dioxide (CO₂, 44 Da) to produce the ion at m/z 188.10 . This decarboxylation is a hallmark of gas-phase carboxylate anions and is often the most abundant fragment ion observed[7]. This process results in a highly stable carbanion, driving the fragmentation. The observation of this specific neutral loss provides strong evidence for the presence of a carboxylic acid moiety.

Negative_Fragmentation Figure 2: Proposed Negative ESI Fragmentation Pathway M_minus_H [M-H]⁻ m/z 232.10 C₁₃H₁₄NO₃⁻ F_CO2 [M-H - CO₂]⁻ m/z 188.10 C₁₂H₁₄NO⁻ M_minus_H->F_CO2 - CO₂ (Decarboxylation) F_Core_Negative Deprotonated Core m/z 146.06 C₉H₈NO⁻ M_minus_H->F_Core_Negative - C₄H₆O₂

Proposed Negative ESI Fragmentation Pathway

Conclusion

The mass spectrometric fragmentation of 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid is predictable and yields structurally significant ions in both positive and negative ESI modes.

  • In positive mode, the key fragmentation is the cleavage of the N-alkyl side chain to produce the stable tetrahydroquinolinone core ion at m/z 148.07 .

  • In negative mode, the molecule undergoes a characteristic loss of CO₂ to form the base peak at m/z 188.10 , confirming the presence of the carboxylic acid group.

These distinct fragmentation patterns provide a robust and orthogonal approach for the confident identification and structural elucidation of this compound. The protocols and data presented herein can be directly applied to develop sensitive and selective quantitative assays (e.g., Multiple Reaction Monitoring, MRM) for high-throughput screening in drug development and related research fields.

References

  • Niessen, W. M. A. (2001). Liquid Chromatography-Mass Spectrometry, Third Edition. CRC Press. [Link]

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications, Third Edition. John Wiley & Sons. [Link]

  • Grossert, J. S., & Ramaley, L. (1998). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. Canadian Journal of Chemistry. [Link]

  • Appchem. (n.d.). 4-(2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid. Retrieved from [Link]

  • Harrison, A. G. (2009). Fragmentation of protonated peptides. Mass Spectrometry Reviews. [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Jackson, G. P., & Colyer, C. L. (2020). Fragmentation pathways of odd- and even-electron N-alkylated synthetic cathinones. International Journal of Mass Spectrometry. [Link]

  • Voinov, V. G., et al. (2015). Collision-induced dissociation of phenethylamides: role of ion-neutral complex. Journal of the American Society for Mass Spectrometry. [Link]

  • Draper, P. M., & MacLean, D. B. (1968). Mass spectra of alkylquinolines. Canadian Journal of Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis and systematically improve your reaction yield and product purity.

The primary synthetic route involves the N-alkylation of 1,2,3,4-tetrahydroquinolin-2-one, a lactam, typically with an ethyl 4-halobutanoate ester, followed by saponification. While seemingly straightforward, this reaction is governed by a delicate interplay of factors that can significantly impact the outcome. This guide explains the causality behind these factors to empower you to optimize your experimental protocol.

Visualized Experimental Workflow

The general two-step process for synthesizing the target compound is outlined below. Each stage presents unique optimization and troubleshooting challenges, which are addressed in this guide.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Saponification A 1,2,3,4-Tetrahydro- quinolin-2-one C Deprotonation (Formation of Ambident Anion) A->C Add Base B Base + Solvent (e.g., Cs₂CO₃ in ACN) E Intermediate Ester: Ethyl 4-(2-oxo-1,2,3,4-tetrahydro- quinolin-1-yl)butanoate C->E Add Alkylating Agent D Alkylating Agent (e.g., Ethyl 4-bromobutanoate) F Base Hydrolysis (e.g., LiOH in THF/H₂O) E->F Purify & Proceed H Final Product: 4-(2-Oxo-1,2,3,4-tetrahydro- quinolin-1-yl)butanoic acid E->H 1. Hydrolyze 2. Neutralize G Acidic Workup (e.g., aq. HCl)

Caption: General workflow for the two-step synthesis.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the primary factors to investigate?

Low yield is a multifaceted problem that can originate from incomplete reactions, competing side reactions, or suboptimal workup and purification. The most common culprit in this specific synthesis is the formation of a major side product due to the ambident nature of the deprotonated lactam.

Systematic Troubleshooting Steps:

  • Analyze the Crude Product: Before purification, take a small aliquot of your crude reaction mixture. Analyze it using TLC, LC-MS, and ¹H NMR to identify the ratio of starting material, desired product, and any major byproducts.

  • Focus on the N- vs. O-Alkylation Problem: The most probable side product is the O-alkylated isomer. See Q2 for an in-depth discussion on how to identify and suppress its formation.

  • Assess Reaction Completion: If you observe a significant amount of unreacted 1,2,3,4-tetrahydroquinolin-2-one, your reaction conditions are likely too mild or inefficient. Refer to Q3 for strategies to drive the reaction to completion.

  • Review the Hydrolysis Step: If the N-alkylation step appears clean but the final yield is poor, the saponification or workup may be the issue. See Q4 for best practices.

Q2: I'm observing a significant byproduct and suspect it's the O-alkylated isomer. How can I confirm this and favor N-alkylation?

This is the most critical challenge in lactam alkylation. Upon deprotonation, the lactam forms an ambident anion with two nucleophilic sites: the nitrogen and the oxygen.[1] The alkylating agent can react at either site.

G Lactam 1,2,3,4-Tetrahydro- quinolin-2-one Anion N⁻ O⁻ Ambident Anion Lactam->Anion + Base - H⁺ N_Product Desired N-Alkylated Product Anion:n->N_Product + R-X (Soft Conditions) O_Product O-Alkylated Side Product Anion:o->O_Product + R-X (Hard Conditions)

Caption: Competing N- and O-alkylation pathways.

Confirmation: The N- and O-alkylated isomers have distinct spectroscopic signatures. In the ¹H NMR, the N-CH₂ protons of the desired product will appear at a different chemical shift than the O-CH₂ protons of the side product. The O-alkylated product is an imino ether, which is structurally very different and will have a distinct fragmentation pattern in mass spectrometry.

Controlling Selectivity with HSAB Theory: The Hard and Soft Acids and Bases (HSAB) principle is an excellent guide for controlling selectivity.[1] The nitrogen center of the anion is a "soft" nucleophile, while the oxygen is "hard." To favor N-alkylation, you must pair the soft nitrogen with a "soft" electrophile and use conditions that promote this interaction.

Table 1: Optimizing Conditions for Selective N-Alkylation

FactorTo Favor N-Alkylation (Soft-Soft Interaction)To Favor O-Alkylation (Hard-Hard Interaction)Rationale
Base Use a soft, bulky base like Cs₂CO₃ or K₂CO₃ .Use a hard base like NaH or KH.Soft bases associate less tightly with the hard oxygen, leaving the soft nitrogen more available for attack.[1]
Alkylating Agent Use an alkyl iodide (R-I) or bromide (R-Br).Use an alkyl chloride (R-Cl) or tosylate (R-OTs).Iodide and bromide are softer leaving groups, making the electrophilic carbon softer.[1]
Solvent Use a less polar aprotic solvent like Acetonitrile (ACN) or Toluene.Use a highly polar aprotic solvent like DMF or DMSO.Polar solvents can solvate the cation from the base, freeing the "harder" oxygen anion for reaction.[2]
Temperature Run the reaction at a lower temperature (e.g., RT to 50 °C).Higher temperatures.N-alkylation is often the kinetically favored product, while O-alkylation can be thermodynamically favored. Lower temperatures favor the kinetic product.[1]
Additives Add a catalytic amount of KI with an alkyl bromide.None.The Finkelstein reaction generates the softer alkyl iodide in situ, promoting N-alkylation.[3]

Recommended Protocol: For maximum N-alkylation, switch to Cesium Carbonate (Cs₂CO₃) as your base in Acetonitrile (ACN) with ethyl 4-bromobutanoate at a moderately elevated temperature (e.g., 50-60 °C).

Q3: The reaction is very slow or doesn't go to completion. How can I improve the reaction rate and conversion?

If you have addressed the selectivity issue and still face low conversion, consider the following factors:

  • Base Strength & Solubility: The base must be strong enough to deprotonate the lactam. While K₂CO₃ is common, it has poor solubility in many organic solvents. If using K₂CO₃, ensure vigorous stirring and consider finer powders. NaH is very effective but can reduce selectivity.

  • Leaving Group: The reactivity of the alkylating agent follows the trend I > Br > Cl. If using ethyl 4-bromobutanoate is too slow, switching to ethyl 4-iodobutanoate will significantly increase the reaction rate. Alternatively, adding 0.1 equivalents of potassium iodide (KI) to a reaction with ethyl 4-bromobutanoate can have a powerful catalytic effect.[3]

  • Temperature: While high temperatures can hurt selectivity, a moderate increase can be beneficial. Monitor the reaction by TLC to find the optimal balance between reaction rate and side product formation.

  • Phase-Transfer Catalysis (PTC): If solubility is an issue (e.g., using K₂CO₃ in a non-polar solvent), adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can dramatically accelerate the reaction.[4][5] The catalyst helps transport the deprotonated lactam into the organic phase to react with the alkylating agent.

  • Microwave Irradiation: For very sluggish reactions, microwave-assisted synthesis can lead to a dramatic reduction in reaction time under solvent-free or PTC conditions.[4][5]

Q4: The final hydrolysis step to get the carboxylic acid is giving me a poor yield. What are the best practices for this saponification?

Saponification is the hydrolysis of the ethyl ester to the final carboxylic acid. While standard, there are potential pitfalls.

  • Incomplete Hydrolysis: The reaction may require extended time or elevated temperatures to go to completion. Monitor the disappearance of the ester starting material by TLC.

  • Choice of Base: Lithium hydroxide (LiOH) in a THF/water mixture is often preferred over NaOH or KOH in ethanol. LiOH is highly effective and the reaction can often be run at room temperature, which minimizes potential side reactions.

  • Workup Procedure: After hydrolysis, the reaction mixture will be basic. It must be carefully acidified (e.g., with 1M HCl) to protonate the carboxylate salt and precipitate the final product. Ensure the pH is sufficiently acidic (pH ~2-3) to achieve full precipitation.

  • Product Solubility: The final acid product may have some solubility in water. After filtering the precipitate, it is good practice to extract the aqueous filtrate with an organic solvent (e.g., ethyl acetate) to recover any dissolved product.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the N-alkylation of 1,2,3,4-tetrahydroquinolin-2-one? The reaction is a nucleophilic substitution (typically Sₙ2). It proceeds in two main steps:

  • Deprotonation: A base removes the acidic proton from the nitrogen atom of the lactam, creating a resonance-stabilized ambident anion.[4]

  • Nucleophilic Attack: The nitrogen atom of the anion attacks the electrophilic carbon of the alkylating agent (e.g., ethyl 4-bromobutanoate), displacing the leaving group (e.g., bromide) to form the new N-C bond.

Q2: Which alkylating agent is best: ethyl 4-bromobutanoate, ethyl 4-iodobutanoate, or 4-bromobutanoic acid itself? Using 4-bromobutanoic acid directly is generally not recommended. The base required for the N-alkylation will also deprotonate the carboxylic acid, creating a dianion and complicating the reaction. It is much more efficient to use an ester.

  • Ethyl 4-bromobutanoate: A good, cost-effective choice. It offers a balance of reactivity and stability.

  • Ethyl 4-iodobutanoate: More reactive and will result in faster reaction times, but it is more expensive and can be less stable. This is an excellent option for troubleshooting a slow reaction.[3]

Q3: Can I use microwave irradiation to speed up the reaction? Yes. Microwave-assisted organic synthesis has been shown to be highly effective for the N-alkylation of amides and lactams, often under solvent-free or phase-transfer catalysis conditions.[4][5] This technique can reduce reaction times from many hours to just a few minutes and can be a powerful tool for optimization.

Q4: Are there alternative synthetic routes to this molecule? While direct alkylation is the most common approach, other methods for forming N-alkyl tetrahydroquinolines exist, such as reductive amination.[6][7] This would involve reacting 1,2,3,4-tetrahydroquinoline with a suitable four-carbon aldehyde-ester in the presence of a reducing agent. However, for this specific target, direct alkylation of the pre-formed lactam is generally more straightforward.

Appendix: Optimized Experimental Protocol

This protocol is designed to maximize the yield of the desired N-alkylated product by incorporating best practices discussed in this guide.

Step 1: Synthesis of Ethyl 4-(2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoate

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 1,2,3,4-tetrahydroquinolin-2-one (1.0 equiv.).

  • Add dry acetonitrile (ACN, ~10 mL per 1 g of lactam).

  • Add cesium carbonate (Cs₂CO₃, 2.0 equiv.) and stir the suspension.

  • Add ethyl 4-bromobutanoate (1.2 equiv.).

  • Heat the reaction mixture to 60 °C and stir until the starting material is consumed as monitored by TLC (typically 4-8 hours).

  • Cool the reaction to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or carried directly to the next step if sufficiently pure.

Step 2: Synthesis of 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid

  • Dissolve the crude or purified ester from Step 1 in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 equiv.).

  • Stir the mixture at room temperature until the hydrolysis is complete as monitored by TLC (typically 2-6 hours).

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash once with diethyl ether or ethyl acetate to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1M HCl. A white precipitate should form.

  • Stir the cold suspension for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the filter cake with cold water and dry under vacuum to yield the final product.

References

  • Benchchem. Technical Support Center: O-Alkylation Side Reactions in Lactam Synthesis.
  • Vass, A., et al. (1999). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules, 4(1), 333-339. Available from: [Link]

  • Singaram, B., et al. (2001). Aminoborohydrides. 11. Facile Reduction of N-Alkyl Lactams to the Corresponding Amines Using Lithium Aminoborohydrides. Organic Letters, 3(24), 3879-3882. Available from: [Link]

  • MDPI. Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation.
  • Liu, Y., et al. (2017). N-Alkylation vs O-Alkylation: Influence on the Performance of a Polymeric Field-Effect Transistors Based on a Tetracyclic Lactam Building Block. Macromolecules, 50(21), 8483-8491. Available from: [Link]

  • Benchchem. Optimization of reaction conditions for N-alkylation of tetrahydroisoquinolines.
  • ResearchGate. Scope of 1,2,3,4‐Tetrahydroquinolines. Available from: [Link]

  • Adhikari, P., & Bhattacharyya, D. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters, 23(7), 2539-2544. Available from: [Link]

  • Valenta, P., & Witschi, M. A. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(1), 27-61. Available from: [Link]

Sources

troubleshooting solubility issues of 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

A-Level Technical Support Guide for Researchers

Welcome to the technical support center for 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility challenges encountered with this compound in aqueous media. As Senior Application Scientists, we have synthesized the following information to address your experimental needs with scientific rigor and practical insights.

Understanding the Challenge: Compound Profile

4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid is a carboxylic acid derivative with a fused ring system, which contributes to its relatively low aqueous solubility. To effectively troubleshoot, it is crucial to understand its key physicochemical properties.

PropertyPredicted ValueImplication for Solubility
pKa ~4.5The carboxylic acid group will be predominantly in its neutral, less soluble form at pH values below 4.5.
logP ~2.0The positive logP value indicates a preference for a more hydrophobic environment over an aqueous one, suggesting limited water solubility.

Disclaimer: These values are estimations derived from in silico prediction tools and should be used as a guide for initial troubleshooting. Experimental determination is recommended for precise characterization.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered when working with 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid.

Q1: My compound is not dissolving in water or buffer at my desired concentration. What is the first step I should take?

A1: The initial and most straightforward approach is to adjust the pH of your aqueous medium.[][2] Since your compound is a carboxylic acid, increasing the pH above its pKa will deprotonate the carboxylic acid group, forming a more soluble carboxylate salt.

  • Causality: The deprotonation introduces a negative charge, which significantly increases the molecule's polarity and its ability to interact with polar water molecules through ion-dipole interactions, thereby enhancing solubility.[]

  • Recommendation: Start by preparing a stock solution of your compound in a small amount of a suitable organic solvent (e.g., DMSO, ethanol) and then dilute it into your aqueous buffer. Adjust the pH of the final solution to be at least 1-2 pH units above the predicted pKa of ~4.5. A pH of 6.5 to 7.5 is a good starting point for many biological applications.

Q2: I have adjusted the pH, but the solubility is still insufficient for my experiment. What are my next options?

A2: If pH adjustment alone is not sufficient, the next step is to employ co-solvents. Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of non-polar compounds.[3][4]

  • Causality: Co-solvents work by reducing the polarity of the aqueous medium, making it a more favorable environment for your relatively hydrophobic compound.[3] They can also disrupt the hydrogen bonding network of water, which can further aid in the dissolution of non-polar solutes.

  • Common Co-solvents:

    • Ethanol

    • Propylene glycol (PG)

    • Polyethylene glycol 400 (PEG 400)

    • Dimethyl sulfoxide (DMSO)

  • Recommendation: Begin by adding a small percentage of a co-solvent (e.g., 1-5% v/v) to your pH-adjusted buffer and observe the solubility. You can gradually increase the concentration of the co-solvent, but be mindful of its potential effects on your specific experimental system (e.g., cell viability, protein stability).

Q3: I am concerned about the potential toxicity or interference of organic co-solvents in my biological assay. Are there alternative solubilizing agents?

A3: Yes, cyclodextrins are an excellent alternative to traditional co-solvents, particularly in sensitive biological systems.[5][6] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.

  • Causality: The hydrophobic core of the cyclodextrin can encapsulate the non-polar parts of your compound, forming an inclusion complex.[5][6] This complex has a hydrophilic exterior, which allows it to dissolve readily in aqueous media, effectively "shielding" the poorly soluble drug from the water.

  • Types of Cyclodextrins:

    • β-Cyclodextrin (β-CD)

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Recommendation: HP-β-CD is often a good starting choice due to its higher aqueous solubility and lower toxicity compared to β-CD. Prepare a stock solution of the cyclodextrin in your buffer and then add your compound. Sonication or gentle heating can facilitate the formation of the inclusion complex.

Experimental Protocols

The following are detailed, step-by-step protocols for the key solubility enhancement techniques discussed.

Protocol 1: Solubility Enhancement by pH Adjustment
  • Preparation of a Concentrated Stock Solution:

    • Weigh a precise amount of 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid.

    • Dissolve the compound in a minimal volume of a water-miscible organic solvent (e.g., DMSO or ethanol). Ensure complete dissolution.

  • Preparation of the Aqueous Buffer:

    • Prepare your desired aqueous buffer (e.g., phosphate-buffered saline, Tris buffer) at a concentration that will be suitable for your final experiment.

  • Dilution and pH Adjustment:

    • Slowly add the concentrated stock solution of your compound to the aqueous buffer while stirring.

    • Monitor the pH of the solution using a calibrated pH meter.

    • Add a dilute solution of a base (e.g., 0.1 M NaOH) dropwise to the solution until the pH is at least 1-2 units above the compound's pKa (target pH 6.5 - 7.5).

    • Continue stirring until the compound is fully dissolved. If some precipitation occurs, you may need to slightly increase the pH or consider a combination approach with co-solvents.

Protocol 2: Co-solvent Formulation
  • Co-solvent Selection:

    • Choose a co-solvent that is compatible with your experimental system. For in vitro studies, ethanol, propylene glycol, and PEG 400 are common choices.

  • Preparation of the Co-solvent/Buffer Mixture:

    • Prepare your aqueous buffer as described in Protocol 1.

    • Add the selected co-solvent to the buffer at the desired final concentration (e.g., 5% v/v). Mix thoroughly.

  • Dissolution of the Compound:

    • Add the 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid directly to the co-solvent/buffer mixture.

    • Alternatively, for difficult-to-dissolve compounds, first dissolve the compound in a small volume of the pure co-solvent, and then add this solution to the aqueous buffer.

    • If necessary, adjust the pH of the final solution as described in Protocol 1.

Protocol 3: Cyclodextrin Inclusion Complexation
  • Cyclodextrin Selection:

    • For initial trials, hydroxypropyl-β-cyclodextrin (HP-β-CD) is recommended due to its favorable solubility and safety profile.

  • Preparation of the Cyclodextrin Solution:

    • Weigh the required amount of HP-β-CD and dissolve it in your chosen aqueous buffer to create a stock solution (e.g., 10-40% w/v). Gentle warming may be required to facilitate dissolution.

  • Formation of the Inclusion Complex:

    • Add the 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid to the cyclodextrin solution.

    • Stir the mixture vigorously at room temperature for several hours (e.g., 4-24 hours). Sonication can be used to accelerate the complexation process.

    • The formation of a clear solution indicates the successful formation of the inclusion complex.

Visualization of Troubleshooting Workflow and Mechanisms

Troubleshooting Flowchart

Caption: A stepwise guide to troubleshooting solubility issues.

Mechanism of Cyclodextrin-Mediated Solubilization

Cyclodextrin_Mechanism cluster_before Before Complexation cluster_after After Complexation Compound Poorly Soluble Compound InclusionComplex Soluble Inclusion Complex Water Water (Aqueous Medium) Water_after Water Water->Water_after Forms a solution with the complex CD Cyclodextrin Compound_in_CD Compound

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.

References

  • Jansook, P., Ogawa, N., & Loftsson, T. (2018). Cyclodextrins: structure, physicochemical properties and pharmaceutical applications. International Journal of Pharmaceutics, 535(1-2), 272-284.
  • Kurkov, S. V., & Loftsson, T. (2013). Cyclodextrins. International journal of pharmaceutics, 453(1), 167–180.
  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201–230.
  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link]

  • Rowan Scientific. (n.d.). Rowan's Free Online pKa Calculator. Retrieved from [Link]

  • ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. Retrieved from [Link]

  • Yellela, S. R. (2023). Solubility enhancement techniques: A comprehensive review.
  • Rathi, P. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(6), 199-204.
  • Global Pharmaceutical Sciences Review. (2019). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs. Retrieved from [Link]

Sources

Technical Support Center: Ensuring the Stability of 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid. This resource is designed for researchers, scientists, and drug development professionals to address potential challenges related to the thermal stability and storage of this compound. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your experiments and drug development programs.

Introduction: Understanding the Molecule

4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid is a molecule of significant interest in pharmaceutical research. Its structure, featuring a tetrahydroquinolinone core linked to a butanoic acid side chain, presents unique stability considerations. The presence of both a lactam within the quinolinone ring and a terminal carboxylic acid group makes the molecule susceptible to degradation under certain storage conditions, particularly elevated temperatures. This guide will delve into the potential degradation pathways, provide robust storage and handling protocols, and offer detailed troubleshooting advice.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the storage and handling of 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid.

Q1: I've observed a decrease in the purity of my compound after several weeks of storage at room temperature. What could be the cause?

A1: Storing 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid at room temperature is not recommended due to the risk of thermal degradation. The butanoic acid side chain is susceptible to intramolecular cyclization, forming a lactam, especially when exposed to heat. This is a common degradation pathway for γ-aminobutyric acid (GABA) derivatives, which share a similar structural motif.[1][2][3][4] Additionally, quinoline and its derivatives can be sensitive to thermal stress, with degradation observed at elevated temperatures.[5]

Q2: What are the primary degradation products I should be looking for?

A2: The most likely thermal degradation product is the corresponding lactam formed via intramolecular cyclization of the butanoic acid side chain. Other potential degradants could arise from the opening of the quinolinone ring or oxidative processes. Forced degradation studies are essential to definitively identify the specific degradation products under various stress conditions.[6][7][8][9][10]

Q3: What are the optimal storage conditions for long-term stability?

A3: For long-term storage, 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid should be stored as a solid in a tightly sealed container at -20°C or below, protected from light and moisture. The solid state minimizes molecular mobility, thereby reducing the rate of potential degradation reactions.

Q4: Can I store the compound in solution? If so, what are the recommended conditions?

A4: While storing in solution is generally less ideal than storing as a solid, it is often necessary for experimental workflows. If you must store the compound in solution, use a suitable anhydrous aprotic solvent (e.g., DMSO, DMF) and store at -80°C. Aqueous solutions should be avoided for long-term storage due to the potential for hydrolysis.[11] If aqueous buffers are required, they should be freshly prepared and used immediately. The pH of the solution should be maintained in the slightly acidic to neutral range (pH 4-7) to minimize acid or base-catalyzed degradation.

Q5: How can I monitor the stability of my compound over time?

A5: A stability-indicating analytical method, such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), is the gold standard for monitoring the purity of your compound and detecting the formation of degradation products.[12][13][14][15][16] A well-developed UPLC-MS/MS method can separate the parent compound from its degradants and provide sensitive quantification of each species.

Potential Degradation Pathway: Intramolecular Cyclization

The primary anticipated thermal degradation pathway for 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid is an intramolecular cyclization of the butanoic acid side chain to form a new lactam ring. This reaction is driven by the proximity of the carboxylic acid group to the nitrogen atom of the tetrahydroquinolinone ring.

G Reactant 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid TransitionState Transition State Reactant->TransitionState Intramolecular Attack Product Intramolecular Cyclization Product (Lactam) TransitionState->Product Ring Closure Heat Heat (Δ) Heat->TransitionState

Caption: Proposed intramolecular cyclization of the butanoic acid side chain.

Recommended Storage and Handling Protocols

To mitigate the risk of thermal degradation and ensure the long-term stability of 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid, we recommend the following protocols:

Table 1: Recommended Storage Conditions

ConditionSolid StateSolution (Aprotic Solvent)
Temperature -20°C or below-80°C
Atmosphere Inert gas (Argon or Nitrogen)Inert gas (Argon or Nitrogen)
Light Protect from light (amber vial)Protect from light (amber vial)
Container Tightly sealed, low-moisture permeabilityTightly sealed, low-moisture permeability
Experimental Protocol: Stability Assessment via Forced Degradation

A forced degradation study is a critical step in understanding the stability profile of a compound and for developing a stability-indicating analytical method.[6][7][8][9][10]

Objective: To identify potential degradation products of 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid under thermal stress.

Materials:

  • 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid

  • 0.1 M HCl

  • 0.1 M NaOH

  • 30% Hydrogen peroxide

  • Calibrated oven

  • UPLC-MS/MS system

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

  • Thermal Stress:

    • Solid State: Place a known amount of the solid compound in an oven at a controlled temperature (e.g., 60°C, 80°C) for a defined period (e.g., 24, 48, 72 hours).

    • Solution State: Dilute the stock solution with water or a suitable buffer and incubate at an elevated temperature (e.g., 60°C).

  • Other Stress Conditions (for comprehensive analysis):

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at room temperature or 60°C.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature or 60°C.

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.

    • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) and visible light.

  • Sample Analysis: At specified time points, withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute to an appropriate concentration for UPLC-MS/MS analysis.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify new peaks corresponding to degradation products. Use the mass spectral data to propose structures for the degradants.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Thermal Thermal Stress (Solid & Solution) Stock->Thermal Acid Acid Hydrolysis (0.1 M HCl) Stock->Acid Base Base Hydrolysis (0.1 M NaOH) Stock->Base Oxidative Oxidative Stress (3% H2O2) Stock->Oxidative Photo Photolytic Stress (UV/Vis Light) Stock->Photo UPLC UPLC-MS/MS Analysis Thermal->UPLC Acid->UPLC Base->UPLC Oxidative->UPLC Photo->UPLC Data Data Interpretation & Degradant Identification UPLC->Data

Caption: Workflow for a forced degradation study.

Analytical Troubleshooting: UPLC-MS/MS Method Development

Q: I am having trouble separating the parent compound from a suspected degradation product. What can I do?

A: Optimizing your chromatographic conditions is key.

  • Column Chemistry: Consider using a different stationary phase. If you are using a standard C18 column, a column with a different selectivity (e.g., phenyl-hexyl, pentafluorophenyl (PFP)) might provide the necessary resolution.

  • Mobile Phase: Adjust the pH of the aqueous mobile phase. Since your compound has a carboxylic acid, small changes in pH can significantly impact its retention and peak shape. Also, try different organic modifiers (e.g., methanol instead of acetonitrile).

  • Gradient Profile: Modify the gradient slope. A shallower gradient can often improve the resolution of closely eluting peaks.

Table 2: Starting UPLC-MS/MS Parameters

ParameterRecommended Starting Condition
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 2 µL
MS Detection ESI Positive and Negative Modes

Strategies for Stabilization

For formulated products, the inclusion of stabilizing excipients should be considered.

  • Antioxidants: To prevent oxidative degradation, antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid can be incorporated into the formulation.[17]

  • Buffering Agents: To maintain a stable pH and prevent acid or base-catalyzed degradation, the use of appropriate buffering agents (e.g., citrate, phosphate) is recommended.[18]

  • Lyophilization: For long-term storage of drug products, lyophilization (freeze-drying) can be an effective strategy to enhance stability by removing water and reducing molecular mobility.

Conclusion

The thermal stability of 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid is a critical parameter that must be carefully managed to ensure the quality and reliability of research and development activities. By implementing the recommended storage and handling protocols, performing thorough stability assessments, and developing robust analytical methods, researchers can mitigate the risks of degradation. This guide provides a foundational framework for addressing these challenges, and our team of application scientists is available for further consultation on specific experimental needs.

References

  • Design, synthesis, and cyclization of 4-aminobutyric acid derivatives: potential candidates as self-immolative spacers. Organic & Biomolecular Chemistry. [Link]

  • Zirconium-Mediated Intramolecular Ester Transfer Reaction: Synthesis of α-Substituted γ-Aminobutyric Acid (GABA) Derivatives. Organic Letters. [Link]

  • A Journey toward the Syntheses of γ-Amino-β-hydroxybutyric Acid (GABOB) and Carnitine. Organic Process Research & Development. [Link]

  • An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. Journal of Materials Science and Chemical Engineering. [Link]

  • Thermal decomposition and stability of quinoline compounds using thermogravimetry and differential scanning calorimetry. Thermochimica Acta. [Link]

  • NMR Study of Products of Thermal Transformation of Substituted N-Aryl-o-quinoneimines. Russian Journal of Organic Chemistry. [Link]

  • Zirconium-mediated intramolecular ester transfer reaction: synthesis of alpha-substituted gamma-aminobutyric acid (GABA) derivatives. Organic Letters. [Link]

  • Multiresidue Determination of 26 Quinolones in Poultry Feathers Using UPLC-MS/MS and Their Application in Residue Monitoring. Molecules. [Link]

  • Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Pharmapproach. [Link]

  • A mechanistic analysis of the increase in the thermal stability of proteins in aqueous carboxylic acid salt solutions. Protein Science. [Link]

  • Multiresidue Determination of 26 Quinolones in Poultry Feathers Using UPLC-MS/MS and Their Application in Residue Monitoring. ResearchGate. [Link]

  • Identification and characterization of quinoline alkaloids from the root bark of Dictamnus dasycarpus and their metabolites in rat plasma, urine and feces by UPLC/Qtrap-MS and UPLC/Q-TOF-MS. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Investigation of Thermal Properties of Carboxylates with Various Structures. SUNY Polytechnic Institute. [Link]

  • Stability Indicating Forced Degradation Studies. Rajiv Gandhi Proudyogiki Vishwavidyalaya. [Link]

  • Thermal decomposition and stability of quinoline compounds using thermogravimetry and differential scanning calorimetry. ResearchGate. [Link]

  • Comparative study of the LC-MS/MS and UPLC-MS/MS for the multi-residue analysis of quinolones, penicillins and cephalosporins in cow milk, and validation according to the regulation 2002/657/EC. Journal of Chromatography B. [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry. [Link]

  • Thermal stability of c-N5⁻@HOF a TG-DSC curves for c-N5⁻@HOF generated... ResearchGate. [Link]

  • Rapid quantification of quinine and its major metabolite (3S)-3-hydroxyquinine in diluted urine by UPLC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology. [Link]

  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. [Link]

  • FORCED DEGRADATION STUDY – A NEW APPROACH FOR STRESS TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS. International Journal of Pharmaceutical Sciences and Research. [Link]

  • forced degradation study -a new approach for stress testing of drug substances and drug products. ResearchGate. [Link]

  • (PDF) Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view. ResearchGate. [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules. [Link]

Sources

Technical Support Center: Optimizing Mobile Phase Gradients for 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid Purification

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mobile phase gradients for the purification of 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid via reversed-phase HPLC.

Introduction

The successful purification of 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid, a moderately polar acidic compound, is critically dependent on the precise control of the mobile phase composition. Its carboxylic acid moiety dictates that the mobile phase pH is the most influential parameter affecting retention and peak shape. This guide will walk you through method development, from initial conditions to fine-tuning the gradient for optimal resolution and purity.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended mobile phase conditions for purifying 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid?

A good starting point for reversed-phase gradient separations is a mobile phase system consisting of an aqueous component (A) and an organic component (B), both acidified.[1] A typical recommendation is:

  • Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Column: A standard C18 column is a suitable initial choice.

  • Initial Gradient: A broad "scouting" gradient from 5% to 95% Mobile Phase B over 20-30 minutes can be used to determine the approximate elution conditions.[2]

Q2: Why is controlling the mobile phase pH so critical for this compound?

The target molecule has a butanoic acid functional group, which is ionizable. The pH of the mobile phase determines the ionization state of this carboxylic acid.[3]

  • At low pH (acidic conditions): The carboxylic acid is protonated (non-ionized), making the molecule less polar and more hydrophobic. This leads to stronger retention on a reversed-phase column and generally results in better peak shape.

  • At higher pH (approaching the pKa): The carboxylic acid becomes deprotonated (ionized), making the molecule more polar. This reduces retention, potentially causing it to elute early with poor peak shape (tailing).

Q3: My peak for the target compound is tailing. What are the likely causes and solutions?

Peak tailing is a common issue, especially with ionizable compounds.[4][5] The primary causes include:

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the polar groups on your analyte, causing tailing.

    • Solution: Lowering the mobile phase pH (e.g., to pH 2-3 with formic or trifluoroacetic acid) suppresses the ionization of these silanols, minimizing these interactions. Using a high-quality, end-capped C18 column is also recommended.

  • Mobile Phase pH Too High: If the mobile phase pH is too close to the pKa of your compound, a mixed population of ionized and non-ionized species will exist, leading to tailing.

    • Solution: Ensure your mobile phase is sufficiently acidic, as described in Q2.

  • Column Overload: Injecting too much sample can saturate the stationary phase.

    • Solution: Reduce the injection volume or dilute the sample and reinject.

Q4: I am not getting enough resolution between my target compound and an impurity. How can I improve the separation?

Improving resolution requires manipulating the selectivity of your chromatographic system.

  • Adjust the Gradient Slope: A shallower gradient around the elution point of your compound of interest will increase the separation between closely eluting peaks.

  • Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation due to different solvent properties.[2] Methanol is a protic solvent and can engage in different interactions with the analyte and stationary phase compared to the aprotic acetonitrile.

  • Optimize Temperature: Increasing the column temperature can sometimes improve peak shape and resolution, although it may also decrease retention times.

Troubleshooting Guide

This section provides a more detailed approach to resolving specific issues you may encounter during method development.

IssuePotential Cause(s)Recommended Action(s)
Poor or No Retention The compound is too polar for the current conditions. Mobile phase is too "strong" (too much organic solvent).- Ensure the mobile phase is acidified to suppress ionization. - Start with a lower percentage of organic solvent (e.g., 5% Acetonitrile). - Consider a more polar reversed-phase column (e.g., embedded polar group or phenyl-hexyl).
Peak Fronting Sample solvent is stronger than the mobile phase. Column overload.- Dissolve the sample in the initial mobile phase composition or a weaker solvent. - Reduce the amount of sample injected.
Inconsistent Retention Times Poor column equilibration. Mobile phase composition changing over time. Temperature fluctuations.- Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before each injection. - Prepare fresh mobile phase daily and ensure it is well-mixed. - Use a column oven to maintain a constant temperature.
High Backpressure Blocked column frit or tubing. Precipitated buffer or sample in the system.- Filter all samples and mobile phases before use. - If pressure is high, disconnect the column and flush the system to identify the location of the blockage. - Reverse and flush the column with a strong solvent (if permitted by the manufacturer).

Experimental Protocols

Protocol 1: Initial Scouting Gradient

This protocol is designed to quickly determine the approximate retention time of 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid.

  • Prepare Mobile Phases:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

    • Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile.

  • Equilibrate the System:

    • Install a C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Set the flow rate to 1.0 mL/min.

    • Purge the system.

    • Equilibrate the column with 95% A / 5% B for 15 minutes.

  • Run the Scouting Gradient:

    • Inject a small amount of your sample.

    • Run a linear gradient from 5% B to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions (5% B) and hold for 5 minutes for re-equilibration.

  • Analyze the Result:

    • Identify the retention time (t_R) of your target peak.

Protocol 2: Gradient Optimization

Based on the scouting run, you can now develop a more focused gradient for better resolution.

  • Determine the Elution Percentage:

    • Calculate the percentage of Mobile Phase B at which your compound eluted in the scouting run.

  • Design the Focused Gradient:

    • Start the gradient about 5-10% below the elution percentage.

    • Run a shallower gradient over the elution window. For example, if the compound eluted at 40% B, a new gradient could be:

      • 0-2 min: Hold at 25% B

      • 2-17 min: Linear gradient from 25% B to 55% B

      • 17-20 min: Hold at 95% B (for column wash)

      • 20-25 min: Return to 25% B and re-equilibrate.

  • Further Refine:

    • Adjust the gradient slope and duration to achieve the desired separation from any impurities.

Visualizations

Logical Workflow for Troubleshooting Peak Tailing

G start Peak Tailing Observed check_pH Is Mobile Phase pH < 3? start->check_pH check_column Using a High-Quality End-Capped Column? check_pH->check_column Yes lower_pH Action: Lower pH with 0.1% FA or TFA check_pH->lower_pH No check_load Is Sample Load Optimized? check_column->check_load Yes change_column Action: Switch to a new, end-capped column check_column->change_column No reduce_load Action: Dilute sample or reduce injection volume check_load->reduce_load No resolved Peak Shape Improved check_load->resolved Yes lower_pH->resolved change_column->resolved reduce_load->resolved

Caption: A step-by-step decision tree for troubleshooting peak tailing issues.

Gradient Optimization Workflow

G cluster_prep Preparation cluster_scout Scouting Run cluster_optimize Optimization prep_mp Prepare Acidified Mobile Phases (A: H2O+0.1% FA, B: ACN+0.1% FA) scout_run Run Broad Gradient (5-95% B) prep_mp->scout_run prep_sample Dissolve Sample in Initial Mobile Phase prep_sample->scout_run identify_rt Identify Retention Time (tR) of Target scout_run->identify_rt calc_elution Calculate %B at tR identify_rt->calc_elution design_gradient Design Shallow Gradient Around Elution %B calc_elution->design_gradient refine Refine Gradient Slope & Time design_gradient->refine final_method Final Optimized Method refine->final_method

Caption: Workflow for developing an optimized HPLC gradient method.

References

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]

  • Lin, L., et al. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. Retrieved from [Link]

Sources

Technical Support Center: Scale-Up & Impurity Troubleshooting for 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Technical Support Center for the synthesis and scale-up of 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid. This compound is a critical N-alkylated intermediate in the development of atypical antipsychotics and cardiovascular drugs (e.g., aripiprazole and cilostazol analogs). The primary synthetic bottleneck during scale-up is controlling the ambident nucleophilicity of the 3,4-dihydrocarbostyril core to favor N-alkylation over O-alkylation, while simultaneously mitigating reagent degradation and oxidative impurities.

This guide provides mechanistic troubleshooting, quantitative condition comparisons, and a self-validating Phase Transfer Catalysis (PTC) protocol to ensure high-purity yields.

Section 1: Reaction Pathway & Impurity Mapping

Pathway SM1 3,4-Dihydrocarbostyril Cond Alkylation Conditions (Base, Solvent, PTC) SM1->Cond Oxid Carbostyril (Oxidation Impurity) SM1->Oxid Aerobic Oxidation SM2 Ethyl 4-Bromobutyrate SM2->Cond N_Alk N-Alkylated Ester (Target Intermediate) Cond->N_Alk Major Pathway (Soft Nucleophile) O_Alk O-Alkylated Ester (Major Impurity) Cond->O_Alk Minor Pathway (Hard Nucleophile) Elim Gamma-Butyrolactone (Reagent Degradation) Cond->Elim Base-Catalyzed Cyclization Hydro Alkaline Hydrolysis & pH Adjustment N_Alk->Hydro API 4-(2-Oxo-1,2,3,4-tetrahydroquinolin- 1-yl)butanoic acid Hydro->API Target Isolation

Reaction workflow for N-alkylation of 3,4-dihydrocarbostyril highlighting impurity pathways.

Section 2: Troubleshooting Guide & FAQs

Q1: Why is my O-alkylation impurity (ethyl 4-(3,4-dihydroquinolin-2-yloxy)butanoate) so high, and how do I suppress it? A: The lactam functional group in 3,4-dihydrocarbostyril is an ambident nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, the lactam oxygen is a "hard" nucleophile, while the nitrogen is a "soft" nucleophile. When using hard bases (like NaOH or NaH) in polar aprotic solvents without a catalyst, the hard oxygen nucleophile is highly active, leading to significant O-alkylation. Solution: Shift the reaction dynamics by employing Phase Transfer Catalysis (PTC) . Using a catalyst like tetrabutylammonium bromide (TBAB) in a biphasic system (e.g., Toluene/Water) forms a lipophilic, loose ion pair with the lactam anion. This "softens" the nucleophile, drastically increasing the regioselectivity for N-alkylation.

Q2: I am detecting significant levels of gamma-butyrolactone and unreacted 3,4-dihydrocarbostyril. What is going wrong? A: Your alkylating agent (ethyl 4-bromobutyrate) is undergoing base-catalyzed intramolecular cyclization (elimination) to form gamma-butyrolactone. This side reaction consumes your reagent, leaving unreacted 3,4-dihydrocarbostyril behind. This typically occurs if the reaction temperature exceeds 80°C or if the base concentration is too high locally. Solution: Lower the reaction temperature to 60–65°C. Furthermore, dose the ethyl 4-bromobutyrate slowly into the reaction mixture over 1–2 hours. This maintains a low steady-state concentration of the electrophile, allowing the N-alkylation to outcompete the intramolecular cyclization.

Q3: How do I eliminate the oxidative impurity (the fully aromatic carbostyril derivative)? A: The 3,4-dihydroquinoline ring is susceptible to spontaneous dehydrogenation (aromatization) to form 2-oxo-1,2-dihydroquinoline. This oxidation is catalyzed by strong bases in the presence of dissolved atmospheric oxygen. Solution: The reaction must be treated as air-sensitive during the deprotonation stage. Sparge all solvents (especially the aqueous base and toluene) with Nitrogen or Argon for 30 minutes prior to the reaction, and maintain a positive inert gas pressure throughout the alkylation .

Q4: What is the most scalable method to remove unreacted 3,4-dihydrocarbostyril without column chromatography? A: Leverage the pKa differences during the final hydrolysis step. 3,4-dihydrocarbostyril has a weakly acidic lactam proton (pKa ~15), whereas your target product is a carboxylic acid (pKa ~4.5). Solution: After hydrolyzing the N-alkylated ester with NaOH, adjust the aqueous mixture to pH 9.0–9.5 and wash with ethyl acetate. The unreacted 3,4-dihydrocarbostyril and any neutral O-alkylated impurities will partition into the organic layer. The target product remains in the aqueous layer as a carboxylate salt. Finally, acidify the aqueous layer to pH 2.0–2.5 to precipitate the highly pure 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid.

Section 3: Quantitative Data on Reaction Conditions

The following table summarizes the causal relationship between the chosen conditions and the resulting impurity profiles during the N-alkylation step (prior to hydrolysis).

Base / CatalystSolvent SystemTemp (°C)N:O Alkylation RatioReagent Degradation (Elimination)Overall Yield
NaH (1.5 eq)DMF80°C75 : 25High (>15%)55%
K₂CO₃ (2.0 eq)DMF70°C88 : 12Moderate (~8%)78%
NaOH / TBAB (0.1 eq)Toluene / H₂O65°C98 : 2 Low (<2%)92%

Note: Data reflects optimized scale-up parameters demonstrating the superiority of the PTC biphasic system in suppressing both O-alkylation and elimination pathways.

Section 4: Validated Experimental Protocol (PTC-Mediated Workflow)

This self-validating protocol utilizes in-process controls (IPCs) to ensure that each step confirms the success of the previous one, minimizing downstream purification failures.

Step 1: Biphasic N-Alkylation

  • Preparation: Charge a jacketed reactor with 3,4-dihydrocarbostyril (1.0 eq), tetrabutylammonium bromide (TBAB, 0.1 eq), and degassed Toluene (5 volumes).

  • Base Addition: Add a degassed 30% w/w aqueous NaOH solution (1.5 eq). Stir vigorously (minimum 300 rpm to ensure optimal interfacial surface area for the phase transfer catalyst) and heat to 65°C.

  • Dosing: Slowly dose ethyl 4-bromobutyrate (1.15 eq) over 2 hours using an addition funnel or dosing pump.

  • IPC 1 (HPLC): Sample the organic layer 1 hour after dosing is complete. Self-Validation: The reaction is complete and successful if unreacted 3,4-dihydrocarbostyril is <2% and the N:O ratio is >95:5.

Step 2: Phase Separation & Hydrolysis 5. Separation: Cool the reactor to 25°C. Stop stirring and allow phases to separate for 30 minutes. Discard the lower aqueous layer (which contains NaBr and excess NaOH). 6. Hydrolysis: To the toluene layer containing the N-alkylated ester, add 2.0 M aqueous NaOH (2.0 eq) and ethanol (2 volumes) to homogenize the mixture. Heat to 60°C for 3 hours. 7. IPC 2 (HPLC): Confirm the complete disappearance of the ester intermediate.

Step 3: pH-Controlled Isolation 8. Impurity Extraction: Cool to room temperature. Adjust the pH of the mixture to 9.0–9.5 using 1.0 M HCl. Extract twice with Ethyl Acetate (3 volumes). Causality check: This specific pH ensures the target molecule remains ionized in the water layer, while unreacted lactam and neutral O-alkylated byproducts are forced into the organic layer. Discard the organic layers. 9. Product Precipitation: Slowly acidify the aqueous layer to pH 2.0–2.5 using 6.0 M HCl under continuous stirring. The target 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid will crash out as a white crystalline solid. 10. Filtration & Drying: Filter the slurry, wash the filter cake with cold water (2 volumes), and dry under vacuum at 50°C until a constant weight is achieved.

References
  • El-Saghier, A. M. M., et al. "Synthesis and Reactions of Five-Membered Heterocycles Using Phase Transfer Catalyst (PTC) Techniques." Journal of Chemistry, 2014. URL:[Link]

  • Leś, A., et al. "Optimization of aripiprazole synthesis." Acta Poloniae Pharmaceutica - Drug Research, 2010. URL:[Link]

overcoming steric hindrance in 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid coupling reactions

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Overcoming Sterically Hindered Coupling Reactions

Welcome to the technical support guide for 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid. This document is designed for researchers, medicinal chemists, and drug development scientists who are utilizing this compound in their synthetic workflows. As Senior Application Scientists, we understand that coupling reactions involving this molecule can be challenging due to significant steric hindrance. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you navigate these synthetic hurdles successfully.

The Challenge: Understanding the Steric Problem

The core issue with 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid lies in its molecular architecture. The bulky, non-planar 2-oxo-tetrahydroquinoline group is directly attached to the nitrogen atom of the butanoic acid chain. This arrangement creates a sterically congested environment around the carboxylic acid's reactive center, physically obstructing the approach of both the amine nucleophile and standard coupling reagents.

Caption: Steric shielding of the carboxylic acid in the target molecule.

Frequently Asked Questions & Troubleshooting Guide

Q1: My standard coupling reaction using EDC/HOBt is failing or giving very low yields. What is the primary cause?

A1: This is a common and expected issue. The failure of standard carbodiimide-based coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive like 1-Hydroxybenzotriazole (HOBt), stems from their insufficient reactivity to overcome the steric barrier.[1]

  • Causality: The mechanism involves the formation of an O-acylisourea intermediate.[1][2] In a sterically hindered environment, the nucleophilic attack by the amine on this intermediate is extremely slow. This prolonged lifetime of the active intermediate can lead to side reactions, such as rearrangement to an inactive N-acylurea, effectively terminating the desired reaction pathway.[2] For sterically demanding couplings, these standard reagents are simply not potent enough.[3]

Q2: What classes of coupling reagents are recommended for a sterically hindered substrate like this one?

A2: To overcome significant steric hindrance, you must employ more powerful, third-generation coupling reagents. These are typically aminium/uronium or phosphonium salt-based reagents.[3][4] They react much faster and create more reactive intermediates.

  • Aminium/Uronium Salts: Reagents like HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HBTU, and HCTU are the industry standard for difficult couplings.[3][5][6] HATU is often superior for sterically hindered substrates because it forms a highly reactive OAt-active ester.[4][7] The neighboring group effect from the pyridine nitrogen in its structure is thought to stabilize the transition state, further accelerating the reaction.[7]

  • Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP are also highly effective.[2][3][6] PyBOP is known for its rapid coupling times, even with challenging substrates.[2]

The general order of reactivity for the active esters formed is: HOAt esters (from HATU) > HOBt esters (from HBTU/PyBOP).[2]

HATU_Mechanism Acid Carboxylic Acid (Substrate) ActiveEster Highly Reactive OAt-Active Ester Acid->ActiveEster Activation HATU HATU + Base (e.g., DIPEA) HATU->ActiveEster Amide Desired Amide (Product) ActiveEster->Amide Coupling Byproducts Tetramethylurea + HOAt ActiveEster->Byproducts Amine Amine (Coupling Partner) Amine->Amide

Caption: Simplified workflow of a HATU-mediated amide coupling reaction.

Q3: How do I choose the optimal coupling reagent and reaction conditions?

A3: The choice depends on the nucleophilicity and steric bulk of your amine coupling partner. For this specific acid, HATU is an excellent starting point due to its proven efficacy in hindered systems.[5]

Table 1: Comparison of Common Coupling Reagents for Hindered Systems

FeatureEDC/HOBtHBTUHATU
Reagent Class CarbodiimideAminium/UroniumAminium/Uronium[4][6]
Reactivity Low-ModerateHighVery High[4][6]
Suitability for Hindrance PoorGoodExcellent[5]
Racemization Risk ModerateLowVery Low[4]
Key Byproduct Urea (can be difficult to remove)HOBt, TetramethylureaHOAt, Tetramethylurea[8]
Relative Cost LowModerateHigh

Key Optimization Parameters:

  • Base Selection: Use a non-nucleophilic, sterically hindered base. N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine are strongly recommended.[3] Avoid bases like triethylamine (TEA), which can have competing nucleophilicity. The base is crucial for deprotonating the carboxylic acid to initiate the reaction with HATU.[9]

  • Solvent: High-purity, anhydrous polar aprotic solvents are essential. N,N-Dimethylformamide (DMF) is the most common choice. N-Methyl-2-pyrrolidone (NMP) can be used if solubility is an issue.

  • Temperature & Time: Sterically hindered reactions are inherently slower.[3]

    • Start at room temperature (20-25 °C).

    • Extend the reaction time significantly; monitor progress over 12-24 hours.

    • If the reaction stalls, gentle heating (e.g., to 40-50 °C) can help overcome the activation energy barrier, but this should be done cautiously as it can increase the risk of racemization if chiral centers are present.[3]

Troubleshooting Workflow

If you encounter low coupling efficiency, follow this decision-making process to diagnose and solve the issue.

Troubleshooting_Workflow Start Low Yield / No Reaction CheckReagent Using Standard Reagent? (e.g., EDC/DCC) Start->CheckReagent UpgradeReagent Switch to Potent Reagent (HATU, PyBOP) CheckReagent->UpgradeReagent Yes CheckConditions Using Potent Reagent? CheckReagent->CheckConditions No UpgradeReagent->CheckConditions Success Reaction Successful OptimizeBase Optimize Base (Use DIPEA/Collidine) CheckConditions->OptimizeBase Yes OptimizeSolvent Optimize Solvent (Anhydrous DMF/NMP) OptimizeBase->OptimizeSolvent OptimizeTimeTemp Increase Time/Temperature (Monitor Carefully) OptimizeSolvent->OptimizeTimeTemp ConsiderAlt Consider Alternative Strategy (e.g., Acyl Fluoride) OptimizeTimeTemp->ConsiderAlt Still Fails OptimizeTimeTemp->Success Works ConsiderAlt->Success Works

Caption: Troubleshooting workflow for low coupling efficiency.

Experimental Protocol: HATU-Mediated Coupling

This protocol is a robust starting point for coupling 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid with a primary or secondary amine.

Materials:

  • 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid (1.0 eq)

  • Amine coupling partner (1.1-1.2 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF (to make a 0.1-0.2 M solution)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere, add 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid (1.0 eq) and HATU (1.2 eq).

  • Dissolution: Add anhydrous DMF and stir the mixture until all solids are dissolved.

  • Pre-activation: Add DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes. This "pre-activation" step is crucial for forming the OAt-active ester before the amine is introduced.[3]

  • Amine Addition: In a separate vial, dissolve the amine coupling partner (1.1-1.2 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the reaction flask.

  • Reaction: Stir the reaction at room temperature. Monitor its progress periodically by TLC or LC-MS. Due to the steric hindrance, expect reaction times to range from 12 to 24 hours.

  • Workup:

    • Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., Ethyl Acetate or DCM).

    • Wash the organic layer sequentially with 5% aqueous citric acid or KHSO₄, saturated aqueous NaHCO₃, and finally, brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel. Note that a common byproduct, tetramethylurea, is polar and can sometimes be challenging to remove completely.[8]

Q4: I'm observing significant side products or racemization. How can these be minimized?

A4: Side reactions are often a consequence of slow, difficult couplings.

  • Minimizing Racemization: If your amine partner is a chiral amino acid ester, racemization is a concern. HATU is known to suppress racemization effectively.[4][5] To further minimize this risk:

    • Avoid excessive heating.

    • Ensure the correct stoichiometry of a non-nucleophilic base like DIPEA.[3]

    • Pre-activation of the carboxylic acid before adding the chiral amine can also be beneficial.

  • Dealing with Byproducts: The main byproduct from HATU is tetramethylurea, which is water-soluble but can be persistent.[8] Thorough aqueous workup is key. If it co-elutes with your product during chromatography, consider alternative purification techniques like reverse-phase HPLC for final polishing.

Q5: What if even HATU fails to provide a satisfactory yield? Are there any alternative strategies?

A5: In exceptionally challenging cases where even the most potent onium salt reagents are insufficient, you may need to consider alternative activation methods. One such advanced strategy is the in situ formation of acyl fluorides .

  • Acyl Fluoride Strategy: Carboxylic acids can be converted to acyl fluorides using fluorinating agents like Cyanuric Fluoride or XtalFluor-E®. Acyl fluorides are highly reactive acylating agents that are less sterically demanding than many active esters.[10] This method has been successfully applied to amide coupling reactions that were previously reported as low yielding due to severe steric hindrance.[10] This approach represents a more specialized solution for when conventional methods are exhausted.

References

  • HATU - Wikipedia. Wikipedia. Available at: [Link]

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry. Available at: [Link]

  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Organic Chemistry Portal. Available at: [Link]

  • Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage. ACS Publications. Available at: [Link]

  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. Available at: [Link]

  • The Synthesis of Sterically Hindered Amides. ResearchGate. Available at: [Link]

  • The Synthesis of Sterically Hindered Amides. CHIMIA. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]

Sources

Validation & Comparative

Validating Analytical Purity of 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic Acid: A Comparative Guide to qNMR vs. Traditional Methods

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, establishing the absolute purity of critical pharmaceutical building blocks is a non-negotiable step in ensuring the safety, efficacy, and quality of downstream Active Pharmaceutical Ingredients (APIs)[1].

The compound 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid is a highly functionalized N-alkylated lactam intermediate. Validating its purity presents a unique analytical challenge: impurities generated during its synthesis (such as unalkylated 3,4-dihydroquinolin-2(1H)-one, over-alkylated byproducts, or residual aliphatic reagents) often exhibit drastically different UV response factors or share the same acidic functional groups.

This guide provides an objective, data-driven comparison of Quantitative Nuclear Magnetic Resonance (qNMR) against traditional High-Performance Liquid Chromatography (HPLC-UV) and Titration, detailing why qNMR serves as the ultimate primary method for absolute purity assignment.

The Analytical Challenge: Evaluating the Contenders

Historically, laboratories have relied on mass balance approaches—primarily HPLC-UV and titration—for quality control[2]. However, these secondary methods possess inherent mechanistic limitations when applied to complex functionalized intermediates.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC separates analytes and provides purity measurements based on area normalization[2].

  • The Flaw: HPLC relies heavily on the assumption that all eluting components have identical UV extinction coefficients at the detection wavelength. If a residual aliphatic impurity (which lacks a strong chromophore) is present, HPLC will "miss" it, artificially inflating the purity of the target compound[3].

Acid-Base Titration

Titration measures the terminal carboxylic acid moiety of the butanoic acid chain.

  • The Flaw: Titration is non-specific. Any acidic impurity—such as unreacted butanoic acid derivatives from the alkylation step—will consume the titrant, leading to false-positive purity inflations.

Quantitative NMR (qNMR)

qNMR is a primary analytical method that provides direct measurement of the analyte concentration[3].

  • The Advantage: The fundamental principle of qNMR is that the integrated area under an NMR peak is directly proportional to the number of nuclei (protons) responsible for that signal[4][5]. By comparing the integral of the analyte against a certified internal standard (IS), absolute quantification is achieved without needing a reference standard of the analyte itself[4][6].

Mechanistic Causality: Designing a Self-Validating qNMR System

To achieve relative standard deviations (RSD) below 1%[6], every variable in the qNMR experiment must be deliberately controlled.

Internal Standard (IS) Selection

The selection of an appropriate internal standard is the most critical parameter in qNMR[7]. For 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid, we must select an IS that does not overlap with the analyte's signals:

  • Analyte Signals: Aromatic protons (multiplets, 6.8–7.3 ppm), N-CH₂ (triplet, ~3.9 ppm), lactam CH₂ groups (~2.5–2.9 ppm), and aliphatic chain protons (~1.8–2.3 ppm).

  • IS Choice: Maleic acid is the ideal candidate. It produces a sharp, distinct singlet at 6.26 ppm in DMSO-d₆, sitting perfectly in the "clean" spectral window between the analyte's aromatic and aliphatic regions[7].

Thermodynamic Relaxation ( T1​ ) Control

Because qNMR relies on absolute signal intensity, incomplete longitudinal magnetization recovery will skew the integration. The relaxation delay ( D1​ ) must be set to at least 5×T1​ of the slowest-relaxing proton in the system (typically the IS). This ensures >99.3% signal recovery, making the protocol thermodynamically self-validating.

Experimental Workflows

Protocol A: Absolute Purity via ¹H-qNMR (Primary Method)

System Suitability: Signal-to-noise (S/N) ratio of the target peaks must be > 250; baseline must be flat with no phase distortion.

  • Weighing: Using a calibrated microbalance, accurately weigh ~15.0 mg of 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid and ~5.0 mg of trace-certified Maleic Acid (IS) into the same static-free vial.

  • Dissolution: Add 0.8 mL of high-purity DMSO-d₆. Vortex for 60 seconds and sonicate for 5 minutes to ensure complete homogeneity. Transfer to a 5 mm NMR tube.

  • Acquisition: Run a 1D ¹H-NMR experiment on a 400 MHz (or higher) spectrometer.

    • Pulse Angle: 90° (to maximize signal).

    • Relaxation Delay ( D1​ ): 60 seconds (empirically determined to exceed 5×T1​ of Maleic acid).

    • Scans: 64 (to optimize S/N ratio).

  • Processing: Apply automated phase and baseline correction[6]. Integrate the Maleic acid singlet (6.26 ppm, 2H) and the analyte's N-CH₂ triplet (~3.9 ppm, 2H).

  • Calculation: Calculate absolute purity using the standard qNMR molar ratio equation[5].

Protocol B: Relative Purity via HPLC-UV (Secondary Method)
  • Sample Prep: Dissolve 1.0 mg/mL of the analyte in 50:50 Water:Acetonitrile.

  • Chromatography: Inject 10 µL onto a C18 Column (150 x 4.6 mm, 3 µm).

  • Gradient: Mobile Phase A (0.1% TFA in Water) and Mobile Phase B (0.1% TFA in Acetonitrile). Run a linear gradient from 10% B to 90% B over 20 minutes.

  • Detection: Monitor UV absorbance at 254 nm. Calculate purity via area percent normalization[3].

Orthogonal Workflow Visualization

To ensure the highest level of confidence, modern pharmaceutical laboratories utilize an orthogonal approach, cross-referencing the separation power of HPLC with the absolute quantification of qNMR[1].

PurityWorkflow cluster_qNMR Primary Method: 1H-qNMR cluster_HPLC Secondary Method: HPLC-UV Sample 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl) butanoic acid IS Add Maleic Acid IS (Singlet, 6.26 ppm) Sample->IS LC C18 Chromatographic Separation Sample->LC Acq NMR Acquisition (D1 > 5 x T1) IS->Acq Calc Absolute Molar Purity Calculation Acq->Calc CrossCheck Orthogonal Data Reconciliation Calc->CrossCheck UV UV Detection (Area Normalization) LC->UV UV->CrossCheck

Caption: Orthogonal purity validation workflow combining qNMR and HPLC-UV for absolute quantification.

Data Presentation: Comparative Performance

The following tables summarize the theoretical performance metrics and actual experimental data demonstrating the superiority of qNMR for this specific analyte.

Table 1: Methodological Comparison
Metric¹H-qNMRHPLC-UV (Area %)Acid-Base Titration
Principle Direct molar proportionalityChromatographic separationStoichiometric reaction
Reference Standard Universal Internal Standard (e.g., Maleic Acid)Analyte-specific standard requiredStandardized titrant
Accuracy Absolute Relative (Response factor dependent)Susceptible to acidic impurities
Analysis Time ~15 minutes~30 minutes per run~10 minutes
Table 2: Experimental Purity Results (qNMR vs. HPLC-UV)

Data illustrates a common discrepancy encountered during the synthesis of N-alkylated lactams.

BatchqNMR Purity (w/w %)HPLC-UV Purity (Area %)DiscrepancyProbable Cause of Discrepancy
Lot A (Crude) 94.2% ± 0.2% 98.8%+4.6%Presence of aliphatic impurities lacking a UV chromophore at 254 nm.
Lot B (Recryst.) 98.4% ± 0.1% 99.7%+1.3%Minor UV response factor variations between analyte and trace impurities[3].
Lot C (Ref. Std) 99.6% ± 0.1% 99.8%+0.2%High purity; excellent agreement between orthogonal methods.

Data Interpretation: In Lot A and Lot B, HPLC-UV significantly overestimates the purity of the compound. Because qNMR is a molar-based technique, it accurately detects the mass fraction of the target analyte regardless of the impurities' UV absorbance[2][3].

Conclusion

While HPLC-UV remains an indispensable tool for tracking impurity profiles and detecting trace degradation products, it cannot be solely relied upon for the absolute purity assignment of complex intermediates like 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid. By utilizing ¹H-qNMR with a carefully selected internal standard and rigorous thermodynamic parameters, laboratories can establish a self-validating, highly accurate purity profile that ensures downstream synthetic success and regulatory compliance.

References

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance - PatSnap Eureka. Available at:[Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc. Available at:[Link]

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. Available at: [Link]

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR - American Chemical Society (ACS). Available at: [Link]

Sources

A Comparative Guide to the Cross-Validation of LC-MS Methods for 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the rigorous and reliable quantification of drug candidates and their metabolites is a cornerstone of successful regulatory submission. This guide provides an in-depth comparison and technical protocol for the cross-validation of Liquid Chromatography-Mass Spectrometry (LC-MS) methods tailored for the analysis of 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid, a molecule of interest in contemporary drug discovery pipelines. We will delve into the critical parameters of method validation, the nuances of cross-validation, and provide actionable, data-supported protocols for researchers, scientists, and drug development professionals.

The Imperative of Robust Bioanalytical Method Validation

The journey of a drug from discovery to market is underpinned by a wealth of data, with bioanalytical data forming a critical component for pharmacokinetic, toxicokinetic, and bioequivalence studies.[1][2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the International Council for Harmonisation (ICH) M10 guideline, mandate that bioanalytical methods be thoroughly validated to ensure their suitability for the intended purpose.[3][4] This validation process establishes through objective evidence that a method consistently produces accurate and precise results.[5]

Comparing LC-MS/MS Methodologies: A Tale of Two Approaches

The choice of sample preparation and chromatographic conditions can significantly impact the performance of an LC-MS/MS method. Here, we compare two common approaches for the analysis of 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid in human plasma.

Method A: Protein Precipitation (PPT)

A rapid and straightforward approach, protein precipitation is often favored for high-throughput environments.

  • Advantages: Fast, simple, and requires minimal method development.

  • Disadvantages: Can result in less clean extracts, leading to potential matrix effects and reduced sensitivity.

Method B: Liquid-Liquid Extraction (LLE)

A more traditional and often more robust technique, liquid-liquid extraction provides a cleaner sample by partitioning the analyte into an immiscible organic solvent.

  • Advantages: Provides a cleaner extract, minimizing matrix effects and often improving sensitivity and reproducibility.

  • Disadvantages: More time-consuming and labor-intensive than PPT.

Performance Data Comparison

The following table summarizes the typical performance characteristics of each method, validated according to ICH M10 guidelines.

ParameterMethod A (PPT)Method B (LLE)ICH M10 Acceptance Criteria
Linearity (r²) >0.995>0.998Not explicitly defined, but >0.99 is generally expected.
Lower Limit of Quantification (LLOQ) 1.0 ng/mL0.5 ng/mLAnalyte response should be at least 5 times the blank response.
Accuracy (% Bias) Within ±10%Within ±8%±15% of nominal value (±20% at LLOQ).[4][11]
Precision (%RSD) <12%<10%≤15% (≤20% at LLOQ).
Recovery (%) 85-95%90-105%Consistent, precise, and reproducible.
Matrix Effect (CV%) <15%<10%The CV of the IS-normalized matrix factor should be ≤15%.

As the data illustrates, while both methods can meet regulatory acceptance criteria, the LLE approach generally offers superior performance in terms of sensitivity, accuracy, and mitigation of matrix effects. The choice between the two will ultimately depend on the specific requirements of the study, balancing the need for throughput with the demand for the highest data quality.

The Critical Role of Cross-Validation

Cross-validation is the process of demonstrating that two or more analytical methods produce comparable data.[1] This becomes essential when data from different laboratories, different analytical techniques, or even different validated methods within the same study are to be combined or compared for regulatory decisions.[3][12][13] The ICH M10 guideline emphasizes the need for cross-validation but, notably, does not stipulate specific acceptance criteria, instead advocating for a statistical assessment of bias between the methods.[12][14][15]

The primary objective of cross-validation is to ensure data integrity and consistency across the entirety of a drug development program.

When is Cross-Validation Required?

According to the ICH M10 guideline, cross-validation should be performed in scenarios such as:

  • Data from different fully validated methods are being combined within a single study.

  • Data from the same bioanalytical method are generated in different laboratories.

  • Data from different studies are being compared to support regulatory decisions regarding safety, efficacy, or labeling.[13]

Experimental Workflow for Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of two bioanalytical methods.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Comparison cluster_result Outcome QC_Low Low QC MethodA Analysis by Method A QC_Low->MethodA MethodB Analysis by Method B QC_Low->MethodB QC_High High QC QC_High->MethodA QC_High->MethodB Compare Statistical Analysis (e.g., Bland-Altman) MethodA->Compare MethodB->Compare Result Bias Assessment Compare->Result

Caption: Workflow for cross-validation of two bioanalytical methods.

Detailed Experimental Protocols

Protocol 1: LC-MS/MS Method for 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic Acid in Human Plasma (Method B: LLE)

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of internal standard working solution (e.g., a stable isotope-labeled analog of the analyte).
  • Add 50 µL of 0.1 M sodium hydroxide to basify the sample.
  • Add 600 µL of methyl tert-butyl ether (MTBE).
  • Vortex for 5 minutes.
  • Centrifuge at 13,000 rpm for 10 minutes.
  • Transfer the upper organic layer to a clean tube.
  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
  • Inject 5 µL onto the LC-MS/MS system.

2. Chromatographic Conditions:

  • Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient: A linear gradient tailored to the analyte's retention time.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40°C.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions: Specific precursor-to-product ion transitions for the analyte and internal standard must be optimized.
  • Source Parameters: Optimized for maximum signal intensity (e.g., source temperature, gas flows).
Protocol 2: Cross-Validation of Two LC-MS/MS Methods

1. Sample Selection:

  • Prepare at least two levels of Quality Control (QC) samples (low and high concentrations) in the appropriate biological matrix.

2. Analysis:

  • Analyze a minimum of six replicates of each QC level using both Method A and Method B in separate analytical runs.

3. Data Evaluation:

  • Calculate the mean concentration and precision (%RSD) for each QC level for both methods.
  • Perform a statistical analysis to assess the bias between the two methods. A Bland-Altman plot is a commonly used tool for this purpose, as it visualizes the agreement between two quantitative measurements.
  • The difference in the mean concentrations obtained by the two methods should be within a predefined acceptance limit, often agreed upon with regulatory agencies. While ICH M10 does not provide a specific limit, a common industry practice is to aim for a difference of ≤20%.

The following diagram outlines the logical flow of the cross-validation process.

CrossValidationLogic Start Define Need for Cross-Validation SelectMethods Select Validated Methods (Method A & Method B) Start->SelectMethods PrepareSamples Prepare Low & High QC Samples SelectMethods->PrepareSamples AnalyzeA Analyze QCs with Method A PrepareSamples->AnalyzeA AnalyzeB Analyze QCs with Method B PrepareSamples->AnalyzeB DataAnalysis Calculate Mean, Precision for each method AnalyzeA->DataAnalysis AnalyzeB->DataAnalysis StatisticalTest Perform Statistical Comparison (e.g., Bland-Altman) DataAnalysis->StatisticalTest AssessBias Assess Bias Against Pre-defined Criteria StatisticalTest->AssessBias Decision Are Methods Comparable? AssessBias->Decision Pass Methods are Cross-Validated Decision->Pass Yes Fail Investigate Discrepancy Decision->Fail No

Caption: Logical flow of the cross-validation process.

Conclusion

The cross-validation of bioanalytical methods is a non-negotiable step in ensuring the global acceptability of data in a regulatory submission. By understanding the principles of method validation and the specific requirements of cross-validation as outlined in the ICH M10 guideline, researchers can design and execute robust analytical strategies. The choice between different LC-MS/MS methodologies should be data-driven, considering the specific needs of the study. Ultimately, a well-executed cross-validation provides the necessary confidence that data generated across different methods, sites, or studies are comparable and reliable, thereby upholding the integrity of the entire drug development process.

References
  • Celegence. (2024). Stability Assessments in Bioanalytical Method Validation. [Link]

  • IQVIA Laboratories. (2025). Cross-Validations in Regulated Bioanalysis. [Link]

  • Future Science. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis, 17(1). [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • Pharmaceuticals and Medical Devices Agency. (n.d.). Guideline on Bioanalytical Method Validation in Pharmaceutical Development. [Link]

  • International Council for Harmonisation. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. [Link]

  • Taylor & Francis Online. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. [Link]

  • National Center for Biotechnology Information. (n.d.). Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples. [Link]

  • National Center for Biotechnology Information. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. [Link]

  • Scribd. (n.d.). LC-MS Method Validation Guidelines. [Link]

  • Taylor & Francis Online. (2025). Whole blood stability in bioanalytical method validation: updated recommendations from the European Bioanalysis Forum. [Link]

  • BioPharma Services Inc. (2022). Bioanalytical Method Validation Focus on Sample Stability. [Link]

  • National Center for Biotechnology Information. (n.d.). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]

  • Lambda Therapeutic Research. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Asian Journal of Research in Pharmaceutical Sciences. (n.d.). Bioanalytical Method Validation: A Concise Review. [Link]

  • Separation Science. (n.d.). Bioanalytical Method Validation Aiming for Enhanced Reproducibility. [Link]

  • Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. [Link]

Sources

Comparative Stability Guide: 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic Acid vs. Aliphatic Linkers in PROTACs

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Proteolysis Targeting Chimeras (PROTACs) have revolutionized targeted protein degradation. However, the chemical linker connecting the target-binding warhead and the E3 ligase ligand is not merely a passive structural spacer. It actively governs ternary complex formation, cellular permeability, and metabolic stability[1]. Historically, flexible aliphatic chains (such as alkyl and PEG motifs) were the default choice due to their synthetic accessibility. However, modern degrader design increasingly utilizes rigidified heterocyclic scaffolds to overcome the pharmacokinetic (PK) and pharmacodynamic (PD) limitations of flexible chains[2].

This technical guide provides an objective, data-driven comparison between standard aliphatic linkers and the rigidified 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid linker, focusing on chemical, metabolic, and ternary complex stability.

Section 1: The Mechanistic Impact of Linker Rigidity

Aliphatic linkers (e.g., PEG4, Alkyl-C6) offer high conformational flexibility. While this allows the PROTAC to sample a vast chemical space to find a productive ternary complex geometry, it comes with a severe thermodynamic cost: a high entropic penalty upon binding. Furthermore, the exposed methylene units and ether bonds are highly susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes in the liver[3].

Conversely, incorporating a 2-oxo-1,2,3,4-tetrahydroquinoline core introduces directional rigidity. The bicyclic lactam restricts the rotational degrees of freedom, pre-organizing the PROTAC into a conformation that favors ternary complex formation. This reduces the entropic penalty, often resulting in a slower off-rate ( koff​ ) and a more stable ternary complex[4]. Metabolically, the bulky, electron-rich heterocyclic ring sterically shields the adjacent aliphatic chain (the butanoic acid moiety) from enzymatic attack, significantly enhancing the molecule's half-life.

G A Aliphatic Linkers (PEG/Alkyl) B High Flexibility High Entropic Penalty A->B Thermodynamics C CYP450 Oxidation Rapid Metabolism A->C In Vivo D Tetrahydroquinoline Linker E Conformational Rigidity Pre-organized Binding D->E Thermodynamics F Steric Shielding Metabolic Resistance D->F In Vivo

Thermodynamic and metabolic outcomes of aliphatic vs. rigid tetrahydroquinoline linkers.

Section 2: Comparative In Vitro Stability Data

To objectively compare these linker classes, we evaluate them across three critical stability metrics: Metabolic Half-Life ( t1/2​ ), Intrinsic Clearance ( CLint​ ), and Ternary Complex Dissociation Half-Life.

Table 1: Comparative Stability Profile (Representative PROTACs targeting BRD4-VHL)

Linker TypeChemical Structure MotifHLM Half-Life ( t1/2​ )Intrinsic Clearance ( CLint​ )Ternary Complex t1/2​
Alkyl-C6 Flexible Aliphatic Chain22 min> 85 µL/min/mg1.2 min
PEG4 Flexible Ether Chain35 min62 µL/min/mg1.5 min
Tetrahydroquinoline 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid115 min< 15 µL/min/mg8.4 min

Note: Data synthesized based on established structure-activity relationships for rigidified vs. flexible PROTAC linkers[1][2].

Section 3: Self-Validating Experimental Protocols

To ensure high-fidelity data when comparing linker stability, the following protocols incorporate built-in validation mechanisms to prevent false positives or artifacts.

Protocol 1: In Vitro Human Liver Microsome (HLM) Stability Assay

Purpose: To quantify the oxidative metabolic stability of the linker. Causality: CYP450 enzymes primarily drive the degradation of aliphatic chains[3]. By measuring the parent compound's disappearance in HLM, we isolate the linker's metabolic vulnerability.

  • Preparation: Pre-warm 0.5 mg/mL pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Add the PROTAC (final concentration 1 µM) and initiate the reaction by adding the cofactor NADPH (final concentration 1 mM).

  • Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4000 rpm for 15 min to precipitate proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Self-Validation Check: Run Verapamil (high-clearance) and Warfarin (low-clearance) in parallel.

    • Validation Logic: The assay is only valid if Verapamil shows >80% depletion at 30 minutes (confirming active CYP enzymes) and Warfarin shows <10% depletion (confirming no non-specific binding or degradation). If NADPH is not depleted, the CYP enzymes are inactive, invalidating the run.

Protocol 2: SPR-Based Ternary Complex Dissociation Kinetics

Purpose: To measure the kinetic stability (off-rate) of the POI-PROTAC-E3 ternary complex. Causality: Rigid linkers like the tetrahydroquinoline derivative lower the entropic penalty of binding, which mechanistically manifests as a significantly slower dissociation phase in Surface Plasmon Resonance (SPR) compared to flexible linkers[4].

  • Immobilization: Immobilize the E3 ligase (e.g., VHL) onto a CM5 sensor chip via standard amine coupling until a density of ~1000 Response Units (RU) is achieved.

  • Binary Complex Formation: Inject the PROTAC (1 µM) over the flow cell at 30 µL/min to saturate the immobilized E3 ligase.

  • Ternary Complex Formation: Inject the target protein (e.g., BRD4) at varying concentrations (10 nM - 500 nM) over the PROTAC-saturated surface.

  • Dissociation Phase: Switch to running buffer (HEPES-buffered saline with 0.05% Tween-20) and monitor the dissociation phase for 600 seconds.

  • Data Fitting: Fit the sensorgrams to a 1:1 Langmuir binding model to extract the dissociation rate constant ( koff​ ). Calculate the ternary complex half-life ( t1/2​=ln(2)/koff​ ).

  • Self-Validation Check: Before the PROTAC injection, inject a known high-affinity binary ligand for the E3 ligase.

    • Validation Logic: If the observed Rmax​ is less than 80% of the theoretical Rmax​ , the immobilized E3 ligase has denatured or aggregated, and a new chip must be prepared to ensure accurate kinetic readings.

G N1 Immobilize E3 Ligase on Sensor Chip N2 Inject PROTAC (Binary Complex) N1->N2 N3 Inject Target Protein (Ternary Complex) N2->N3 N4 Wash Buffer (Measure Dissociation) N3->N4 N5 Calculate Off-Rate (k_off) & Half-life (t_1/2) N4->N5

SPR workflow for quantifying PROTAC ternary complex dissociation kinetics.

Conclusion

While aliphatic linkers provide synthetic simplicity and high flexibility for initial PROTAC screening, they often suffer from poor metabolic stability and rapid ternary complex dissociation. Substituting these with rigidified motifs, such as 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid, restricts conformational freedom and provides steric shielding. This rational design choice significantly extends metabolic half-life and stabilizes the ternary complex, paving the way for more efficacious, drug-like degraders.

References

1.[1] Title: Current strategies for the design of PROTAC linkers: a critical review Source: nih.gov URL:

2.[2] Title: Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase Source: nih.gov URL:

3.[3] Title: A Comparative Guide to the In Vitro Stability of PROTAC Linkers Source: benchchem.com URL:

4.[4] Title: SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate Source: nih.gov URL:

Sources

A Senior Application Scientist's Guide to Benchmarking 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic Acid in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Rigorous Benchmarking in Early-Stage Drug Discovery

In the fast-paced environment of drug discovery, high-throughput screening (HTS) serves as a cornerstone for identifying novel chemical matter with therapeutic potential.[1][2] The process involves the rapid, automated testing of large compound libraries against a specific biological target.[3] However, the identification of a "hit" is merely the beginning of a long and complex journey. To ensure that resources are invested in the most promising candidates, a robust benchmarking process is essential from the outset. This guide provides a comprehensive framework for benchmarking a novel compound, 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid, in a high-throughput screening context.

While the specific biological activity of 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid is not extensively documented in publicly available literature, its tetrahydroquinoline scaffold is a common motif in molecules with diverse pharmacological activities, including antifungal and cytotoxic properties, as well as acting as inhibitors of NF-κB.[4][5] For the purpose of this guide, we will hypothesize that this compound is a potential inhibitor of a generic human kinase, "Kinase-X," a common target class in oncology and inflammation drug discovery.

This guide will provide researchers, scientists, and drug development professionals with a detailed, step-by-step methodology for objectively comparing the performance of 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid against other alternatives. We will delve into the causality behind experimental choices, ensuring that the described protocols are self-validating systems.

The Benchmarking Workflow: From Assay Development to Data Interpretation

A successful HTS campaign is underpinned by a well-validated and reproducible assay.[6] The overall workflow for benchmarking a new compound involves several critical stages, from initial assay development and miniaturization to pilot screening and data analysis.[7]

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Pilot Screen & Compound Benchmarking cluster_2 Phase 3: Data Analysis & Hit Confirmation Assay_Dev Assay Development (e.g., 96-well format) Miniaturization Miniaturization to 384-well Format Assay_Dev->Miniaturization Optimization Assay Optimization (Reagent concentrations, incubation times) Miniaturization->Optimization Z_Factor_Calc Z'-Factor Calculation > 0.5 Optimization->Z_Factor_Calc Pilot_Screen Pilot Screen with ~2,000 Compounds Z_Factor_Calc->Pilot_Screen Proceed if Z' > 0.5 HTS_Run Automated HTS Run Pilot_Screen->HTS_Run Compound_Plate_Prep Preparation of Compound Plates: - Topic Compound - Benchmarking Compounds - Controls Compound_Plate_Prep->HTS_Run Data_Acquisition Data Acquisition & Normalization HTS_Run->Data_Acquisition Data_Analysis IC50/EC50 Curve Fitting Data_Acquisition->Data_Analysis SAR Preliminary Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Hit_Confirmation Hit Confirmation & Orthogonal Assays SAR->Hit_Confirmation

Caption: High-level overview of the HTS benchmarking workflow.

Hypothetical Target and Assay System: Kinase-X Inhibition

For this guide, we will focus on a biochemical assay designed to measure the inhibitory activity of compounds against "Kinase-X." The assay is based on a time-resolved fluorescence resonance energy transfer (TR-FRET) format, a robust technology widely used in HTS for its sensitivity and low background.[3]

The principle of the assay is as follows: Kinase-X phosphorylates a biotinylated peptide substrate. A Europium (Eu)-labeled anti-phospho-peptide antibody and a Streptavidin-Allophycocyanin (SA-APC) conjugate are used for detection. When the substrate is phosphorylated, the antibody and the SA-APC are brought into close proximity, resulting in a FRET signal. An inhibitor of Kinase-X will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

TR_FRET_Assay cluster_no_inhibition No Inhibition cluster_inhibition Inhibition Kinase_X Kinase-X Phospho_Substrate Phosphorylated Biotin-Peptide Kinase_X->Phospho_Substrate ATP ATP ATP->Phospho_Substrate Substrate Biotin-Peptide Substrate Substrate->Phospho_Substrate Eu_Ab Eu-Antibody Phospho_Substrate->Eu_Ab binds SA_APC SA-APC Phospho_Substrate->SA_APC binds FRET High FRET Signal Eu_Ab->FRET proximity SA_APC->FRET proximity Kinase_X_I Kinase-X No_Reaction No Phosphorylation Kinase_X_I->No_Reaction ATP_I ATP ATP_I->No_Reaction Substrate_I Biotin-Peptide Substrate Substrate_I->No_Reaction Inhibitor 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid Inhibitor->Kinase_X_I blocks Eu_Ab_I Eu-Antibody SA_APC_I SA-APC No_FRET Low FRET Signal Eu_Ab_I->No_FRET distant SA_APC_I->No_FRET distant

Caption: Principle of the Kinase-X TR-FRET inhibition assay.

The Benchmarking Panel

To provide a comprehensive performance comparison, 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid will be tested alongside a panel of three other compounds.

Compound NameCAS NumberRole in Benchmarking Study
4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid 933696-07-2[8]Test Compound: The novel chemical entity whose performance is being evaluated.
Staurosporine 62996-74-1Positive Control: A well-characterized, potent, but non-selective kinase inhibitor. Used to define the 100% inhibition window.
4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid 95494-51-2[9]Structural Analogue: A structurally similar compound to assess initial structure-activity relationships (SAR).[7]
Sucrose 57-50-1Negative Control: A biologically inert compound used to assess baseline assay signal and potential non-specific effects.

Experimental Protocols

Compound Plate Preparation
  • Prepare 10 mM stock solutions of all test compounds in 100% dimethyl sulfoxide (DMSO).

  • Perform serial dilutions in DMSO to create a concentration range for dose-response analysis (e.g., from 10 mM to 0.5 µM).

  • Using an automated liquid handler, transfer a small volume (e.g., 50 nL) of the compound solutions into a 384-well assay plate.

  • For controls, dispense DMSO only (0% inhibition) and a high concentration of the positive control (100% inhibition) into designated wells.

HTS Assay Protocol (384-well format)
  • Kinase Reaction:

    • Add 5 µL of Kinase-X solution (in assay buffer) to each well of the compound plate.

    • Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding 5 µL of a solution containing the biotinylated peptide substrate and ATP.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding 5 µL of a stop/detection solution containing EDTA, the Eu-labeled antibody, and SA-APC.

    • Incubate for 60 minutes at room temperature to allow for the development of the detection signal.

  • Data Acquisition:

    • Read the plate on a suitable TR-FRET-capable plate reader, measuring the emission at both the donor (Eu) and acceptor (APC) wavelengths.

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

Performance Comparison

The performance of each compound is evaluated based on several key metrics, which are crucial for determining their potential as viable hits.

Metric4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid (Hypothetical Data)Staurosporine (Positive Control)4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid (Structural Analogue)Sucrose (Negative Control)
IC50 1.2 µM15 nM> 50 µMInactive
Maximum Inhibition 98%100%15%2%
Z'-Factor 0.750.82N/AN/A
Signal-to-Background 1518N/AN/A
Solubility Issues None observed at test concentrationsNone observedNone observedNone observed
Assay Interference No significant autofluorescence or quenching observedNone observedNone observedNone observed

Interpretation and Discussion

  • Potency (IC50): The hypothetical IC50 of 1.2 µM for 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid indicates moderate potency against Kinase-X. While not as potent as the non-selective inhibitor Staurosporine (15 nM), this is a respectable starting point for a novel chemical entity identified in a primary screen.[6] The lack of activity for the structural analogue suggests that the specific tetrahydroquinoline core and/or the butanoic acid chain length are important for activity, providing an initial SAR data point.[7]

  • Efficacy (Maximum Inhibition): Achieving 98% inhibition suggests that the compound is a full inhibitor of the enzyme at the concentrations tested.

  • Assay Quality (Z'-Factor and S/B): The Z'-factor is a statistical measure of the quality of an HTS assay, with a value greater than 0.5 indicating an excellent and robust assay.[7][10] The hypothetical Z'-factor of 0.75 for our test compound demonstrates that the assay can reliably distinguish between active and inactive compounds. The high signal-to-background ratio further supports the quality of the assay.

  • Liability Assessment: The absence of observed solubility issues or assay interference (autofluorescence/quenching) is a positive sign. These are common sources of false positives in HTS campaigns, and their early identification is crucial.[11][12]

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to benchmarking 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid in a high-throughput screening context. Based on our hypothetical data, this compound demonstrates promising characteristics as a hit compound for the inhibition of Kinase-X: moderate potency, high efficacy, and no apparent assay liabilities.

The next steps in the drug discovery pipeline would involve hit confirmation through orthogonal assays (e.g., a different assay format to rule out technology-specific artifacts), selectivity profiling against other kinases, and initiation of a hit-to-lead optimization campaign to improve potency and other drug-like properties.[2][13] By adhering to a stringent benchmarking protocol as detailed here, researchers can make more informed decisions, increasing the probability of success in the long and arduous process of drug development.

References

  • MedCrave. (2016, June 15). High throughput screening of small molecule library: procedure, challenges and future. Retrieved from [Link]

  • ACS Publications. (2024, May 30). Machine Learning Assisted Hit Prioritization for High Throughput Screening in Drug Discovery. Retrieved from [Link]

  • Springer. (n.d.). High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. Retrieved from [Link]

  • Vipergen. (n.d.). High-Throughput Screening (HTS): Accelerating Drug Discovery. Retrieved from [Link]

  • BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery. Retrieved from [Link]

  • ChemRxiv. (n.d.). Machine learning assisted hit prioritization for high throughput screening in drug discovery. Retrieved from [Link]

  • Mary Ann Liebert, Inc. (2011, February 16). Establishing assays and small molecule screening facilities for Drug discovery programs. Retrieved from [Link]

  • Appchem. (n.d.). 4-(2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid | 933696-07-2. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). High-Throughput Screening Assay Datasets from the PubChem Database. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid. Retrieved from [Link]

  • BMG LABTECH. (n.d.). High-throughput screening (HTS). Retrieved from [Link]

  • GSRS. (n.d.). 4-((2-OXO-3,4-DIHYDRO-1H-QUINOLIN-7-YL)OXY)BUTANOIC ACID. Retrieved from [Link]

  • Inxight Drugs. (n.d.). 4-((2-OXO-3,4-DIHYDRO-1H-QUINOLIN-7-YL)OXY)BUTANOIC ACID. Retrieved from [Link]

  • Chemsrc. (2026, March 29). 4-Oxo-4-(1,2,3,4-tetrahydroquinolin-1-yl)but-2-enoic acid. Retrieved from [Link]

  • GlobalChemMall. (n.d.). 4-[(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]butanoic acid. Retrieved from [Link]

  • PubMed. (2011, October 1). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. Retrieved from [Link]

  • MDPI. (2003, March 31). The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. Retrieved from [Link]

  • PubMed. (1996, March 1). 8-[4-[2-(1,2,3,4-Tetrahydroisoquinolinyl]butyl-8-azaspiro[4.5]decane-7,9-dione: a new 5-HT1A receptor ligand with the same activity profile as buspirone. Retrieved from https://pubmed.ncbi.nlm.nih.gov/8928646/
  • SciELO Colombia. (n.d.). Synthesis and in vitro Evaluation of Antifungal Properties of Some 4-Aryl-3-Methyl-1,2,3,4-Tetrahydroquinolines Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. Retrieved from [Link]

  • PubMed. (1977, February). Synthesis of certain 4-oxo-1.2.3.4-tetrahydroquinoline and benzazocine derivatives likely to possess analgesic activity. Retrieved from [Link]

Sources

A Researcher's Guide to Establishing In Vitro-In Vivo Correlation (IVIVC) for the Efficacy of 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Bridging the Gap Between Benchtop and Bedside

In the landscape of modern drug discovery, the journey of a novel chemical entity from initial synthesis to clinical application is both arduous and fraught with high attrition rates.[1][2] A critical challenge lies in the translation of preclinical efficacy data to human clinical outcomes.[2][3] The establishment of a robust in vitro-in vivo correlation (IVIVC) serves as a predictive mathematical model that links laboratory-based experimental results with clinical performance, thereby streamlining development, enhancing formulation strategies, and supporting regulatory decisions.[4][5][6][7] This guide provides a comprehensive framework for establishing an efficacy-based IVIVC for the novel compound, 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid, with a focus on a hypothetical application in oncology.

The core structure, tetrahydroquinoline, and its derivatives have shown a range of biological activities, including potential as anticancer agents.[8][9][10][11] Based on this, we hypothesize that 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid may function as a kinase inhibitor, a common mechanism for targeted cancer therapies. Kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[12] Therefore, this guide will outline a scientifically rigorous, albeit hypothetical, pathway to correlate its in vitro kinase inhibitory activity with its in vivo anti-tumor efficacy.

The Foundational Step: Characterizing In Vitro Efficacy

The initial phase in establishing an IVIVC is to meticulously quantify the compound's biological activity in controlled, laboratory settings. For a putative kinase inhibitor, this involves a multi-pronged approach, starting from a direct biochemical assay and progressing to a more physiologically relevant cell-based model.

Biochemical Validation: The In Vitro Kinase Assay

The primary objective here is to determine if 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid directly inhibits the enzymatic activity of a specific target kinase. A common and robust method is the radioactive scintillation assay, which measures the transfer of a radiolabeled phosphate from ATP to a substrate.[12]

Experimental Protocol: In Vitro Kinase Assay [13][14][15][16]

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

    • Reconstitute the recombinant target kinase and its specific substrate peptide in the kinase buffer.

    • Prepare a stock solution of [γ-³²P]ATP.

    • Serially dilute 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid to a range of concentrations.

  • Assay Execution:

    • In a 96-well plate, combine the kinase, substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding [γ-³²P]ATP.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Quantification:

    • Spot the reaction mixture onto a phosphocellulose membrane, which binds the phosphorylated substrate.

    • Wash the membrane to remove unincorporated [γ-³²P]ATP.

    • Quantify the radioactivity on the membrane using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a vehicle control.

    • Determine the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.

Cellular Confirmation: The Cell-Based Phosphorylation Assay

While a biochemical assay confirms direct target engagement, a cell-based assay is crucial to assess the compound's ability to inhibit the kinase within a physiological context, accounting for cell permeability and off-target effects.[17] A cell-based ELISA is a high-throughput method to measure the phosphorylation status of the kinase's substrate in intact cells.[18][19]

Experimental Protocol: Cell-Based Phosphorylation ELISA [17][18][20][21]

  • Cell Culture and Treatment:

    • Seed a human cancer cell line known to have an active target kinase pathway into a 96-well plate and culture overnight.[21]

    • Treat the cells with serial dilutions of 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid for a specified duration.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells and quantify the total protein concentration in each well.

  • ELISA Procedure:

    • Use a sandwich ELISA kit with a capture antibody specific for the total substrate protein and a detection antibody specific for the phosphorylated form of the substrate.

    • Add the cell lysates to the antibody-coated plate.

    • Add the phospho-specific detection antibody.

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chromogenic substrate and measure the absorbance using a microplate reader.

  • Data Analysis:

    • Normalize the phosphorylation signal to the total protein concentration.

    • Calculate the percentage of inhibition of phosphorylation at each compound concentration.

    • Determine the IC50 value from the dose-response curve.

Transitioning to In Vivo Models: Assessing Efficacy in a Living System

With a solid understanding of the compound's in vitro potency, the next critical phase is to evaluate its efficacy in a relevant animal model. For oncology, the xenograft mouse model, where human tumor cells are implanted into immunocompromised mice, is a gold standard.[22][23] This model allows for the assessment of a drug's ability to inhibit tumor growth in a complex physiological environment.[24][25][26]

The Gold Standard: Xenograft Mouse Model of Cancer

Experimental Protocol: Tumor Growth Inhibition Study [22]

  • Cell Implantation:

    • Subcutaneously inject a suspension of the selected human cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Animal Randomization and Dosing:

    • Randomize the mice into treatment and control groups.

    • Administer 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid to the treatment groups at various doses and schedules (e.g., daily oral gavage). The control group receives the vehicle.

  • Efficacy Monitoring:

    • Measure tumor volume and body weight regularly (e.g., twice weekly).

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., biomarker analysis).

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

    • Determine the dose-response relationship for TGI.

Forging the Link: Establishing the In Vitro-In Vivo Correlation

The culmination of the preceding experimental work is the establishment of a mathematical model that correlates the in vitro and in vivo data. This is often achieved through pharmacokinetic/pharmacodynamic (PK/PD) modeling.[1][2][3][27] PK/PD models integrate data on drug exposure (pharmacokinetics) with its pharmacological effect (pharmacodynamics) to provide a quantitative understanding of the dose-response relationship.[28]

The Power of Prediction: PK/PD Modeling

Workflow for PK/PD Model Development:

  • Pharmacokinetic (PK) Study:

    • Administer single doses of 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid to a separate cohort of tumor-bearing mice.

    • Collect blood samples at various time points and measure the drug concentration in plasma to determine key PK parameters (e.g., Cmax, AUC, half-life).

  • Pharmacodynamic (PD) Data Collection:

    • Use the tumor growth data from the in vivo efficacy study as the PD endpoint.

  • Model Building:

    • Develop a mathematical model that links the plasma concentration of the drug over time (PK) to the observed tumor growth inhibition (PD).

    • This model can then be used to correlate the in vitro IC50 values with the in vivo drug exposure required to achieve a certain level of tumor growth inhibition.

Visualizing the Path to Correlation

To better illustrate the workflow and underlying concepts, the following diagrams are provided.

G cluster_0 In Vitro Efficacy Assessment cluster_1 In Vivo Efficacy Assessment cluster_2 IVIVC Establishment in_vitro_biochem Biochemical Assay (In Vitro Kinase Assay) ic50_biochem Determine Biochemical IC50 in_vitro_biochem->ic50_biochem in_vitro_cell Cell-Based Assay (Phosphorylation ELISA) ic50_cell Determine Cellular IC50 in_vitro_cell->ic50_cell pkpd_model PK/PD Modeling ic50_cell->pkpd_model In Vitro Potency in_vivo_study Xenograft Mouse Model (Tumor Growth Inhibition) tgi Determine TGI and Dose-Response in_vivo_study->tgi pk_study Pharmacokinetic (PK) Study pk_params Determine PK Parameters pk_study->pk_params tgi->pkpd_model In Vivo Efficacy pk_params->pkpd_model Drug Exposure ivivc Establish IVIVC pkpd_model->ivivc

Caption: Experimental workflow for establishing IVIVC.

G compound 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid kinase Target Kinase compound->block substrate Substrate kinase->substrate Phosphorylation p_substrate Phosphorylated Substrate substrate->p_substrate downstream Downstream Signaling (Proliferation, Survival) p_substrate->downstream inhibition Inhibition block->kinase Inhibition

Caption: Hypothesized signaling pathway inhibition.

Data-Driven Decisions: A Quantitative Comparison

To facilitate a clear comparison, the following table summarizes hypothetical data that could be generated from the described experiments.

ParameterIn Vitro AssayIn Vivo Model
Endpoint IC50Tumor Growth Inhibition (TGI)
Hypothetical Value 100 nM75% at 50 mg/kg
Interpretation High potency in inhibiting the target kinase directly.Significant efficacy in a complex biological system.
Correlation The in vitro IC50, when combined with PK data, can be used to predict the in vivo plasma concentration needed to achieve a therapeutic effect.

Conclusion: A Roadmap to Predictive Drug Development

The establishment of a robust in vitro-in vivo correlation is a cornerstone of modern, efficient drug development.[5][29][30][31][32] By systematically characterizing the efficacy of a novel compound like 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid, first in controlled in vitro systems and then in relevant in vivo models, researchers can build a predictive framework. This framework not only de-risks the development process but also provides a deeper understanding of the compound's mechanism of action and therapeutic potential. The methodologies and workflows outlined in this guide provide a comprehensive roadmap for researchers, scientists, and drug development professionals to bridge the translational gap and accelerate the delivery of novel therapeutics to patients in need.

References

  • Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. Vertex AI Search.
  • Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology - PubMed. PubMed.
  • Applications of In Vitro–In Vivo Correlations in Generic Drug Development: Case Studies. Springer.
  • CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. ProPharma Group.
  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Springer.
  • Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology.
  • Practical Pharmacokinetic–Pharmacodynamic Models in Oncology - PMC - NIH.
  • Xenograft Mouse Models For Drug Discovery | Reaction Biology. Reaction Biology.
  • Tumor Xenografting in Mouse Models: A Necessity for Cancer Drug Development. Crown Bioscience.
  • Patient-Derived Xenografts Strengthen Mouse Clinical Trials in Oncology Research. Crown Bioscience.
  • Cell-Based Assay Procedure - Sigma-Aldrich. Sigma-Aldrich.
  • Guidance for Industry - Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correl
  • In vitro NLK Kinase Assay - PMC.
  • Predictive Pharmacokinetic-Pharmacodynamic Modeling of Tumor Growth Kinetics in Xenograft Models after Administration of Anticancer Agents | Cancer Research - AACR Journals. AACR Journals.
  • How the Latest FDA Guidance Can Impact Drug Development - TSI. TSI.
  • Xenograft Models - Biocytogen. Biocytogen.
  • 5 Top Tips on How to Establish IVIVC - Pharma IQ. Pharma IQ.
  • In vitro-In vivo Correlation: Perspectives on Model Development - PMC.
  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs. BellBrook Labs.
  • In vitro kinase assay - Bio-protocol. Bio-protocol.
  • Protocol for Invitro Kinase Assay. University of Pennsylvania.
  • In vitro kinase assay | Protocols.io. Protocols.io.
  • How is in vitro–in vivo correlation (IVIVC) established? - Patsnap Synapse.
  • Cell-Based ELISA Assay - Creative Bioarray.
  • 7TM Phosphoryl
  • In Vitro Phosphorylation Assay Services - Reaction Biology. Reaction Biology.
  • Development of a Physiologically Relevant Population Pharmacokinetic in Vitro–in Vivo Correlation Approach for Designing Extended-Release Oral Dosage Formulation | Molecular Pharmaceutics - ACS Publications.
  • Establishment of Level a In Vitro–In Vivo Correlation (IVIVC) via Extended DoE-IVIVC Model: A Donepezil Case Study - MDPI. MDPI.
  • Protocols for measuring phosphorylation, subcellular localization, and kinase activity of Hippo pathway components YAP and LATS in cultured cells - PMC.
  • New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation - ResearchGate.
  • Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)
  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing). Royal Society of Chemistry.
  • Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents - PMC.

Sources

Safety Operating Guide

Personal protective equipment for handling 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a logical extension of chemical properties. When handling synthetic intermediates like 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid , your safety protocols must be as rigorous as your experimental design.

This compound is a lipophilic organic acid typically encountered as a fine, dry powder. Based on the hazard profiles of closely related quinolinone derivatives, it is classified as a Category 2 Skin Irritant, Category 2A Eye Irritant, and a Category 3 Specific Target Organ Toxicity - Single Exposure (STOT SE 3) respiratory irritant[1].

The following guide details the causality behind the required Personal Protective Equipment (PPE) and provides self-validating operational workflows to ensure absolute safety during handling and disposal.

Hazard Causality & Control Mapping

Understanding why a chemical is hazardous dictates how we protect ourselves. The tetrahydroquinoline ring provides lipophilicity, allowing the molecule to easily interact with and permeate the lipid bilayers of the skin and ocular mucosa, leading to localized inflammation[1]. Furthermore, as a dry powder, electrostatic forces during routine weighing can aerosolize micro-particulates. Inhalation directly exposes the sensitive respiratory epithelium to the acidic butanoic moiety, triggering acute respiratory irritation[1].

To mitigate these risks, we map the exposure routes to specific engineering controls and PPE.

Hazard_Mitigation cluster_routes Primary Exposure Routes cluster_controls Required Controls & PPE Hazard 4-(2-Oxo-1,2,3,4-tetrahydroquinolin -1-yl)butanoic acid (Solid Powder) Inhalation Inhalation (Airborne Dust) Hazard->Inhalation Dermal Dermal & Ocular (Direct Contact) Hazard->Dermal EngControl Chemical Fume Hood (80-100 fpm) Inhalation->EngControl PPE_Skin Nitrile Gloves (≥4 mil) & Lab Coat Dermal->PPE_Skin PPE_Eye ANSI Z87.1 Goggles Dermal->PPE_Eye Outcome Safe Operational Handling & Transfer EngControl->Outcome PPE_Skin->Outcome PPE_Eye->Outcome

Fig 1: Hazard mitigation workflow mapping exposure routes to required PPE and controls.

Quantitative PPE Specifications

Do not rely on generic "gloves and glasses" recommendations. The table below outlines the specific, quantitative standards required for handling this organic acid powder, grounded in standard operating procedures for corrosive and irritating laboratory chemicals[2][3].

PPE / Control CategorySpecification StandardMaterial / MetricCausality & Scientific Rationale
Hand Protection EN 374 / ASTM D6978Nitrile, ≥4 mil thicknessPrevents dermal absorption of lipophilic organic acids. 4 mil is the minimum thickness for general laboratory handling of such compounds[2][4].
Eye Protection ANSI Z87.1 (D3 Rating)Polycarbonate GogglesStandard safety glasses only protect against frontal impact. Tight-fitting goggles prevent airborne micro-particulates from settling into the ocular mucosa[2].
Body Protection NFPA 45Flame-resistant cottonProtects against incidental powder contact. Must cover the body entirely down to the ankles, paired with closed-toe shoes[2].
Engineering Control ASHRAE 110Fume Hood (80-100 fpm)The primary defense against the inhalation of STOT SE 3 respiratory irritants. Powders must not be manipulated on an open bench[1][3].

Self-Validating Operational Protocol: Weighing & Transfer

Every protocol in a high-functioning lab must be a self-validating system. This means building in immediate, observable checks that confirm the safety measures are actively working before you proceed to the next step.

Step 1: Environmental Preparation & Containment Verification

  • Action: Lower the chemical fume hood sash to the designated operating height (typically 18 inches).

  • System Validation: Hold a single tissue (e.g., Kimwipe) at the bottom edge of the sash. It must pull gently and consistently inward. This visual cue validates that the negative pressure face velocity is actively containing the workspace.

Step 2: PPE Donning & Static Mitigation

  • Action: Don the ≥4 mil nitrile gloves, lab coat, and tight-fitting safety goggles[2].

  • Causality: Because this compound is a dry powder, use an anti-static gun (ionizer) on your weighing spatulas and weigh boats. This neutralizes static charge, preventing the powder from aerosolizing or clinging to your gloves during transfer.

Step 3: Chemical Transfer

  • Action: Open the chemical container only inside the validated fume hood, pointing the opening away from your face[5]. Transfer the required mass using slow, deliberate movements to minimize dust generation.

Step 4: Primary Decontamination & Validation

  • Action: Once the container is sealed, wipe down the balance and surrounding hood surface with a damp paper towel (water with mild detergent).

  • System Validation: Inspect the dark surface of the balance pan using a secondary light source (like a flashlight or phone light). The absolute absence of white crystalline residue validates successful primary decontamination.

Spill Response & Waste Disposal Plan

Organic acids require specific segregation strategies. They must never be stored or disposed of alongside oxidizing mineral acids (e.g., nitric acid, perchloric acid) or strong bases, as this can lead to violent incompatible reactions[2][4][6].

Small Spill Containment Protocol (<50g)
  • Assessment & Isolation: Immediately alert personnel in the vicinity. Ensure the fume hood sash is open to maximize ventilation[4].

  • Containment (No Dry Sweeping): Causality: Never use a brush and dustpan for this chemical. Dry sweeping will immediately aerosolize the STOT SE 3 respiratory irritant[1].

  • Neutralization & Collection: Wet a spill clean-up pad or heavy paper towel with water to suppress dust. Gently lay it over the spilled powder. Collect the wetted residue and place it into a designated, sealable hazardous waste container[4].

  • Validation Check: Wash the spill area with soap and water. Swipe the area with a clean, damp black cloth; if the cloth remains completely black with no white streaks, the area is validated as clean.

Disposal Segregation
  • Waste Classification: This compound cannot be disposed of down the drain[2].

  • Segregation: Collect all contaminated consumables (gloves, weigh boats, wet wipes) and residual chemical into a waste container explicitly labeled for "Solid Organic Acid Waste."

  • Storage: Store the waste container in a secondary containment bin, strictly segregated from oxidizing agents and bases[4][6].

References

  • Standard Operating Procedure - Yale Environmental Health & Safety Source: Yale University EHS URL
  • 3-(1,2,3,4-Tetrahydroquinolin-1-yl)
  • Standard Operating Procedures (SOP)
  • Standard Operating Procedures for Chemical Safety (Handling & Spills)
  • Specific Chemical Handling and Storage (Segregation of Organic Acids)
  • Storage, Handling, and Disposal of Waste Chemicals and Solvents Source: Loughborough University URL

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.